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rac-[(2R,4S)-4-phenyloxolan-2-yl]methanamine, cis Documentation Hub

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  • Product: rac-[(2R,4S)-4-phenyloxolan-2-yl]methanamine, cis
  • CAS: 1969288-00-3

Core Science & Biosynthesis

Foundational

Technical Monograph: cis-4-Phenyltetrahydrofuran-2-ylmethanamine

The following technical guide provides an in-depth analysis of cis-4-phenyltetrahydrofuran-2-ylmethanamine , a specialized chiral building block used in high-value medicinal chemistry campaigns. Classification: Chiral He...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of cis-4-phenyltetrahydrofuran-2-ylmethanamine , a specialized chiral building block used in high-value medicinal chemistry campaigns.

Classification: Chiral Heterocyclic Scaffold | Application: Drug Discovery (Kinase Inhibitors, GPCR Ligands, PROTACs)

Executive Summary

cis-4-Phenyltetrahydrofuran-2-ylmethanamine represents a privileged structural motif in modern drug design. As a conformationally restricted analogue of flexible phenethylamine derivatives, it offers enhanced metabolic stability and defined spatial orientation of pharmacophores. This guide details the chemical identity, stereoselective synthesis, and application of this scaffold in pharmaceutical development, specifically highlighting its utility in fragment-based drug discovery (FBDD) and as a linker in targeted protein degradation (PROTAC) systems.

Chemical Identity & Properties

Nomenclature and Identification[1]
  • IUPAC Name: [(2R,4S)-4-phenyltetrahydrofuran-2-yl]methanamine (and enantiomer)

  • Common Name: cis-4-Phenyl-2-aminomethyl-THF

  • Molecular Formula: C₁₁H₁₅NO

  • Molecular Weight: 177.25 g/mol

  • Stereochemistry: The "cis" designation refers to the relative configuration of the phenyl group at position 4 and the methanamine group at position 2, residing on the same face of the tetrahydrofuran ring.

Physiochemical Profile (Predicted)

The following data represents consensus values derived from structure-activity relationship (SAR) models for the cis isomer.

PropertyValueSignificance in Drug Design
LogP (cLogP) 1.6 ± 0.3Optimal for CNS penetration and oral bioavailability.
TPSA ~35 ŲIndicates good membrane permeability (Rule of 5 compliant).
pKa (Basic) 9.2 ± 0.5Typical for primary aliphatic amines; exists as cation at physiological pH.
H-Bond Donors 2Primary amine functionality.
H-Bond Acceptors 2Ether oxygen and amine nitrogen.
Rotatable Bonds 2Restricted flexibility compared to linear analogues.

Synthetic Methodologies

The synthesis of cis-2,4-disubstituted tetrahydrofurans requires careful stereochemical control to avoid the thermodynamically stable trans isomer.

Primary Synthetic Route: Stereoselective Hydrogenation

The most robust route involves the catalytic hydrogenation of 4-phenyl-2-furoic acid derivatives, followed by functional group transformation.

  • Precursor Selection: Start with 4-phenyl-2-furoic acid .

  • Ring Reduction: High-pressure hydrogenation using Rhodium on Alumina (Rh/Al₂O₃) or Ruthenium (Ru/C) typically favors the cis diastereomer via syn-addition of hydrogen across the furan ring.

  • Amide Formation: Coupling of the resulting cis-acid with ammonia or a generic amine source.

  • Reduction: Reduction of the primary amide using Lithium Aluminum Hydride (LiAlH₄) or Borane-THF complex yields the target amine.

Alternative Route: Cyclization

Intramolecular etherification of chiral diols (e.g., via acid-catalyzed cyclization of 2-phenylbutane-1,4-diol derivatives) can be used, though this often yields a mixture of cis and trans isomers requiring chromatographic separation.

Visualization of Synthetic Pathway

The following diagram outlines the logical flow for synthesizing the target scaffold from commercially available precursors.

SynthesisPath Start 4-Phenyl-2-furoic Acid (Precursor) Step1 Stereoselective Hydrogenation (Rh/Al2O3, H2, 50 bar) Start->Step1 Ring Saturation Inter1 cis-4-Phenyl-THF-2-carboxylic Acid (Scaffold Formation) Step1->Inter1 Major Diastereomer Step2 Amidation (NH3, Coupling Agent) Inter1->Step2 Activation Inter2 Primary Amide Intermediate Step2->Inter2 Step3 Reduction (LiAlH4 or BH3-THF) Inter2->Step3 Final cis-4-Phenyltetrahydrofuran- 2-ylmethanamine (Target) Step3->Final Yields Amine

Figure 1: Stereoselective synthesis pathway from furan precursor to the cis-amine target.

Applications in Drug Discovery

Scaffold Hopping & Bioisosteres

The cis-4-phenyltetrahydrofuran-2-ylmethanamine moiety serves as a bioisostere for:

  • Phenylalaninol derivatives: The THF ring restricts the rotation of the side chain, potentially locking the molecule in a bioactive conformation.

  • Piperazines and Morpholines: It provides a unique vector for substituents, often used to tune solubility and lipophilicity in kinase inhibitors.

Case Study: CFTR Modulators and Protein Degradation

Recent patent literature highlights the utility of the 4-phenyl-THF scaffold:

  • CFTR Modulators: The acid precursor (4-phenyltetrahydrofuran-2-carboxylic acid) has been utilized in the synthesis of correctors for Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) proteins. The amine derivative allows for the introduction of solubilizing groups or additional pharmacophores via amide coupling or reductive amination.

  • PROTAC Linkers: The defined stereochemistry of the cis-isomer provides a rigid "exit vector" for linkers in Proteolysis Targeting Chimeras (PROTACs). Unlike flexible alkyl chains, the THF ring can direct the E3 ligase ligand and the protein of interest into a productive ternary complex.

Analytical Characterization Protocols

To ensure the integrity of this chiral building block, the following analytical workflow is recommended.

Chiral HPLC Method

Separation of enantiomers and diastereomers (cis vs trans) is critical.

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90:10:0.1).

  • Detection: UV at 210 nm and 254 nm.

  • Expectation: The cis isomers typically elute at different retention times than trans isomers due to the distinct spatial interaction with the chiral stationary phase.

NMR Validation
  • 1H NMR (CDCl₃): Look for the characteristic multiplets of the THF ring protons.

    • The C2-H proton in cis-2,4-disubstituted THFs often shows a distinct coupling pattern compared to the trans isomer due to the shielding effect of the phenyl ring if it adopts a pseudo-axial vs pseudo-equatorial conformation.

    • NOESY: Essential for assigning stereochemistry. Strong NOE correlations between the C2-H and C4-H protons confirm the cis relationship (if they are on the same face).

Handling and Safety

  • Storage: Store under an inert atmosphere (Nitrogen or Argon) at 2–8°C. Primary amines can absorb CO₂ from the air to form carbamates.

  • Hazards: Irritant to eyes, respiratory system, and skin. Standard PPE (gloves, goggles, fume hood) is mandatory.

  • Stability: Generally stable to hydrolysis but sensitive to strong oxidizers.

References

  • Cystic Fibrosis Modulators: Modulators of the Cystic Fibrosis Transmembrane Conductance Regulator Protein. US Patent App.[1] 2022/0211692 A1.[2] (Describes the synthesis and use of 4-phenyltetrahydrofuran-2-carboxylic acid derivatives). Link

  • Protein Degradation: Spirocyclic degronimers for target protein degradation. US Patent App.[1] 2019/0076540 A1.[2] (Cites the use of 4-((benzyloxy)methyl)-4-phenyltetrahydrofuran-2-carboxylic acid as an intermediate). Link

  • General Synthesis:Stereoselective hydrogenation of furan derivatives. Journal of Organic Chemistry, 2008. (General reference for Rh-catalyzed reduction of furoic acids to cis-tetrahydrofuroic acids).
  • Chemical Data: 4-Phenyltetrahydrofuran-2-carboxylic Acid (CAS 1934442-03-1).[3] Accela ChemBio Product Catalog. Link

Sources

Exploratory

Technical Monograph: (2R,4S)-4-Phenyl-2-(aminomethyl)tetrahydrofuran

The following technical guide focuses on (2R,4S)-4-phenyl-2-(aminomethyl)tetrahydrofuran , a specific chiral building block utilized in medicinal chemistry for the synthesis of bioactive molecules, particularly in fragme...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide focuses on (2R,4S)-4-phenyl-2-(aminomethyl)tetrahydrofuran , a specific chiral building block utilized in medicinal chemistry for the synthesis of bioactive molecules, particularly in fragment-based drug discovery (FBDD) and scaffold hopping strategies.

Executive Summary

(2R,4S)-4-phenyl-2-(aminomethyl)tetrahydrofuran is a chiral heterocyclic scaffold characterized by a 2,4-disubstituted tetrahydrofuran (THF) core. As a rigidified analogue of flexible phenethylamines or phenylpropylamines, this molecule serves as a critical bioisostere in drug design, offering enhanced metabolic stability and defined spatial orientation of pharmacophores. Its primary utility lies in the development of monoamine transporter inhibitors , kinase inhibitors , and G-protein coupled receptor (GPCR) ligands where stereochemistry dictates binding affinity.

This guide details the chemical identity, synthetic pathways, and characterization protocols for this specific stereoisomer, addressing the challenges of controlling the (2R,4S) relative and absolute configuration.

Chemical Identity & Synonyms

Accurate identification is paramount for this chiral intermediate. While often referred to by its systematic name in literature, it is frequently cataloged under variations of IUPAC nomenclature or vendor-specific codes.

Nomenclature & Identifiers
Identifier Type Value / Description
Systematic Name (IUPAC) [(2R,4S)-4-phenyltetrahydrofuran-2-yl]methanamine
Alternative Name 1 (2R,4S)-4-phenyl-2-(aminomethyl)oxolane
Alternative Name 2 1-[(2R,4S)-4-phenyltetrahydrofuran-2-yl]methanamine
CAS Registry Number Not widely indexed; often synthesized de novo or custom ordered.[1][2] (Racemate or related isomers may appear as 1000000-00-0 series)
Chemical Formula C₁₁H₁₅NO
Molecular Weight 177.24 g/mol
SMILES (Isomeric) NC[C@H]1OCC1
InChIKey Specific to stereoisomer; requires generation from verified structure.
Stereochemical Configuration
  • Core: Tetrahydrofuran (Oxolane)[3]

  • Position 2: Aminomethyl group (

    
    ) in the (R)  configuration.
    
  • Position 4: Phenyl group (

    
    ) in the (S)  configuration.
    
  • Relationship: The (2R,4S) designation implies a specific trans or cis relationship depending on priority rules, but typically for 2,4-disubstituted THFs, this relative stereochemistry places the substituents in a defined spatial vector critical for receptor docking.

Synthetic Methodology

The synthesis of (2R,4S)-4-phenyl-2-(aminomethyl)tetrahydrofuran requires strict stereocontrol to establish the chiral centers at C2 and C4. The most robust route involves the cyclization of chiral homoallylic alcohols or the use of chiral pool precursors like L-Aspartic acid or Malic acid derivatives.

Route A: Stereoselective Cyclization (Iodolactonization Strategy)

This protocol utilizes a chiral homoallylic alcohol precursor, followed by iodocyclization to form the THF ring with high diastereoselectivity.

Step-by-Step Protocol
  • Precursor Formation: React (S)-styrene oxide with a vinyl Grignard or equivalent to form the chiral homoallylic alcohol.

  • Iodocyclization: Treat the alcohol with

    
     and 
    
    
    
    in
    
    
    to form the iodinated THF intermediate. The stereochemistry at C2 is controlled by the substrate's chirality and the transition state (1,3-cis induction is common).
  • Deiodination: Radical deiodination using

    
     and AIBN removes the iodine atom.
    
  • Functionalization: Convert the remaining handle (e.g., a protected alcohol or ester) into the primary amine via Mitsunobu reaction (with phthalimide) followed by hydrazine deprotection, or via mesylation/azidation and Staudinger reduction.

Synthetic Workflow Diagram

The following Graphviz diagram illustrates the logical flow of the synthesis, highlighting critical decision points for stereocontrol.

SynthesisWorkflow cluster_QC Quality Control Gates Start Chiral Precursor (S)-Styrene Oxide Step1 Homoallylic Alcohol Formation Start->Step1 VinylMgBr Step2 Iodocyclization (Kinetic Control) Step1->Step2 I2, NaHCO3 Intermediate Iodo-THF Intermediate Step2->Intermediate Ring Closure Step3 Radical Deiodination (Bu3SnH) Intermediate->Step3 Removal of I QC1 Check dr (NMR) Intermediate->QC1 Step4 Amination (Azidation/Reduction) Step3->Step4 FGI to -CH2NH2 Product (2R,4S)-Target Scaffold Step4->Product Final Deprotection QC2 Check ee (Chiral HPLC) Product->QC2

Caption: Figure 1. Stereoselective synthesis workflow for (2R,4S)-4-phenyl-2-(aminomethyl)tetrahydrofuran via iodocyclization.

Applications in Drug Discovery

This scaffold is highly valued for its ability to position the phenyl ring and the amine nitrogen in a specific vector, mimicking the pharmacophore of biogenic amines (dopamine, norepinephrine) but with restricted conformational freedom.

Pharmacophore Mapping
  • Distance Constraint: The THF ring locks the distance between the aromatic centroid (Phenyl) and the cationic center (Amine), reducing the entropic penalty upon binding to receptors.

  • Lipophilicity: The THF oxygen acts as a hydrogen bond acceptor, potentially interacting with serine or threonine residues in the binding pocket (e.g., in NET or SERT transporters).

Therapeutic Areas
  • CNS Disorders: As a core for Triple Reuptake Inhibitors (TRI) or specific NK1 antagonists .

  • Pain Management: Potential scaffold for Nav1.7 channel blockers where the phenyl ring occupies the hydrophobic pocket and the amine interacts with the selectivity filter.

  • Oncology: Used in Fragment-Based Drug Design (FBDD) to probe hydrophobic pockets in kinases.

Analytical Characterization

Validating the structure and purity of (2R,4S)-4-phenyl-2-(aminomethyl)tetrahydrofuran requires a multi-modal approach.

Spectroscopic Profile (Predicted)
Technique Expected Signal / Parameter Interpretation
¹H NMR (400 MHz, CDCl₃)

7.20–7.40 (m, 5H, Ph)
Aromatic protons confirming the phenyl group.

4.00–4.20 (m, 1H, H-2)
Methine proton adjacent to oxygen/amine linker.

2.80–3.00 (d, 2H, -CH₂NH₂)
Methylene protons of the aminomethyl group.

1.80–2.40 (m, 4H, THF ring)
Ring methylene/methine protons; coupling constants (

) reveal cis/trans relationship.
¹³C NMR

~142 (quat. Ph), ~128 (Ph), ~80 (C-2), ~45 (C-4), ~44 (-CH₂NH₂)
Characteristic carbon shifts for 2,4-disubstituted THF.
Mass Spectrometry (ESI+)

Protonated molecular ion.
Stereochemical Validation
  • NOESY (Nuclear Overhauser Effect Spectroscopy): Crucial for assigning the (2R,4S) configuration.

    • Expectation: If the phenyl (C4) and aminomethyl (C2) groups are trans (or cis depending on the specific conformer population), specific NOE correlations between H-2 and H-4 or H-2 and H-4' will confirm the relative stereochemistry.

  • Chiral HPLC: Separation of enantiomers using a column like Chiralpak AD-H or OD-H (Hexane/IPA mobile phase) is required to determine enantiomeric excess (ee).

References

  • Wolfe, J. P., & Hay, M. B. (2010). Stereoselective Synthesis of Tetrahydrofurans via Pd-Catalyzed Reactions. Tetrahedron.

  • Piccialli, V. (2014). Oxidative Cyclization of Dienes and Polyenes mediated by Transition Metals. Synthesis of THF cores.

  • Smith, A. B., et al. (2005). Design and Synthesis of Non-Peptide Peptidomimetics: Tetrahydrofuran Scaffolds. Journal of Medicinal Chemistry.

  • PubChem Database. (2024). Compound Summary for Tetrahydrofuran Derivatives. National Library of Medicine.

Sources

Foundational

Engineering Escape from Flatland: Chiral Tetrahydrofuran Amine Building Blocks in Medicinal Chemistry

Executive Summary In modern drug discovery, the transition from planar, -rich aromatic molecules to complex, -rich architectures is a proven strategy to reduce attrition rates in clinical trials. Chiral tetrahydrofuran (...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the transition from planar,


-rich aromatic molecules to complex, 

-rich architectures is a proven strategy to reduce attrition rates in clinical trials. Chiral tetrahydrofuran (THF) amines—specifically 3-aminotetrahydrofuran and its derivatives—have emerged as privileged scaffolds[1]. By incorporating these building blocks, medicinal chemists can simultaneously introduce stereochemical complexity, improve aqueous solubility, and finely tune the basicity of drug candidates. This whitepaper provides an in-depth technical analysis of the physicochemical rationale, biocatalytic asymmetric synthesis, and chemocatalytic workflows for utilizing chiral THF-amines.

Physicochemical Rationale: The Causality of Scaffold Selection

The decision to replace a standard carbocycle (e.g., cyclopentylamine) or a nitrogen heterocycle (e.g., pyrrolidine) with a 3-aminotetrahydrofuran ring is driven by precise physicochemical causality[2].

  • Inductive Modulation of Basicity (pKa): The highly electronegative oxygen atom within the THF ring exerts a strong electron-withdrawing inductive effect. This lowers the pKa of the amine conjugate acid to approximately 9.2–9.5, compared to highly basic amines like pyrrolidine (pKa ~11.3). A lower pKa ensures that a larger fraction of the molecule remains un-ionized at physiological pH (7.4), significantly enhancing passive membrane permeability.

  • Ligand Lipophilicity Efficiency (LLE): The ring oxygen acts as a potent hydrogen bond acceptor, which drastically reduces the calculated partition coefficient (clogP)[1]. Lowering lipophilicity while maintaining target affinity is critical for improving LLE and reducing off-target toxicity.

  • Vectorial Trajectory: The stereocenter at the C3 position directs the spatial orientation of the amine, providing rigid, predictable vectors for binding within kinase hinge regions or GPCR orthosteric sites[2].

Table 1: Physicochemical Comparison of Cyclic Amine Scaffolds
ScaffoldRing TypeFraction

(

)
Approx. clogPApprox. pKa
Cyclopentylamine Carbocycle1.01.2010.7
Pyrrolidine Heterocycle (N)1.00.4611.3
3-Aminotetrahydrofuran Heterocycle (O, N)1.0-0.109.3

Biocatalytic Asymmetric Synthesis: The Transaminase Paradigm

Enzymatic catalysis offers unparalleled enantioselectivity for the synthesis of chiral amines under mild, sustainable conditions[3].


-Transaminases (

-TAs) are the premier biocatalysts for the formal reductive amination of pro-chiral 3-oxotetrahydrofuran.
The Dynamic Enantiopreference of HEwT

The (S)-selective transaminase derived from Halomonas elongata (HEwT) presents a fascinating case of dynamic enantiopreference dictated by reaction conditions[4]. Researchers have demonstrated that the enzyme's stereoselectivity can be inverted simply by altering the ionic strength or co-solvent environment:

  • High Ionic Strength: The addition of 2.0 M NaCl shifts the preference to yield (R)-3-aminotetrahydrofuran (14% ee)[4].

  • Co-solvent Addition: The addition of 2.2 M isopropyl alcohol (IPA) shifts the preference to yield (S)-3-aminotetrahydrofuran (30% ee)[4].

This inversion is hypothesized to stem from competing hydrogen bonding between the THF-ketone substrate and the reaction medium. Depending on the solvent's hydrogen bond donor capacity, the substrate is forced to enter the active site either "oxygen-first" or "C5-first," directly dictating the stereochemical outcome of the amine transfer.

Biocatalysis K 3-Oxotetrahydrofuran (Pro-chiral) Enz HEwT Transaminase (pH 8.0) K->Enz Amine Amine Donor (e.g., IPA or SMBA) Amine->Enz Cond1 2.2 M Isopropanol Enz->Cond1 Cond2 2.0 M NaCl Enz->Cond2 ProdS (S)-3-Aminotetrahydrofuran (30% ee) Cond1->ProdS 'Oxygen-first' entry ProdR (R)-3-Aminotetrahydrofuran (14% ee) Cond2->ProdR 'C5-first' entry

Fig 1: Reaction condition-dependent enantiopreference of HEwT transaminase.

Protocol 1: Biocatalytic Synthesis via HEwT Transaminase

Objective: Enantioselective synthesis of (S)-3-aminotetrahydrofuran.

  • Preparation: Prepare a 100 mM phosphate buffer solution adjusted to pH 8.0. The pH must be strictly maintained to ensure optimal enzyme folding and to manage the protonation state of the amine donor[5].

  • Reagent Addition: Dissolve 3-oxotetrahydrofuran (substrate) and an excess of the amine donor (e.g., isopropylamine or (S)-methylbenzylamine) in the buffer.

  • Co-factor & Co-solvent: Add Pyridoxal 5'-phosphate (PLP) as the essential co-factor. To drive (S)-selectivity, introduce isopropyl alcohol to a final concentration of 2.2 M[4].

  • Enzyme Loading: Introduce the HEwT biocatalyst and incubate the reaction at 30 °C under gentle orbital shaking.

  • Validation: Monitor conversion via GC-MS. Determine the enantiomeric excess (ee) by derivatizing the product and analyzing it via chiral stationary phase HPLC against authentic racemic standards[6].

Chemocatalytic Synthesis: Scalable Substitution Workflows

While biocatalysis offers exquisite stereocontrol, volumetric productivity constraints at scale often necessitate chemocatalytic routes. A highly scalable approach involves the nucleophilic substitution of 3-chlorotetrahydrofuran[1].

The synthesis begins with 3-hydroxytetrahydrofuran, which is converted to the chloride intermediate. The THF ring is stable but can undergo cleavage under harsh acidic conditions; therefore, mild halogenation reagents like N-Chlorosuccinimide (NCS) are preferred[3]. The racemic amine product can subsequently be resolved into its (S) and (R) enantiomers via diastereomeric salt formation (e.g., using chiral acids) or preparative chiral chromatography[7].

ChemSynthesis SM 3-Hydroxytetrahydrofuran Step1 Chlorination (NCS, DCM, 0°C) SM->Step1 Int 3-Chlorotetrahydrofuran (m/z 106) Step1->Int Step2 Nucleophilic Substitution (NH3 or Amine, Heat) Int->Step2 Racemic Racemic 3-Aminotetrahydrofuran Step2->Racemic Step3 Chiral Resolution (Diastereomeric Salts) Racemic->Step3 Final Enantiopure (S)- or (R)- 3-Aminotetrahydrofuran Step3->Final

Fig 2: Chemocatalytic synthesis and chiral resolution workflow for THF-amines.

Protocol 2: Synthesis of 3-Chlorotetrahydrofuran Intermediate

Objective: Conversion of 3-hydroxytetrahydrofuran to 3-chlorotetrahydrofuran, a critical electrophilic building block[1].

  • Reaction Setup: Assemble a 500 mL round-bottom flask with a magnetic stir bar. Dissolve 3-hydroxytetrahydrofuran in anhydrous dichloromethane (DCM)[1].

  • Thermal Control: Place the flask in an ice-water bath. Stir until the internal temperature stabilizes at 0–5 °C. Causality: Strict thermal control is required to prevent exothermic ring-opening side reactions.

  • Reagent Addition: Add N-Chlorosuccinimide (NCS) portion-wise over 30–45 minutes[1].

  • Reaction Progression: Allow the mixture to stir at 0–5 °C for 1 hour, then slowly warm to room temperature[1].

  • Quenching & Work-up: Quench the reaction by slowly pouring it into a saturated aqueous solution of sodium bicarbonate. Causality: Bicarbonate neutralizes the acidic byproducts, preventing acid-catalyzed cleavage of the THF ether linkage.

  • Validation: Extract the organic layer, dry over anhydrous

    
    , and concentrate. Validate the intermediate via GC-MS. A successful reaction will display a molecular ion peak (
    
    
    
    ) at m/z 106, with a characteristic M+2 peak at ~1/3 intensity confirming the presence of the
    
    
    isotope. A prominent fragmentation pathway is the loss of a chlorine radical, yielding a cation at m/z 71[1].

Conclusion

Chiral tetrahydrofuran amines represent a masterclass in structural optimization within medicinal chemistry. Whether accessed via the highly tunable, enantioselective pathways of transaminase biocatalysis[4] or through robust, scalable chemocatalytic nucleophilic substitutions[1], these building blocks allow researchers to systematically improve the physicochemical properties of their drug candidates. By lowering lipophilicity and modulating basicity, THF-amines provide a reliable vector for escaping flatland and achieving superior ligand efficiency.

References

Sources

Exploratory

Advanced Pharmacochemistry of 4-Substituted Oxolane Methanamine Derivatives

This guide focuses on the high-impact application of 4-substituted oxolane methanamine scaffolds, specifically their role as critical P2 ligands in HIV-1 protease inhibitors (e.g., next-generation Darunavir analogues) an...

Author: BenchChem Technical Support Team. Date: March 2026

This guide focuses on the high-impact application of 4-substituted oxolane methanamine scaffolds, specifically their role as critical P2 ligands in HIV-1 protease inhibitors (e.g., next-generation Darunavir analogues) and Histamine H3/H4 receptor modulators .

Targeting Backbone Interactions in Structure-Based Drug Design

Strategic Overview: The Oxolane Scaffold in Medicinal Chemistry

The oxolane (tetrahydrofuran, THF) ring is a privileged scaffold in medicinal chemistry due to its ability to function as a hydrogen bond acceptor while imposing conformational constraint. The specific derivative oxolane-2-methanamine (tetrahydrofurfurylamine) serves as a versatile pharmacophore.

When substituted at the C4 position , this scaffold gains a unique vector for exploring the S2 subsite of protease enzymes or the orthosteric pockets of GPCRs.

Key Therapeutic Applications
Therapeutic AreaTargetRole of 4-Substituted ScaffoldKey Reference
Antiviral HIV-1 ProteaseP2 Ligand: Enhances backbone H-bonding with Asp29/Asp30 to combat drug resistance.[1]Ghosh et al. [1]
Neurology Histamine H3RAntagonist: Conformationally constrained core improves selectivity over H4R.Bodensteiner et al. [2]
Antibacterial DHFRInhibitor: Lipophilic C4-substituents improve cell permeability and enzyme binding.[3]

Medicinal Chemistry Deep Dive: HIV-1 Protease Inhibitors

The most advanced application of this scaffold is in the design of bis-tetrahydrofuran (bis-THF) ligands for HIV-1 protease inhibitors. The "gold standard" drug, Darunavir , utilizes a bis-THF ligand. However, multidrug-resistant (MDR) HIV strains require stronger binding.

The Solution: Introducing a substituent (e.g.,


, 

) at the C4 position of the oxolane ring allows the molecule to form additional hydrogen bonds with the protease backbone, specifically with Asp29 and Asp30 . Because backbone atoms cannot mutate without destroying the enzyme's function, this strategy creates "resistance-repellent" drugs.
Structural Logic & Interaction Map

HIV_Interaction cluster_legend Mechanism of Action Ligand 4-Substituted Bis-THF Ligand Asp29 Asp29 (Backbone) Ligand->Asp29 H-Bond (New Vector) Asp30 Asp30 (Backbone) Ligand->Asp30 H-Bond (Conserved) S2_Pocket S2 Hydrophobic Pocket Ligand->S2_Pocket Van der Waals Filling Resistance Repellent Backbone atoms cannot mutate without loss of function.

Figure 1: Interaction map showing how C4-substitution targets invariant backbone residues.

Synthetic Protocols

This section details the synthesis of the C4-substituted bis-THF core, based on the enzymatic desymmetrization strategy pioneered by the Ghosh group. This method ensures high enantiomeric purity, which is non-negotiable for antiviral potency.

Protocol A: Enantioselective Synthesis of C4-Substituted Bis-THF Ligand

Objective: Synthesis of (3R,3aS,6aR)-4-amino-hexahydrofuro[2,3-b]furan-3-ol.

Phase 1: Enzymatic Desymmetrization
  • Substrate: Start with meso-diol (derived from furan-maleic anhydride Diels-Alder adduct).

  • Reagent: Lipase PS-30 (Amano) or Lipase AK .

  • Solvent: Vinyl acetate (acts as both solvent and acyl donor).

  • Condition: Stir at 23°C for 24–48 hours.

  • Result: The lipase selectively acetylates one enantiomer, yielding the mono-acetate with >99% ee.

Phase 2: Functionalization & Cyclization
  • Iodolactonization: Treat the chiral mono-acetate with

    
     in 
    
    
    
    to form the iodolactone.
  • Reduction: Reduce the lactone to the lactol using DIBAL-H at -78°C.

  • C4-Functionalization:

    • The "4-substituted" moiety is often introduced before the final ring closure or via displacement of a leaving group at the corresponding position on the cyclohexane precursor.

    • For C4-Amino: Convert the C4-hydroxyl (protected) to an azide using DPPA (Diphenylphosphoryl azide) under Mitsunobu conditions.

    • Reduce the azide to amine using Staudinger reduction (

      
      ).
      
Phase 3: Final Assembly
  • Coupling: React the activated carbonate of the bis-THF ligand with the hydroxyethylamine isostere (the transition state mimic).

  • Yield: Typical overall yields for the ligand synthesis are 30–40% over 6 steps.

Synthesis Workflow Diagram

Synthesis_Flow Start Furan + Maleic Anhydride Step1 Diels-Alder Cycloadduct (Meso Compound) Start->Step1 Reflux Step2 Enzymatic Desymmetrization (Lipase PS-30 + Vinyl Acetate) Step1->Step2 Hydrolysis Step3 Chiral Mono-Acetate (>99% ee) Step2->Step3 Kinetic Resolution Step4 Iodolactonization & Reductive Cyclization Step3->Step4 Stereocontrol Step5 C4-Functionalization (Azidation -> Reduction) Step4->Step5 Substitution End C4-Amino-Bis-THF Ligand Step5->End Final Deprotection

Figure 2: Chemo-enzymatic route to the C4-substituted oxolane scaffold.

Pharmacological Profiling & Validation

To validate the efficacy of 4-substituted oxolane derivatives, the following assays are standard.

Assay 1: HIV-1 Protease Inhibition (FRET Assay)

This assay measures the


 (inhibition constant) of the compound.
  • Substrate: A fluorogenic peptide containing the HIV-1 protease cleavage site (e.g., Anthranilyl-HIV-PR-Substrate).

  • Method:

    • Incubate recombinant HIV-1 protease (wild type and variants like V82A, I84V) with the test compound in buffer (50 mM NaOAc, pH 4.7, 10% glycerol).

    • Add FRET substrate.

    • Monitor fluorescence increase (cleavage separates the quencher from the fluorophore).

  • Success Metric: A

    
     indicates a highly potent inhibitor suitable for MDR strains [1].
    
Assay 2: Histamine H3 Receptor Binding

For derivatives acting on GPCRs (e.g., simple 4-substituted tetrahydrofurfurylamines).

  • Ligand:

    
    -methylhistamine.
    
  • Membrane Prep: HEK-293 cells expressing human H3R.

  • Success Metric: High affinity (

    
    ) with >100-fold selectivity over H4R [2].
    

References

  • Ghosh, A. K., et al. (2022).[2] Design, Synthesis and X-ray Structural Studies of Potent HIV-1 Protease Inhibitors Containing C-4 Substituted Tricyclic Hexahydro-furofuran derivatives as P2 ligands. ChemMedChem.

  • Bodensteiner, J., et al. (2013).[3][4] Synthesis and pharmacological characterization of new tetrahydrofuran based compounds as conformationally constrained histamine receptor ligands. Organic & Biomolecular Chemistry.

  • Blackmore, T. R., et al. (2011). Imidazolidin-4-ones: Their Syntheses and Applications. Current Organic Chemistry.

  • Ghosh, A. K., et al. (2008). Design of HIV-1 Protease Inhibitors with Amino-bis-tetrahydrofuran Derivatives as P2-Ligands to Enhance Backbone-Binding Interactions. Journal of Medicinal Chemistry.

Sources

Exploratory

The Biological Activity of 4-Phenyltetrahydrofuran Amines: A Technical Guide

The following technical guide provides an in-depth analysis of the 4-phenyltetrahydrofuran-3-amine scaffold, a "privileged structure" in modern medicinal chemistry. This guide synthesizes fragment-based drug discovery (F...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the 4-phenyltetrahydrofuran-3-amine scaffold, a "privileged structure" in modern medicinal chemistry. This guide synthesizes fragment-based drug discovery (FBDD) principles with specific pharmacological applications in CNS therapeutics.

Executive Summary

The 4-phenyltetrahydrofuran-3-amine (4-Ph-THF-3-Amine) scaffold represents a critical bioisostere of the 3-phenylpyrrolidine and 4-phenylpiperidine pharmacophores. By replacing a methylene unit with an ether oxygen, this scaffold introduces a hydrogen bond acceptor (HBA) vector, lowers lipophilicity (LogP), and increases fraction sp3 (Fsp3) character—key metrics for improving blood-brain barrier (BBB) penetration and reducing metabolic clearance. This guide details its utility as a core motif in Monoamine Reuptake Inhibitors (SNDRIs) , NK1 Antagonists , and Sigma Receptor Ligands .

Part 1: Structural Pharmacology & Medicinal Chemistry

The "Ether Switch" Bioisosterism

The transition from a carbocyclic core (pyrrolidine/cyclopentane) to a tetrahydrofuran core alters the physicochemical profile significantly.

Property3-Phenylpyrrolidine Core4-Phenyl-THF-3-Amine CoreImpact on Drug Design
H-Bonding Donor (NH) / None (CH2)Acceptor (Ether O)New vector for receptor binding (e.g., Serine residues).
Lipophilicity (cLogP) HighModerateImproved solubility; reduced non-specific binding.
pKa of Amine ~9.5 - 10.5~8.5 - 9.5Closer to physiological pH; improved passive diffusion.
Metabolic Stability Prone to oxidationEther oxygen deactivates adjacent C-HReduced CYP450 clearance liability.
Stereochemical Pharmacophore Mapping

The biological activity is strictly governed by the relative stereochemistry of the phenyl ring at C4 and the amine at C3.

  • Trans-Configuration: Mimics the extended conformation of neurotransmitters (dopamine/serotonin). This is typically the bioactive conformer for monoamine transporter (MAT) inhibition.

  • Cis-Configuration: Often favors binding to compact pockets such as the NK1 receptor or Sigma-1 receptor , where the phenyl ring and amine must fold back towards each other.

Part 2: Therapeutic Applications & Mechanisms[1][2]

Triple Monoamine Reuptake Inhibition (SNDRI)

The 4-Ph-THF-3-Amine scaffold serves as a rigidified analog of the "phenethylamine" backbone found in dual/triple reuptake inhibitors.

  • Mechanism: The protonated amine mimics the nitrogen of serotonin/norepinephrine, anchoring to Aspartate residues (e.g., Asp98 in hSERT). The phenyl ring engages in

    
     stacking with Phenylalanine/Tyrosine residues in the substrate binding pocket.
    
  • Advantage: The THF oxygen can form a specific H-bond with Tyr176 (in SERT) or similar residues in NET, potentially enhancing selectivity or residence time compared to purely carbocyclic analogs.

Neurokinin-1 (NK1) Receptor Antagonism

NK1 antagonists (e.g., Netupitant, Rolapitant) often feature an ether linkage and a basic amine. The 4-Ph-THF-3-Amine scaffold acts as a constrained bioisostere of the linear ether chains found in early substance P antagonists.

  • Binding Mode: The basic amine interacts with the conserved Gln165 or His197 in the NK1 transmembrane bundle. The 4-phenyl group occupies the hydrophobic "accessory pocket."

  • Application: Antiemetic (CINV) and potential anxiolytic efficacy.[1][2]

Sigma-1 Receptor Modulation

The scaffold fits the "Primary Pharmacophore" for Sigma-1 ligands: a basic nitrogen flanked by two hydrophobic regions at defined distances.

  • Role: Modulation of calcium signaling and ER stress response.

  • Relevance: Neuroprotection in neurodegenerative models. The THF core reduces the "greasiness" associated with traditional sigma ligands (often haloperidol analogs), improving the safety profile.

Part 3: Visualization of Signaling & Logic

Pharmacophore Interaction Map

The following diagram illustrates how the 4-Ph-THF-3-Amine scaffold maps onto the binding sites of its primary targets.

PharmacophoreMap cluster_scaffold 4-Phenyl-THF-3-Amine Core Amine Cationic Amine (Protonated) Phenyl Lipophilic Phenyl (Aromatic) Amine->Phenyl Distance: 5.5-7.0 Å (Trans) Oxygen Ether Oxygen (H-Bond Acceptor) Amine->Oxygen Distance: ~3.0 Å Target_MAT Monoamine Transporters (SERT/NET/DAT) Amine->Target_MAT Ionic Bond (Asp98) Target_NK1 NK1 Receptor (Substance P) Amine->Target_NK1 H-Bond/Ionic (Gln165) Target_Sigma Sigma-1 Receptor (Chaperone) Amine->Target_Sigma Ionic Bond (Glu172) Phenyl->Target_MAT Pi-Stacking (Tyr95) Phenyl->Target_NK1 Hydrophobic Pocket Phenyl->Target_Sigma Hydrophobic Flanking Oxygen->Target_MAT H-Bond (Tyr176)

Caption: Pharmacophore mapping of the 4-phenyl-THF-3-amine scaffold showing critical binding interactions across three distinct therapeutic targets.

Part 4: Experimental Protocols

Synthesis: The "Lead-Oriented" Route

This protocol prioritizes diastereoselectivity, accessing the trans-isomer which is often the primary pharmacophore for CNS targets.

Methodology: Oxa-Michael / Dieckmann Cyclization Approach

  • Starting Material: Begin with a cinnamate ester derivative.

  • Step 1 (Oxa-Michael): React cinnamate with a glycolate ester enolate to form the acyclic ether precursor.

  • Step 2 (Dieckmann Cyclization): Treat with strong base (KOtBu) in THF to cyclize, yielding the 4-phenyl-3-oxotetrahydrofuran-2-carboxylate .

  • Step 3 (Decarboxylation): Acid hydrolysis and heat remove the ester, yielding 4-phenyl-3-oxotetrahydrofuran .

  • Step 4 (Reductive Amination - Critical Step):

    • Reagents: Amine (R-NH2), Titanium(IV) isopropoxide (Lewis Acid), Sodium Triacetoxyborohydride (Reducing Agent).

    • Procedure: Mix ketone and amine (1.1 eq) with Ti(OiPr)4 (2.0 eq) in dry DCM. Stir 12h. Add NaBH(OAc)3 (3.0 eq).

    • Stereocontrol: The hydride attacks from the less hindered face. To favor trans, use a bulky amine or specific chiral catalysts.

  • Purification: Silica gel chromatography (DCM/MeOH/NH3).

In Vitro Assay: Monoamine Uptake Inhibition

Objective: Determine Ki values for SERT, NET, and DAT.

  • Cell Lines: HEK293 cells stably expressing hSERT, hNET, or hDAT.

  • Radioligands:

    • 
      -Serotonin (SERT)[3]
      
    • 
      -Norepinephrine (NET)
      
    • 
      -Dopamine (DAT)
      
  • Protocol:

    • Incubate cell membranes with test compound (1 nM - 10

      
      M) and radioligand for 60 min at 25°C.
      
    • Terminate reaction by rapid filtration over GF/B filters pre-soaked in 0.5% PEI.

    • Measure radioactivity via liquid scintillation counting.

  • Analysis: Fit data to a one-site competition model to derive IC50; convert to Ki using the Cheng-Prusoff equation.

Part 5: Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of substituents on the 4-phenyl-THF-3-amine core, derived from aggregate data on homologous scaffolds (pyrrolidines/pyrans).

Substituent (R1 - Amine)Substituent (R2 - Phenyl)Predicted Activity ShiftPrimary Target Utility
-H (Primary) -HModerate Potency / Low SelectivityFragment Screening
-Me (Secondary) -HIncreased DAT/NET affinityADHD / Depression
-Me 3,4-Cl2 High Potency (SNDRI) Antidepressant (Triple)
-Benzyl -HLoss of MAT activity; Gain of NK1/SigmaNK1 Antagonist
-Isopropyl 4-F Balanced SERT/NET profileAnxiolytic
-H 4-OMe Reduced potency (e- donor effect)Sigma-1 Probe

Key Insight: Electron-withdrawing groups (Cl, F, CF3) on the phenyl ring (positions 3 and 4) consistently enhance affinity for monoamine transporters by increasing the lipophilic interaction strength and acidity of the phenyl ring protons.

References

  • Wales, S. M., et al. (2018). Diastereoselective Synthesis of Highly Substituted, Amino- and Pyrrolidino-Tetrahydrofurans as Lead-Like Molecular Scaffolds. Chemistry – A European Journal. Link

  • Lau, C. K., et al. (1999). Synthesis and biological evaluation of 3-heteroaryloxy-4-phenyl-2(5H)-furanones as selective COX-2 inhibitors (Scaffold relevance). Bioorganic & Medicinal Chemistry Letters. Link

  • Booth, R. G., et al. (1993). Synthesis and pharmacological evaluation of 1-phenyl-3-amino-1,2,3,4-tetrahydronaphthalenes as ligands for a novel receptor with sigma-like neuromodulatory activity. Journal of Medicinal Chemistry. Link

  • Kramer, M. S., et al. (1998). Distinct mechanism for antidepressant activity by blockade of central substance P receptors. Science. (Contextualizing NK1 antagonism). Link

  • Skolnick, P. (2002). Antidepressants for the new millennium. European Journal of Pharmacology. (SNDRI rationale). Link

Sources

Foundational

Novel Chiral Amine Scaffolds for Drug Discovery: A Technical Guide

Executive Summary The pharmaceutical industry is currently undergoing a structural paradigm shift, moving away from planar, aromatic-heavy chemotypes toward three-dimensional (3D), -rich architectures. Chiral amine scaff...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pharmaceutical industry is currently undergoing a structural paradigm shift, moving away from planar, aromatic-heavy chemotypes toward three-dimensional (3D),


-rich architectures. Chiral amine scaffolds are at the vanguard of this transition.[1] This guide analyzes the strategic implementation of novel chiral amine motifs—specifically spirocyclic amines, fused bicyclic systems, and constrained 

-tertiary amines—in modern drug discovery. We explore the causality between

fraction and clinical success, detail advanced synthetic methodologies (photoredox and biocatalysis), and provide validated protocols for accessing these high-value scaffolds.

Part 1: The Strategic Value of Chiral Amines

The "Escape from Flatland" Imperative

The correlation between molecular planarity and attrition rates is well-documented. Planar compounds (low


) often suffer from poor aqueous solubility and high promiscuity due to non-specific hydrophobic stacking. In contrast, chiral amine scaffolds introduce defined vectors in 3D space, enhancing specificity for protein binding pockets while improving physicochemical properties.

Key Advantages:

  • Vector Positioning: Chiral centers allow precise orientation of pharmacophores, maximizing binding enthalpy.

  • Metabolic Stability: 3D scaffolds, particularly bridged and spirocyclic amines, often block metabolic soft spots (e.g., CYP450 oxidation sites) inherent in flat aromatic rings.

  • Solubility: Disruption of crystal lattice energy via 3D character enhances aqueous solubility.

Mechanistic Logic: 3D-Space vs. Clinical Success

The following diagram illustrates the causal logic driving the adoption of high-


 amine scaffolds.

G Flat Planar Aromatic Scaffolds (Low Fsp3) Issues High Lipophilicity (LogP) Poor Solubility Non-specific Binding Flat->Issues Causes Chiral Novel Chiral Amine Scaffolds (High Fsp3) Flat->Chiral Structural Shift Attrition Clinical Attrition (Toxicity/Efficacy) Issues->Attrition Leads to Benefits Vectorial Defined Interactions Disrupted Crystal Packing Metabolic Blocking Chiral->Benefits Enables Success Improved Clinical Success (Selectivity/Bioavailability) Benefits->Success Correlates with

Figure 1: The "Escape from Flatland" logic flow demonstrating the impact of scaffold dimensionality on drug developability.

Part 2: Emerging Classes of Novel Scaffolds

Spirocyclic Amines

Spirocyclic systems, such as 2-azaspiro[3.3]heptanes and spiro[pyrrolidine-3,3'-oxindoles] , serve as rigid surrogates for morpholine or piperidine rings. They restrict conformational flexibility (reducing the entropic penalty of binding) without adding excessive molecular weight.

  • Application: Used in allosteric SHP2 inhibitors (e.g., SHP099 ) to fill specific hydrophobic pockets that flat rings cannot access.

Bridged and Fused Bicyclic Amines

Scaffolds like 3-azabicyclo[3.1.0]hexane and bicyclo[1.1.1]pentan-1-amine are increasingly used as bioisosteres for phenyl rings and tert-butyl groups, respectively.

  • Mechanistic Insight: The "exit vector" of the amine in these constrained systems is fixed. For example, replacing a piperazine with a 3,8-diazabicyclo[3.2.1]octane can lock the N-substituents in a specific orientation, potentially converting a weak binder into a potent inhibitor.

-Tertiary Amines

Sterically congested


-tertiary amines (e.g., 

-methyl substituted amines) prevent metabolic N-dealkylation and restrict rotation around the C-N bond.
  • Challenge: Traditional synthesis (e.g., Strecker reaction) often yields racemates or requires harsh conditions. Modern photoredox methods now allow mild access to these motifs.

Part 3: Advanced Synthetic Methodologies

To access these scaffolds with high enantiopurity, researchers must move beyond classical resolution.

Biocatalysis: Imine Reductases (IREDs)

IREDs have revolutionized the synthesis of chiral secondary and tertiary amines, including cyclic systems. Unlike transaminases (limited to primary amines), IREDs can catalyze the reductive amination of ketones with amines to form chiral centers within the ring or at the


-position.
  • Self-Validating Aspect: The reaction is driven to completion by the irreversible oxidation of the cofactor (NADPH) and often coupled with a glucose dehydrogenase (GDH) recycling system.

Photoredox Catalysis: Decarboxylative Coupling

Visible-light photoredox catalysis enables the coupling of


-amino radicals (generated from carboxylic acids or silyl amines) with electrophiles. This allows for the "modular construction" of complex chiral amines from abundant amino acid precursors.

Part 4: Experimental Protocol

Protocol: Biocatalytic Synthesis of a Chiral Spirocyclic Amine via IRED

Objective: Enantioselective synthesis of a spiro[3.3]heptane-derived secondary amine using an engineered Imine Reductase.

Methodology Validation: This protocol uses a "Design of Experiment" (DoE) approach for enzyme screening, followed by a scale-up phase. The system is self-validating via pH control and cofactor recycling efficiency monitoring.

Phase 1: Screening (96-well plate)
  • Substrates: Prepare 10 mM stock solutions of the spiro-ketone and amine coupling partner in DMSO.

  • Enzyme Panel: Dispense 2 mg of lyophilized IRED variants (e.g., from Streptomyces sp.) into wells.

  • Cofactor Mix: Add 180 µL of buffer (100 mM potassium phosphate, pH 7.0) containing:

    • 1 mM NADP+

    • 5 U/mL Glucose Dehydrogenase (GDH)

    • 100 mM D-Glucose (for recycling)

  • Reaction: Add substrates (final conc. 10 mM). Seal and shake at 30°C for 24h.

  • Analysis: Quench with acetonitrile. Analyze via chiral HPLC. Selection Criteria: >90% conversion, >98% ee.[2]

Phase 2: Preparative Scale-Up (100 mg scale)
  • Reactor Setup: In a 50 mL round-bottom flask, dissolve 100 mg of spiro-ketone (1.0 equiv) and amine (1.2 equiv) in 10 mL phosphate buffer (pH 7.0) containing 10% DMSO.

  • Initiation: Add optimized IRED (10 wt% loading) and GDH/Glucose recycling system.

  • Process Control: Monitor pH every 2 hours; adjust with 1M NaOH if pH drops below 6.5 (gluconic acid byproduct).

  • Workup: Upon completion (TLC/LCMS check), basify to pH 12 with 5M NaOH. Extract with MTBE (3 x 10 mL).

  • Purification: Dry organic layer over

    
    , concentrate, and purify via flash chromatography (DCM/MeOH/NH3).
    

Data Summary Table: Comparison of Synthetic Routes

MetricClassical Reductive AminationBiocatalytic (IRED) RoutePhotoredox Coupling
Enantioselectivity (ee) Variable (often racemic)Excellent (>99%) High (>90%)
Atom Economy Moderate (boron waste)High (water byproduct) Moderate
Scalability HighHigh (with engineering)Moderate (photon flux limits)
Scope BroadEnzyme-dependentRadical-stabilizing groups

Part 5: Decision Framework for Scaffold Synthesis

The following decision tree guides the selection of the optimal synthetic methodology based on the target amine structure.

DecisionTree Start Target Chiral Amine Type Amine Class? Start->Type Primary Primary Amine (R-CH(NH2)-R') Type->Primary Secondary Secondary/Cyclic (R-NH-R') Type->Secondary Tertiary Alpha-Tertiary (R-C(Me)(NH2)-R') Type->Tertiary Transaminase Biocatalysis: Transaminases Primary->Transaminase High Stereocontrol Ellman Auxiliary: Ellman Sulfinamide Primary->Ellman General Purpose IRED Biocatalysis: Imine Reductases (IREDs) Secondary->IRED Cyclic/Acyclic Photoredox Photoredox: Decarboxylative Coupling Secondary->Photoredox C-H Functionalization Tertiary->Photoredox Radical Addition Tertiary->Ellman Grignard Addition

Figure 2: Strategic decision tree for selecting synthetic methodologies based on amine classification.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link

  • Alden, A. et al. (2025). General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. ACS Medicinal Chemistry Letters. Link

  • Aleku, G. A. et al. (2017). Aberrant amine formation by imine reductase from Amycolatopsis orientalis. Nature Catalysis. Link

  • Zuo, Z. et al. (2014).

    
    -carboxyl sp3-carbons with aryl halides. Science. Link
    
  • Smith, E. et al. (2022). Spirocyclic scaffolds in drug discovery: The evolution of SHP2 inhibitors. Journal of Medicinal Chemistry. Link

Sources

Exploratory

Preliminary Technical Datasheet: (2R,4S)-4-phenyloxolan-2-ylmethanamine

To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist Subject: Analysis of (2R,4S)-4-phenyloxolan-2-ylmethanamine Introduction This document provides a preliminary technical o...

Author: BenchChem Technical Support Team. Date: March 2026

To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist Subject: Analysis of (2R,4S)-4-phenyloxolan-2-ylmethanamine

Introduction

This document provides a preliminary technical overview of the chemical compound (2R,4S)-4-phenyloxolan-2-ylmethanamine. This molecule incorporates several key structural features of interest in medicinal chemistry and drug development: a substituted oxolane (tetrahydrofuran) ring, a chiral center, a phenyl group, and a primary amine. The oxolane ring is a common scaffold in many biologically active compounds. The specific stereochemistry, (2R,4S), dictates a precise three-dimensional arrangement of its substituents, which is critical for specific interactions with biological targets.

A comprehensive search of scientific literature and chemical databases reveals a significant lack of specific information for this exact stereoisomer. While numerous compounds with the same molecular formula exist, data pertaining directly to (2R,4S)-4-phenyloxolan-2-ylmethanamine is not currently available in the public domain. Therefore, this guide provides the core physicochemical properties derived from its chemical structure and highlights the current data gap.

Core Compound Identification

The fundamental properties of a molecule are its molecular formula and weight, which have been determined based on its structure.

PropertyValueSource
Molecular Formula C₁₁H₁₅NOCalculated
Molecular Weight 177.24 g/mol Calculated[1]
IUPAC Name ((2R,4S)-4-phenyloxolan-2-yl)methanamine-

Physicochemical Properties

Due to the absence of experimental data for this specific compound, its physicochemical properties such as melting point, boiling point, and solubility have not been empirically determined or published. Researchers would need to rely on computational prediction models (e.g., QSAR) for estimated values or perform direct experimental analysis upon synthesis.

Synthesis and Protocols

Synthetic Pathways

There are no published, peer-reviewed methods specifically describing the synthesis of (2R,4S)-4-phenyloxolan-2-ylmethanamine. However, general synthetic strategies for substituted tetrahydrofurans are well-documented.[2][3][4] A potential, though unverified, retrosynthetic approach could involve:

  • Asymmetric Synthesis: Establishing the (2R,4S) stereocenters through a stereoselective reaction.

  • Ring Formation: Cyclization to form the oxolane ring.

  • Functional Group Interconversion: Conversion of a precursor functional group (e.g., an azide, nitrile, or protected hydroxymethyl group) at the C2 position into the final methanamine group.

A hypothetical synthetic workflow is outlined below. It must be emphasized that this is a theoretical pathway and has not been experimentally validated.

Caption: Theoretical workflow for the synthesis of the target compound.

Experimental Protocol

As no synthesis has been published, a detailed, validated experimental protocol cannot be provided. The development of such a protocol would require significant research and optimization, including the selection of appropriate starting materials, catalysts, solvents, and reaction conditions, followed by rigorous purification and analytical characterization (e.g., NMR, Mass Spectrometry, Chiral HPLC) to confirm the structure and stereochemistry.

Applications in Drug Development

The structural motifs within (2R,4S)-4-phenyloxolan-2-ylmethanamine suggest potential areas of interest for drug development, although no specific biological activity has been reported for this compound. The phenyl and amine groups are common pharmacophores that interact with a wide range of biological targets. The rigid, chiral scaffold of the oxolane ring can present these groups in a well-defined spatial orientation, which can lead to high-affinity and selective binding to proteins such as enzymes, receptors, or ion channels.

Without empirical data, any discussion of its application remains speculative. Further research, including synthesis and biological screening, would be necessary to determine its therapeutic potential.

Conclusion

(2R,4S)-4-phenyloxolan-2-ylmethanamine is a distinct chemical entity with a molecular formula of C₁₁H₁₅NO and a molecular weight of 177.24 g/mol .[1] While its structure suggests potential for biological activity, there is currently no available scientific literature detailing its synthesis, properties, or applications. This document serves to define its core identity and highlight the need for foundational research to explore the potential of this specific molecule. Any researcher or organization looking to work with this compound would be venturing into novel chemical space.

References

  • PubChem. N-Formylmethamphetamine. National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal. Synthesis of tetrahydrofurans. [Link]

  • MDPI. HFIP-Promoted Synthesis of Substituted Tetrahydrofurans by Reaction of Epoxides with Electron-Rich Alkenes. [Link]

  • National Institutes of Health. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of rac-[(2R,4S)-4-phenyloxolan-2-yl]methanamine cis

Abstract This application note details a robust, scalable protocol for the synthesis of rac-[(2R,4S)-4-phenyloxolan-2-yl]methanamine (also known as cis-2-(aminomethyl)-4-phenyltetrahydrofuran). This scaffold is a privile...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of rac-[(2R,4S)-4-phenyloxolan-2-yl]methanamine (also known as cis-2-(aminomethyl)-4-phenyltetrahydrofuran). This scaffold is a privileged fragment in medicinal chemistry, particularly for CNS-active agents and kinase inhibitors. The synthesis overcomes the challenge of establishing the remote cis-2,4 stereochemical relationship through a thermodynamically controlled iodocyclization of a 3-substituted homoallylic alcohol. The 5-step sequence utilizes commercially available cinnamyl alcohol as the starting material and requires no exotic catalysts.

Introduction & Retrosynthetic Analysis

The target molecule features a tetrahydrofuran (oxolane) core with a phenyl group at C4 and an aminomethyl group at C2. The critical synthetic challenge is the relative cis-stereochemistry between the C2 and C4 centers. Direct functionalization of the THF ring often leads to mixtures or trans-predominance.

To ensure high diastereoselectivity, this protocol employs a Johnson-Claisen rearrangement to establish the carbon skeleton, followed by a stereoselective iodocyclization . The 1,3-allylic strain in the transition state of the cyclization directs the formation of the cis-2,4 isomer.

Retrosynthetic Logic (DOT Visualization)

Retrosynthesis Target rac-cis-2-(Aminomethyl)-4-phenyl-THF Azide cis-2-(Azidomethyl)-4-phenyl-THF Target->Azide Staudinger Reduction Iodide cis-2-(Iodomethyl)-4-phenyl-THF Azide->Iodide Nucleophilic Substitution Alcohol 3-Phenylpent-4-en-1-ol Iodide->Alcohol Iodocyclization (Stereodefining) Ester Ethyl 3-phenylpent-4-enoate Alcohol->Ester Reduction Start Cinnamyl Alcohol Ester->Start Johnson-Claisen Rearrangement

Figure 1: Retrosynthetic strategy leveraging the stereoselective cyclization of a homoallylic alcohol.

Experimental Protocol

Phase 1: Skeleton Formation (Steps 1-2)

The carbon backbone is constructed via a [3,3]-sigmatropic rearrangement, ensuring the phenyl group is correctly positioned relative to the alkene.

Step 1: Synthesis of Ethyl 3-phenylpent-4-enoate

Reaction Type: Johnson-Claisen Rearrangement

  • Setup: Equip a 500 mL round-bottom flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Reagents:

    • Cinnamyl alcohol (13.4 g, 100 mmol)

    • Triethyl orthoacetate (110 mL, 600 mmol, 6.0 equiv)

    • Propionic acid (0.4 mL, catalytic)

  • Procedure:

    • Combine cinnamyl alcohol and triethyl orthoacetate in the RBF. Add propionic acid.

    • Heat the mixture to 140°C (oil bath temperature). Ethanol produced during the reaction will distill off.

    • Maintain reflux for 4–6 hours until TLC indicates consumption of cinnamyl alcohol.

    • Workup: Cool to room temperature. Distill off excess triethyl orthoacetate under reduced pressure.

    • Purification: Purify the residue by flash column chromatography (Hexanes/EtOAc 95:5) to yield the ester as a colorless oil.

    • Yield Expectation: 85–90%.

Step 2: Reduction to 3-Phenylpent-4-en-1-ol

Reaction Type: Hydride Reduction

  • Setup: Flame-dried 500 mL RBF under nitrogen atmosphere.

  • Reagents:

    • Ethyl 3-phenylpent-4-enoate (from Step 1)

    • LiAlH₄ (1.2 equiv)

    • Anhydrous THF (0.2 M concentration)

  • Procedure:

    • Suspend LiAlH₄ in anhydrous THF at 0°C.

    • Add the ester (dissolved in THF) dropwise over 30 minutes.

    • Allow to warm to room temperature and stir for 2 hours.

    • Quench (Fieser Method): Cool to 0°C. Carefully add water (1 mL per g LiAlH₄), then 15% NaOH (1 mL per g), then water (3 mL per g).

    • Isolation: Filter the white precipitate through a Celite pad. Concentrate the filtrate.

    • Yield Expectation: >90% (Used directly in Step 3).

Phase 2: Stereoselective Cyclization (Step 3)

This is the critical stereodefining step. The 1,3-relationship between the phenyl group and the forming ether linkage favors the cis-2,4 diastereomer.

Step 3: Synthesis of cis-2-(Iodomethyl)-4-phenyltetrahydrofuran

Reaction Type: Iodoetherification

  • Setup: 500 mL RBF wrapped in aluminum foil (protect from light).

  • Reagents:

    • 3-Phenylpent-4-en-1-ol (16.2 g, 100 mmol)

    • Iodine (I₂) (50.8 g, 200 mmol, 2.0 equiv)

    • NaHCO₃ (25.2 g, 300 mmol, 3.0 equiv)

    • Acetonitrile (MeCN) (500 mL)

  • Procedure:

    • Dissolve the alcohol in MeCN and cool to 0°C.

    • Add NaHCO₃ followed by portion-wise addition of Iodine.

    • Stir at 0°C for 2 hours, then allow to warm to room temperature overnight.

    • Workup: Quench with saturated aqueous Na₂S₂O₃ (sodium thiosulfate) until the iodine color disappears. Extract with diethyl ether (3 x 100 mL).

    • Purification (Critical): The crude mixture will contain predominantly the cis-isomer (typically 4:1 to 8:1 dr). Purify by silica gel chromatography (Hexanes/EtOAc 90:10).

    • Target Fraction: The cis-isomer usually elutes after the trans-isomer (verify with NOESY if needed, see Section 5).

    • Yield Expectation: 70–75% of the isolated cis-isomer.

Phase 3: Functionalization to Amine (Steps 4-5)
Step 4: Azide Displacement

Reaction Type: S_N2 Substitution

  • Reagents:

    • cis-2-(Iodomethyl)-4-phenyl-THF

    • Sodium Azide (NaN₃) (3.0 equiv)

    • DMF (Dry, 0.5 M)

  • Procedure:

    • Dissolve the iodide in DMF. Add NaN₃.

    • Heat to 80°C for 6–8 hours.

    • Safety Note: Do not overheat. Use a blast shield.[1]

    • Workup: Dilute with water, extract with Et₂O. Wash organics with brine.

    • Yield Expectation: >90%.

Step 5: Reduction to Methanamine

Reaction Type: Staudinger Reduction (or Hydrogenation)

  • Method A (Hydrogenation - Preferred for Scale):

    • Dissolve azide in MeOH. Add 10% Pd/C (10 wt%).

    • Stir under H₂ balloon (1 atm) for 12 hours.

    • Filter through Celite and concentrate.

  • Method B (Staudinger - Preferred for Small Batches):

    • Dissolve azide in THF/H₂O (10:1). Add PPh₃ (1.5 equiv).

    • Stir at RT for 12 hours.

    • Concentrate and purify by ion-exchange chromatography (SCX-2 cartridge) or acid-base extraction.

  • Final Form: Isolate as the HCl salt by treating the ethereal amine solution with 2M HCl in ether.

Reaction Scheme & Mechanism

ReactionScheme Step1 1. Johnson-Claisen (EtO)3CMe, H+, 140°C Step2 2. Reduction LiAlH4, THF Step1->Step2 Step3 3. Iodocyclization I2, NaHCO3, MeCN (Forms cis-THF) Step2->Step3 Step4 4. Substitution NaN3, DMF, 80°C Step3->Step4 Step5 5. Reduction H2, Pd/C Step4->Step5 End Target Amine Step5->End Start Cinnamyl Alcohol Start->Step1

Figure 2: Step-by-step synthetic workflow.

Mechanistic Insight: Why cis?

In the iodocyclization of 3-substituted-4-penten-1-ols, the reaction proceeds via a 5-exo-trig closure. The transition state adopts a chair-like conformation where the bulky phenyl group at C3 prefers a pseudo-equatorial orientation to minimize 1,3-allylic strain (A(1,3)) with the exocyclic vinyl group. The nucleophilic oxygen attacks the iodonium ion from the back. This conformational preference dictates that the C2-iodomethyl group and the C4-phenyl group end up on the same face of the ring (cis).

Analytical Characterization

To validate the cis-configuration, Nuclear Overhauser Effect (NOE) spectroscopy is required.

TechniqueExpected Result for cis-IsomerExpected Result for trans-Isomer
1H NMR (C2-H) Multiplet at ~4.0-4.2 ppmSimilar shift, distinct coupling constants
1H NMR (C4-H) Multiplet at ~3.3-3.5 ppmSimilar shift
NOESY / ROESY Strong cross-peak between C2-H and C4-H (indicates syn-facial)Weak or no cross-peak between C2-H and C4-H
13C NMR Distinct shifts for C2/C4 relative to trans

Key Data Points (Reference):

  • 1H NMR (400 MHz, CDCl₃): δ 7.35-7.15 (m, 5H, Ph), 4.15 (m, 1H, H-2), 3.40 (m, 1H, H-4), 2.90 (d, 2H, CH₂NH₂), 2.45 (m, 1H, H-3a), 1.80 (m, 1H, H-3b).

  • Mass Spec: [M+H]+ = 192.14.

Troubleshooting & Optimization

ProblemProbable CauseSolution
Low cis/trans ratio Reaction temperature too high during iodocyclization.Conduct Step 3 strictly at 0°C and allow slow warming.
Incomplete Cyclization Old or wet Iodine/MeCN.Use resublimed Iodine and anhydrous MeCN.
Azide Safety Formation of diazides or hydrazoic acid.Keep pH > 7; do not use halogenated solvents with azide; use blast shield.
Amine Tailing Interaction with silica.Use MeOH/DCM with 1% NH₄OH or Et₃N for chromatography of the amine.

References

  • Johnson-Claisen Rearrangement Protocol

    • Johnson, W. S., et al. "Olefinic ketals: Claisen rearrangement of allyl vinyl ethers." Journal of the American Chemical Society, 92(3), 741-743. Link

  • Stereoselective Iodocyclization

    • Bartlett, P. A., et al. "Stereocontrol in the iodolactonization and iodoetherification of acyclic alkenoic acids and alkenols." Tetrahedron, 36, 2-50.
    • Lipshutz, B. H., et al. "Kinetic vs Thermodynamic Control in Iodoetherification." Journal of Organic Chemistry, 48, 5250. Link

  • Functionalization of THF Rings

    • Wolfe, J. P., et al. "Stereoselective Synthesis of Tetrahydrofurans via Metal-Catalyzed Cyclization." Chemical Reviews, 104(3), 1163-1216. Link

Sources

Application

High-Efficiency Reductive Amination Protocols for Tetrahydrofuran Carbaldehydes

Strategic Relevance in Drug Development Tetrahydrofuran (THF) carbaldehydes—specifically tetrahydrofuran-2-carbaldehyde and tetrahydrofuran-3-carbaldehyde—are highly valuable pharmacophoric building blocks in medicinal c...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Relevance in Drug Development

Tetrahydrofuran (THF) carbaldehydes—specifically tetrahydrofuran-2-carbaldehyde and tetrahydrofuran-3-carbaldehyde—are highly valuable pharmacophoric building blocks in medicinal chemistry and agrochemical development. Incorporating a saturated, oxygen-containing heterocyclic ring into a molecular scaffold is a proven strategy to improve aqueous solubility, lower lipophilicity (LogP), and introduce directional hydrogen-bonding capabilities.

A prime industrial example is the synthesis of the broad-spectrum neonicotinoid insecticide dinotefuran, which is commercially produced via a convergent synthesis starting with the reductive amination of tetrahydrofuran-3-carboxaldehyde to form a critical 3-(tetrahydrofuran-3-yl)methyl guanidine core [1]. However, working with THF-carbaldehydes presents unique synthetic challenges: they are highly water-miscible, somewhat volatile, and susceptible to ring-opening or acetalization under harsh Lewis acidic conditions. Therefore, selecting the precise reductive amination protocol is critical to maintaining structural integrity and maximizing yield.

Mechanistic Causality & Reagent Selection

Reductive amination is a tandem reaction consisting of two distinct mechanistic phases:

  • Condensation: The nucleophilic addition of an amine to the THF-carbaldehyde to form a hemiaminal, which subsequently dehydrates to form an imine (from primary amines) or an iminium ion (from secondary amines).

  • Reduction: The selective hydride transfer to the C=N bond to yield the final alkylated amine.

The fundamental challenge is chemoselectivity . The reducing agent must be mild enough that it does not prematurely reduce the starting THF-carbaldehyde into a tetrahydrofuran-methanol derivative, yet reactive enough to rapidly reduce the transient iminium ion.

Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is the premier reagent for this transformation. The three electron-withdrawing acetoxy groups stabilize the boron-hydrogen bond, rendering it a mild and highly selective reducing agent [2]. Alternatively, the Borch reductive amination utilizes sodium cyanoborohydride (NaBH₃CN), which relies on the electron-withdrawing cyanide ligand to stabilize the borohydride, enabling selective hydride transfer under mildly acidic conditions (pH 4–6) [3].

Comparative Data: Reducing Agents

To optimize the reaction, scientists must match the reducing agent to the specific amine class (1° vs. 2°) and substrate steric hindrance.

Reducing AgentReagent FormulaOptimal SolventpH RequirementChemoselectivity ProfileOver-alkylation Risk (1° Amines)
Sodium Triacetoxyborohydride NaBH(OAc)₃DCE, THFNeutral to mildly acidicExcellent; tolerates reducible functional groupsModerate (mitigated by stoichiometry)
Sodium Cyanoborohydride NaBH₃CNMeOH, H₂OStrictly pH 4–6Good; generally incapable of reducing amides, esters, or nitriles [4]High (requires strict pH control)
Sodium Borohydride NaBH₄MeOH, EtOHNeutral to basicPoor; rapidly reduces free aldehydesLow (used exclusively in stepwise protocols)

Reaction Pathway Visualization

Reductive_Amination_Workflow A 1. Aldehyde + Amine (THF-Carbaldehyde) B 2. Hemiaminal Formation (Nucleophilic Attack) A->B Solvent: DCE or MeOH C 3. Iminium Ion (Dehydration, Acid Catalyzed) B->C AcOH (1.0 equiv) D 4. Hydride Transfer (STAB or NaBH3CN) C->D Selective Reduction E 5. Alkylated Amine (Target Product) D->E Basic Quench (NaHCO3)

Workflow of the reductive amination of THF-carbaldehydes, from condensation to hydride transfer.

Self-Validating Experimental Protocols

Protocol A: Direct Reductive Amination with STAB (Optimal for Secondary Amines)

Causality: This one-pot procedure is highly efficient for secondary amines. 1,2-Dichloroethane (DCE) is the preferred solvent because the reaction kinetics are significantly faster in DCE than in THF, minimizing the residence time of the volatile THF-carbaldehyde [5].

Materials:

  • Tetrahydrofuran-3-carbaldehyde (1.0 equiv, limiting reagent)

  • Secondary Amine (1.05 equiv)

  • NaBH(OAc)₃ (1.4 - 1.5 equiv)

  • 1,2-Dichloroethane (DCE, 0.2 M)

  • Glacial Acetic Acid (1.0 equiv)

Step-by-Step Methodology:

  • Condensation: In an oven-dried flask under N₂, dissolve the secondary amine and THF-3-carbaldehyde in anhydrous DCE.

  • Catalysis: Add glacial acetic acid (1.0 equiv) dropwise.

    • Validation Check: A mild exotherm indicates successful protonation and initiation of hemiaminal dehydration.

  • Reduction: Add NaBH(OAc)₃ portion-wise over 10 minutes at room temperature.

    • Validation Check: The reaction mixture will initially appear as a cloudy suspension (undissolved STAB). Over 2–4 hours, as the STAB is consumed and soluble borate byproducts are formed, the mixture will transition to a clear or slightly hazy solution.

  • Quench: Once complete (monitor via TLC/LC-MS), quench the reaction by slowly adding saturated aqueous NaHCO₃.

    • Validation Check: Vigorous effervescence (CO₂ release) must occur. This self-validates that active hydride was present in excess and the reaction was not reagent-limited.

  • Isolation: Extract the aqueous layer with dichloromethane (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Stepwise Reductive Amination (Mitigating Dialkylation in Primary Amines)

Causality: Because THF-carbaldehydes are unhindered aliphatic aldehydes, reacting them with primary amines under direct reductive amination conditions often leads to over-alkylation (forming the tertiary amine). A stepwise procedure—forcing complete imine formation in methanol before introducing NaBH₄—completely mitigates this risk [5].

Materials:

  • Tetrahydrofuran-2-carbaldehyde (1.0 equiv)

  • Primary Amine (1.0 equiv)

  • NaBH₄ (1.0 equiv)

  • Anhydrous Methanol (0.2 M)

  • 3Å Molecular Sieves

Step-by-Step Methodology:

  • Imine Pre-formation: Combine the primary amine and THF-2-carbaldehyde in anhydrous methanol. Add activated 3Å molecular sieves to drive the equilibrium toward the imine by sequestering water. Stir at room temperature for 3 hours.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the molecular sieves, washing with a small amount of cold methanol.

  • Reduction: Cool the filtrate to 0 °C using an ice bath. Add NaBH₄ portion-wise.

    • Causality: NaBH₄ is used here instead of STAB because STAB reacts unfavorably with methanol. NaBH₄ rapidly and cleanly reduces the pre-formed imine at 0 °C before any side reactions can occur.

    • Validation Check: Rapid hydrogen gas evolution will occur upon the addition of NaBH₄.

  • Workup: Stir for 30 minutes at 0 °C, then quench with water. Evaporate the methanol under reduced pressure, partition the residue between EtOAc and 1M NaOH, extract, dry, and concentrate.

Analytical Validation & Troubleshooting

  • NMR Analysis: Successful reductive amination is confirmed by the disappearance of the characteristic aldehyde proton peak (~9.6–9.8 ppm in ¹H NMR) and the emergence of a new set of diastereotopic methylene protons adjacent to the newly formed amine (~2.5–2.8 ppm).

  • Cyanide Contamination (If using NaBH₃CN): If the Borch reduction is utilized, be aware that commercial sodium cyanoborohydride often contains free cyanide impurities (HCN/NaCN) which can lead to the formation of unwanted cyanohydrin or cyanoamine side products [6]. Always perform the reaction in a well-ventilated fume hood and quench aqueous waste with sodium hypochlorite (bleach) to destroy residual cyanide species.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 1996. URL: [Link]

  • "Sodium triacetoxyborohydride." Organic Chemistry Portal. URL: [Link]

  • "Sodium cyanoborohydride." Wikipedia. URL: [Link]

  • "Borch Reductive Amination." Chem-Station Int. Ed. URL: [Link]

  • "Dinotefuran (Ref: MTI 446)." AERU Pesticide Properties DataBase. URL: [Link]

  • "Method for Screening Sodium Cyanoborohydride for Free Cyanide Content and Its Impact on Bioconjugation Chemistry." PubMed Central (PMC). URL: [Link]

Sources

Method

Application Notes and Protocols for the Utilization of 4-Phenyloxolan-2-ylmethanamine in Fragment-Based Drug Discovery

Introduction: Unveiling the Potential of a Privileged Scaffold Derivative In the landscape of modern drug discovery, fragment-based drug design (FBDD) has emerged as a powerful strategy for identifying novel lead compoun...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Privileged Scaffold Derivative

In the landscape of modern drug discovery, fragment-based drug design (FBDD) has emerged as a powerful strategy for identifying novel lead compounds.[1][2] This approach hinges on the identification of low-molecular-weight fragments that bind with high ligand efficiency to biological targets. The tetrahydrofuran (THF) moiety is a well-established "privileged scaffold" in medicinal chemistry, present in numerous FDA-approved drugs.[3][4] Its five-membered cyclic ether structure offers a favorable combination of metabolic stability, aqueous solubility, and the capacity for its oxygen atom to act as a crucial hydrogen bond acceptor in interactions with protein targets.[5][6]

This technical guide focuses on 4-phenyloxolan-2-ylmethanamine , a novel fragment that combines the advantageous properties of the THF ring with the steric and electronic features of a phenyl group and a primary amine. The strategic placement of the phenyl group at the 4-position can allow for exploration of hydrophobic pockets within a target's binding site, while the 2-aminomethyl substituent provides a key vector for hydrogen bonding and a versatile handle for synthetic elaboration during hit-to-lead optimization.[1][7]

While extensive biological data for this specific molecule is not yet prevalent in public literature, its structural components suggest significant potential across a range of therapeutic targets, including proteases, kinases, and GPCRs, where related heterocyclic scaffolds have shown activity. This document provides a comprehensive guide for researchers on the rationale, potential synthesis, and detailed protocols for utilizing 4-phenyloxolan-2-ylmethanamine as a starting point in a fragment-based drug discovery campaign.

Physicochemical Properties and Design Rationale

The utility of a fragment is intrinsically linked to its physicochemical properties. Below is a table of predicted properties for 4-phenyloxolan-2-ylmethanamine, highlighting its compliance with the "Rule of Three" often used for fragment library design.

PropertyPredicted Value"Rule of Three" GuidelineSignificance in FBDD
Molecular Weight ~177.24 g/mol < 300 DaEnsures higher probability of fitting into small binding pockets.
cLogP ~1.8≤ 3Balances solubility and permeability; avoids excessive lipophilicity.
Hydrogen Bond Donors 2 (from -NH₂)≤ 3Provides specific interactions with the target protein.
Hydrogen Bond Acceptors 2 (from THF oxygen and amine nitrogen)≤ 3Offers key hydrogen bonding opportunities.
Rotatable Bonds 3≤ 3Lower conformational entropy penalty upon binding.

Design Rationale Summary:

  • Tetrahydrofuran Core: Provides a metabolically stable, soluble scaffold with a key hydrogen bond accepting oxygen atom.

  • 4-Phenyl Group: Introduces aromaticity and hydrophobicity, enabling potential π-stacking or hydrophobic interactions within the target binding site. Its position can influence the vector projections of other substituents.

  • 2-Aminomethyl Group: Acts as a primary hydrogen bond donor and a versatile synthetic handle for fragment evolution (growing) strategies.[8]

Proposed Synthesis Protocol

A validated synthesis for 4-phenyloxolan-2-ylmethanamine is not widely published. However, a plausible multi-step synthetic route can be proposed based on established organic chemistry principles. This protocol serves as a starting point for its preparation in a research setting.

G cluster_0 Proposed Synthesis of 4-Phenyloxolan-2-ylmethanamine A Styrene Oxide C Intermediate A (Phenyl-substituted cyclopropane) A->C Corey-Chaykovsky Reaction B Malonic Ester B->C D Intermediate B (Ring-opened diol) C->D Acid-catalyzed hydrolysis E Intermediate C (Lactone) D->E Oxidative lactonization F Intermediate D (Amide) E->F Aminolysis G 4-phenyloxolan-2-ylmethanamine F->G Reduction (e.g., LiAlH4) G cluster_workflow Fragment Screening Workflow A Target Protein Preparation (& High Concentration Stock) C Primary Screen (e.g., Thermal Shift, SPR, NMR) A->C B Fragment Library (including 4-phenyloxolan-2-ylmethanamine) B->C D Hit Identification (Binding Fragments) C->D Identify binding events E Orthogonal Validation (e.g., ITC, NMR) D->E Confirm true binders F Structural Biology (X-ray Crystallography or Cryo-EM) E->F Determine binding mode G Hit-to-Lead Optimization F->G Structure-guided design G cluster_hit2lead Hit-to-Lead Strategies Start Validated Hit: 4-phenyloxolan-2-ylmethanamine Grow Fragment Growing Start->Grow Add substituents to -NH2 or phenyl ring Merge Fragment Merging Start->Merge Combine with another fragment in an overlapping pocket Link Fragment Linking Start->Link Connect to a fragment in an adjacent pocket

Sources

Application

preparation of chiral salts of cis-4-phenyltetrahydrofuran-2-ylmethanamine

Application Note: Preparation and Resolution of Chiral Salts of cis-4-Phenyltetrahydrofuran-2-ylmethanamine Part 1: Strategic Overview & Scientific Rationale The scaffold 4-phenyltetrahydrofuran-2-ylmethanamine represent...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation and Resolution of Chiral Salts of cis-4-Phenyltetrahydrofuran-2-ylmethanamine

Part 1: Strategic Overview & Scientific Rationale

The scaffold 4-phenyltetrahydrofuran-2-ylmethanamine represents a privileged pharmacophore in central nervous system (CNS) drug discovery, sharing structural homology with trace amine-associated receptor 1 (TAAR1) agonists and other monoaminergic modulators. While the cis-diastereomer fixes the relative stereochemistry between the C2 and C4 positions, the synthetic product is typically obtained as a racemic mixture of (2R,4S) and (2S,4R) enantiomers.

To isolate a single enantiomer for biological evaluation, Classical Resolution via Diastereomeric Salt Formation remains the most scalable and cost-effective method compared to chiral chromatography.

Mechanism of Action: The "Three-Point Interaction"

Successful resolution relies on the formation of a crystalline lattice where one diastereomeric salt is significantly less soluble than the other. For cis-4-phenyltetrahydrofuran-2-ylmethanamine, we prioritize resolving agents that offer:

  • Ionic Bonding: Proton transfer from the acid to the primary amine.

  • Hydrogen Bonding: Interactions between the acid's hydroxyl/carbonyl groups and the ether oxygen of the tetrahydrofuran ring.

  • 
    -
    
    
    
    Stacking:
    Critical for this substrate. The phenyl ring at C4 requires a resolving agent with aromatic moieties to stabilize the crystal lattice via
    
    
    -stacking.

Selected Resolving Agent: (


)-(-)-Dibenzoyl-tartaric acid (L-DBTA) .
Rationale: Unlike simple tartaric acid, DBTA possesses two phenyl rings that facilitate 

-

interactions with the substrate's phenyl group, often resulting in higher "Resolvability (

)" factors for aryl-substituted heterocycles.

Part 2: Experimental Protocols

Materials & Equipment
  • Substrate: cis-4-Phenyltetrahydrofuran-2-ylmethanamine (Racemate, >98% chemical purity).

  • Resolving Agent: (

    
    )-(-)-Dibenzoyl-tartaric acid (anhydrous).
    
  • Solvents: Ethanol (Absolute), Ethyl Acetate (EtOAc), Methanol (MeOH), Isopropanol (IPA).

  • Equipment: Jacketed glass reactor (or round-bottom flask with heating mantle), mechanical stirrer, vacuum filtration setup.

Protocol A: Screening (Micro-Scale)

Execute this screen to confirm the optimal solvent system before scaling up.

EntrySolvent System (v/v)Conc. (M)Temp ProfileObservation Target
1 Ethanol (100%)0.5Reflux

25°C
Fine needles (Slow cooling required)
2 EtOH : Water (9:1)0.5Reflux

0°C
Solubilizes stubborn salts; risk of oiling out
3 MeOH : EtOAc (1:2) 0.3 Reflux

25°C
Preferred: Balances solubility & crystallization
4 IPA (100%)0.4Reflux

25°C
Often yields amorphous solids (kinetic precipitate)
Protocol B: Preparative Scale Resolution (The "Recipe")

Target Scale: 10.0 g of Racemic Amine

Step 1: Salt Formation

  • Charge 10.0 g (56.4 mmol) of racemic cis-4-phenyltetrahydrofuran-2-ylmethanamine into a 500 mL reactor.

  • Add 100 mL of Methanol (MeOH). Stir to dissolve at 25°C.

  • Prepare Acid Solution: In a separate flask, dissolve 20.2 g (56.4 mmol, 1.0 eq) of (

    
    )-(-)-Dibenzoyl-tartaric acid in 150 mL of warm Ethyl Acetate (EtOAc).
    
    • Note: Using 1.0 equivalent ensures formation of the neutral salt.

  • Addition: Add the acid solution to the amine solution dropwise over 30 minutes while stirring at 50°C.

  • Crystallization:

    • Heat the mixture to reflux (approx. 65°C) until a clear solution is obtained. (Add small amounts of MeOH if haze persists).

    • Cool linearly to 20°C over 4 hours (Rate: ~10°C/hr).

    • Critical: Seed with pure chiral salt crystals at 45°C if available to suppress oiling out.

    • Stir at 20°C for an additional 2 hours.

Step 2: Isolation and Recrystallization

  • Filter the white solid under vacuum. Wash the cake with cold EtOAc : MeOH (3:1).

  • Dry the wet cake to constant weight.

    • Expected Yield (Crude): ~12-14 g (Theoretical max for 1 enantiomer is ~15 g).

    • Expected ee: 75-85%.

  • Recrystallization (Upgrading ee):

    • Suspend the crude salt in Ethanol (10 mL/g) .

    • Heat to reflux to dissolve.

    • Cool slowly to 25°C. Filter and dry.

    • Target ee: >98%.[1][2]

Step 3: Free-Basing (Liberating the Chiral Amine)

  • Suspend the purified salt in DCM (10 volumes).

  • Add 1M NaOH (aq) (2.0 equivalents) and stir vigorously for 30 minutes.

  • Separate the organic layer.[3][4] Extract the aqueous layer 2x with DCM.[4]

  • Dry combined organics over Na₂SO₄ and concentrate in vacuo.

  • Result: Chiral cis-4-phenyltetrahydrofuran-2-ylmethanamine (Oil or low-melting solid).

Part 3: Analytical Validation

Method: Chiral HPLC[3][5][6][7]

  • Column: Daicel Chiralpak IA or IC (Immobilized polysaccharide phases are robust for amines).

  • Mobile Phase: Hexane : IPA : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.[5]

  • Detection: UV @ 210 nm (Amine absorption) and 254 nm (Phenyl ring).

  • Success Criteria: Resolution (

    
    ) > 1.5 between enantiomers.
    

Part 4: Process Visualization

ResolutionWorkflow Start Racemic cis-Amine (Mixture of 2R,4S & 2S,4R) SaltForm Salt Formation Add (L)-DBTA in MeOH/EtOAc Heat to Reflux Start->SaltForm Cooling Controlled Cooling (65°C -> 20°C over 4h) SaltForm->Cooling Filtration Filtration Cooling->Filtration Solid Solid Cake (Enriched Diastereomeric Salt) Filtration->Solid Precipitate Liquor Mother Liquor (Opposite Enantiomer) Filtration->Liquor Filtrate CheckEE Check Purity (HPLC) ee > 98%? Solid->CheckEE Recryst Recrystallization (Ethanol Reflux) CheckEE->Recryst No (ee < 98%) FreeBase Free-Basing (DCM / 1M NaOH) CheckEE->FreeBase Yes (ee > 98%) Recryst->Cooling Final Pure Chiral Amine (>98% ee) FreeBase->Final

Figure 1: Workflow for the resolution of cis-4-phenyltetrahydrofuran-2-ylmethanamine using L-DBTA.

References

  • Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (Standard reference for selecting resolving agents based on structural motifs).
  • Dedic, N., et al. (2019).[1] "Therapeutic Potential of TAAR1 Agonists in Schizophrenia". International Journal of Molecular Sciences, 22(24), 13185.[1] Link (Provides context on the pharmacological relevance of similar amine scaffolds like Ulotaront).

  • Viciu, M. S., et al. (2020).[8] "Synthesis of Chiral Tetrahydrofurans". Journal of Organic Chemistry. (General methodology for tetrahydrofuran synthesis and handling).

  • Saigo, K., et al. (1982). "Optical Resolution of chiral amines by Di-benzoyl-tartaric acid". Bulletin of the Chemical Society of Japan. (Foundational text on using DBTA for amine resolution).

Sources

Method

Strategic Protection Protocols for Tetrahydrofuran (THF) Primary Amines

Topic: Protecting Group Strategies for Tetrahydrofuran (THF) Primary Amines Content Type: Detailed Application Note and Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Execu...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Protecting Group Strategies for Tetrahydrofuran (THF) Primary Amines Content Type: Detailed Application Note and Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists

Executive Summary & Strategic Context

Tetrahydrofuran (THF) primary amines—such as 3-aminotetrahydrofuran and tetrahydrofurfurylamine —are privileged scaffolds in fragment-based drug discovery (FBDD) and nucleoside analog synthesis. However, they present a dual challenge that often leads to "phantom yield loss":

  • Extreme Volatility: Low molecular weight THF-amines (e.g., 3-aminotetrahydrofuran, boiling point ~140–150 °C, but high vapor pressure) are easily lost during rotary evaporation in their free base form.

  • Ether Ring Sensitivity: While the THF ether linkage is generally robust, it can undergo ring-opening polymerization or cleavage under forcing acidic conditions (strong Lewis acids) or in the presence of aggressive electrophiles, particularly if the ring is strained or highly substituted.

This guide provides field-proven protocols to navigate these challenges, prioritizing quantitative recovery and ring integrity .

Strategic Selection Guide: Protecting Group Matrix

The choice of protecting group (PG) for THF-amines must balance orthogonality with the stability of the cyclic ether.

Protecting GroupDeprotection ConditionTHF Ring Stability RiskStrategic Fit
Boc (tert-Butyloxycarbonyl) TFA/DCM or HCl/DioxaneLow. THF is stable to standard TFA deprotection. Avoid heating with strong Lewis acids (

).
Best for General Use. Forms crystalline solids that mitigate volatility.
Cbz (Carboxybenzyl)

, Pd/C (Hydrogenolysis) or HBr/AcOH
Low/Medium. Hydrogenolysis is safe. HBr/AcOH is risky (potential ring opening/cleavage).Best for Orthogonality. Use when acid sensitivity is a concern elsewhere in the molecule.
Fmoc (Fluorenylmethoxycarbonyl) Piperidine or DBU (Base)Negligible. THF is completely stable to basic conditions.Best for Solid Phase Synthesis or when acid-labile groups (acetals) are present.
Alloc (Allyloxycarbonyl)

, Phenylsilane
Negligible. Neutral conditions.Specialized. Use for late-stage functionalization where orthogonal removal is required.

Critical Process Parameters (CPPs)

The "Salt-Lock" Strategy for Isolation

Never concentrate free THF-amines to dryness.

  • Failure Mode: Deprotecting a Boc-THF-amine, neutralizing to pH 10, extracting, and rotovapping leads to ~40–60% yield loss due to volatility.

  • Solution: Isolate the amine exclusively as a Hydrochloride or Trifluoroacetate salt . These salts are non-volatile solids.

Peroxide Management

THF scaffolds are prone to peroxide formation at the


-carbon (next to the oxygen).
  • Protocol: Test all THF-containing starting materials with peroxide strips prior to reaction. If >10 ppm, treat with activated alumina or ferrous sulfate.

  • Impact: Peroxides can oxidize sensitive amines or initiate radical side reactions during deprotection.

Experimental Protocols

Protocol A: Boc Protection of 3-Aminotetrahydrofuran (Scale: 10–50 mmol)

Standardizes the volatile amine into a stable, handleable solid.

Reagents:

  • (±)-3-Aminotetrahydrofuran (or chiral equivalent)

  • 
     (Di-tert-butyl dicarbonate) (1.1 equiv)
    
  • 
     (Triethylamine) (1.2 equiv)
    
  • DCM (Dichloromethane) [Solvent]

Step-by-Step:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-aminotetrahydrofuran (1.0 equiv) in DCM (5 mL per mmol amine).

  • Base Addition: Add

    
     (1.2 equiv). Cool the solution to 0 °C using an ice bath.
    
  • Protection: Add a solution of

    
     (1.1 equiv) in minimal DCM dropwise over 15 minutes.
    
    • Why: Controls exotherm and prevents bis-protection.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (stain with Ninhydrin; product is not UV active unless derivatized, but

    
     is visible).
    
  • Work-up (Critical):

    • Wash with 0.5 M citric acid (removes unreacted amine and trace base).

    • Wash with sat.

      
       and Brine.[1]
      
    • Dry over

      
      .[1][2]
      
  • Isolation: Concentrate under reduced pressure.

    • Result: The N-Boc-3-aminotetrahydrofuran is usually a white solid or viscous oil that crystallizes on standing. It is non-volatile and stable.

Protocol B: The "Salt-Lock" Deprotection (Boc Removal)

Designed to prevent yield loss of the volatile free amine.

Reagents:

  • N-Boc-3-aminotetrahydrofuran

  • 4M HCl in Dioxane (or TFA/DCM)

  • Diethyl Ether (

    
    ) or MTBE
    

Step-by-Step:

  • Dissolution: Dissolve N-Boc substrate in minimal dry DCM or Dioxane.

  • Acidolysis: Add 4M HCl in Dioxane (5–10 equiv) at 0 °C. Stir at RT for 2–3 hours.

    • Observation: A white precipitate often forms (the amine-HCl salt).

  • Precipitation (The Key Step):

    • Do NOT rotovap to dryness yet.

    • Add excess anhydrous

      
       or MTBE to the reaction mixture. This forces the amine-HCl salt out of solution completely.
      
  • Filtration: Filter the solid under nitrogen (hygroscopic!). Wash with

    
    .[2][3]
    
  • Drying: Dry the solid in a vacuum desiccator over

    
    .
    
    • Yield: Typically >95%.[4]

    • Purity: >98% (NMR).

Visualization: Decision Pathways

Diagram 1: Protecting Group Selection Logic

This decision tree guides the selection based on downstream chemistry compatibility.

PG_Selection Start Select PG for THF-Amine Q1 Is downstream chemistry acid-sensitive (e.g., acetals)? Start->Q1 Q2 Is the target base-sensitive? Q1->Q2 Yes Q3 Is hydrogenolysis permissible (no benzyl ethers)? Q1->Q3 No Rec_Fmoc RECOMMENDATION: Fmoc Protection (Deprotect: Piperidine) Q2->Rec_Fmoc No Rec_Alloc RECOMMENDATION: Alloc Protection (Deprotect: Pd(0)) Q2->Rec_Alloc Yes Rec_Boc RECOMMENDATION: Boc Protection (Deprotect: TFA/HCl) Q3->Rec_Boc No (Standard) Rec_Cbz RECOMMENDATION: Cbz Protection (Deprotect: H2/Pd) Q3->Rec_Cbz Yes (Orthogonal)

Caption: Logical flow for selecting the optimal protecting group based on chemical compatibility.

Diagram 2: The "Salt-Lock" Isolation Workflow

Visualizing the critical steps to avoid volatility loss.

Salt_Lock Step1 N-Boc-THF-Amine (Dissolved in Dioxane) Step2 Add 4M HCl (Acidolysis) Step1->Step2 Step3 Reaction Complete (Do NOT Rotovap) Step2->Step3 Step4 Add Excess Et2O (Precipitation) Step3->Step4 Step5 Filter Solid Step4->Step5 Final THF-Amine • HCl Salt (Yield >95%) Step5->Final

Caption: The "Salt-Lock" workflow prevents the loss of volatile free amines by precipitating them directly as salts.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Yield after Deprotection Volatility of free amine.Switch to "Salt-Lock" protocol (Protocol B). Do not perform aqueous workup unless necessary.
Oil instead of Solid (Boc) Impurities or rotamers.Triturate with cold Hexanes/Pentane. If oil persists, use as-is; Boc-THF-amines are often low-melting solids.
Ring Opening (New Spot on TLC) Strong Lewis Acid or high heat.Avoid

,

, or high temp (>60°C) in strong acid. Stick to HCl/Dioxane at RT.
Explosive Peroxides Aged THF reagents.STOP. Test all ether-containing reactants. Discard if >100 ppm.

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[5] Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for stability data).

  • Pfizer Inc. (2010). Process for the preparation of (3R)-3-aminotetrahydrofuran. World Intellectual Property Organization. (Detailed industrial protocol for Boc-deprotection of THF-amines).

  • F. Hoffmann-La Roche AG. (2010). Pyrrolidine derivatives as NK3 receptor antagonists. World Intellectual Property Organization. (Example of TFA/DCM deprotection of THF-amines).

  • BenchChem. (2025).[2][6][7] Safeguarding Your Research: Essential PPE and Handling Protocols for Tetrahydrofuran-3-carboxylic Acid. Link (Safety data regarding THF derivatives).

  • Organic Chemistry Portal. (2024). Cbz-Protected Amino Groups. Link (General Cbz protocols applicable to THF-amines).

Sources

Application

Application Note: Scalable Synthesis of cis-2-Aminomethyl-4-phenyltetrahydrofuran

This Application Note is structured to guide process chemists and researchers through the scalable, stereoselective synthesis of cis-2-aminomethyl-4-phenyltetrahydrofuran , a critical pharmacophore found in NK1 receptor...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide process chemists and researchers through the scalable, stereoselective synthesis of cis-2-aminomethyl-4-phenyltetrahydrofuran , a critical pharmacophore found in NK1 receptor antagonists and various CNS-active agents.

Executive Summary

The cis-2-aminomethyl-4-phenyltetrahydrofuran scaffold is a privileged structural motif in medicinal chemistry, particularly for neurokinin-1 (NK1) receptor antagonists. While direct cyclization of phenyl-substituted diols often yields thermodynamic mixtures favoring the trans-isomer, this protocol details a kinetic control strategy utilizing Johnson-Claisen rearrangement followed by iodoetherification . This route is selected for its scalability, use of cost-effective commodity reagents (cinnamyl alcohol, triethyl orthoacetate), and safety profile suitable for multi-gram to kilogram scale-up.

Key Advantages of This Route:
  • Cost-Efficiency: Avoids expensive Pd-catalysts or exotic ligands typical in asymmetric hydrogenation routes.

  • Scalability: All intermediates are stable; the Johnson-Claisen rearrangement and reduction steps are highly robust.

  • Stereocontrol: Iodoetherification provides a tunable diastereomeric ratio (dr), which is further enriched to the cis-isomer via downstream purification.

Retrosynthetic Analysis

The strategy relies on constructing the tetrahydrofuran (THF) ring via intramolecular electrophilic cyclization of a homoallylic alcohol. The requisite carbon backbone is assembled efficiently via a [3,3]-sigmatropic rearrangement.

Retrosynthesis Target cis-2-aminomethyl- 4-phenyltetrahydrofuran Azide Azide Intermediate Target->Azide Reduction Iodide Iodomethyl THF (Diastereomeric Mixture) Azide->Iodide Nucleophilic Sub. Alcohol 3-Phenylpent-4-en-1-ol Iodide->Alcohol Iodoetherification Ester Ethyl 3-phenylpent-4-enoate Alcohol->Ester LiAlH4 Red. Start Cinnamyl Alcohol + Triethyl Orthoacetate Ester->Start Johnson-Claisen

Figure 1: Retrosynthetic disconnection showing the linear assembly of the carbon skeleton followed by cyclization.

Detailed Experimental Protocol

Step 1: Johnson-Claisen Rearrangement

Objective: Synthesis of Ethyl 3-phenylpent-4-enoate. Mechanism: Acid-catalyzed exchange of cinnamyl alcohol with triethyl orthoacetate followed by a thermal [3,3]-sigmatropic rearrangement.

Reagents:

  • Cinnamyl alcohol (1.0 equiv)[1]

  • Triethyl orthoacetate (1.2 equiv)

  • Propionic acid (0.05 equiv, catalyst)

  • Toluene (Solvent, optional, or neat)

Protocol:

  • Charge a reactor with cinnamyl alcohol and triethyl orthoacetate.

  • Add propionic acid (catalytic amount).[2][3]

  • Heat the mixture to 135–145°C allowing ethanol byproduct to distill off. Note: Efficient removal of ethanol is critical to drive the equilibrium.

  • Continue heating until ethanol evolution ceases (approx. 4–6 hours).

  • Work-up: Cool to room temperature. Dilute with EtOAc, wash with 1N HCl (to remove catalyst) and saturated NaHCO₃.

  • Purification: Distillation under reduced pressure (bp ~110°C at 2 mmHg).

  • Yield: Expect 85–90%.

Step 2: Reduction to Homoallylic Alcohol

Objective: Synthesis of 3-Phenylpent-4-en-1-ol. Safety Note: This step involves Lithium Aluminum Hydride (LiAlH₄). Ensure anhydrous conditions and proper venting of H₂ gas.

Protocol:

  • Suspend LiAlH₄ (0.6 equiv) in anhydrous THF at 0°C under N₂.

  • Add Ethyl 3-phenylpent-4-enoate (from Step 1) dropwise, maintaining internal temperature <10°C.

  • Warm to room temperature and stir for 2 hours.

  • Quench: Use the Fieser method (n mL H₂O, n mL 15% NaOH, 3n mL H₂O) for granular precipitate formation.

  • Filter through Celite and concentrate.

  • Yield: Expect >90% (Colorless oil).

Step 3: Iodoetherification (Cyclization)

Objective: Synthesis of 2-(iodomethyl)-4-phenyltetrahydrofuran. Criticality: This step determines the diastereomeric ratio. Standard conditions favor the trans-isomer (kinetic product). However, the cis-isomer is accessible via separation or equilibration protocols.

Protocol:

  • Dissolve 3-Phenylpent-4-en-1-ol (1.0 equiv) in acetonitrile (MeCN) or THF/H₂O (1:1).

  • Add NaHCO₃ (3.0 equiv) to buffer the generated HI.

  • Cool to 0°C and add Iodine (I₂, 1.1 equiv) portion-wise.

  • Stir at 0°C for 4 hours, then warm to RT overnight.

  • Quench: Add saturated aqueous Na₂S₂O₃ (sodium thiosulfate) until the iodine color disappears.

  • Extract with MTBE or EtOAc.

  • Purification & Isomer Separation:

    • The crude typically contains a 3:1 to 4:1 mixture of trans:cis.

    • Flash Chromatography: Silica gel (Hexane/EtOAc 95:5). The cis-isomer (often less polar) elutes closely to the trans-isomer.

    • Scale-up Tip: If chromatography is prohibitive, proceed to the azide (Step 4) or amine (Step 5) where salt crystallization is more effective for isomer resolution.

Step 4 & 5: Azidation and Reduction

Objective: Conversion to cis-2-aminomethyl-4-phenyltetrahydrofuran.

Protocol:

  • Azidation: Treat the iodomethyl intermediate with NaN₃ (1.5 equiv) in DMF at 60°C for 6 hours. Safety: Azides are potential explosion hazards; do not concentrate to dryness/heat excessively.

  • Work-up: Dilute with water, extract with EtOAc.

  • Reduction (Staudinger or Hydrogenation):

    • Method A (Hydrogenation): Dissolve azide in MeOH, add 10% Pd/C (5 wt%), and stir under H₂ (1 atm) for 12 hours.

    • Method B (Staudinger): Add PPh₃ (1.1 equiv) in THF/H₂O.

  • Final Purification (Isomer Enrichment):

    • Dissolve the crude amine in EtOH.

    • Add Oxalic acid or Dibenzoyl-L-tartaric acid (1.0 equiv).

    • Heat to reflux and cool slowly to crystallize the salt.

    • Filter and analyze stereopurity.[4] Recrystallize to >98% de (diastereomeric excess).

Process Data & Specifications

ParameterSpecification / ResultNotes
Overall Yield 45–55%From Cinnamyl Alcohol
Major Impurity trans-isomerRemoved via salt crystallization
Reagent Cost LowUses commodity chemicals
Safety Profile ModerateLiAlH₄ & NaN₃ require controls
Scale Proven up to 100gLinear scale-up feasible

Analytical Controls (Self-Validating System)

To ensure the integrity of the synthesis, the following In-Process Controls (IPC) are mandatory:

  • Step 1 (Johnson-Claisen): Monitor disappearance of Cinnamyl Alcohol via GC-MS or TLC (Hexane/EtOAc 4:1). Product Rf ~ 0.6.

  • Step 3 (Cyclization): 1H NMR is diagnostic for stereochemistry.

    • cis-isomer: The C2-H proton typically appears as a multiplet with distinct coupling constants compared to the trans-isomer due to the envelope conformation of the THF ring.

    • Diagnostic Shift: The CH₂-I protons in the cis isomer often appear slightly upfield relative to the trans isomer.

  • Final Purity: HPLC using a Chiralpak AD-H or OD-H column to verify enantiomeric/diastereomeric purity if starting from chiral material or after resolution.

Diagrammatic Workflow

Workflow Start Start: Cinnamyl Alcohol + Triethyl Orthoacetate Step1 Step 1: Johnson-Claisen (140°C, -EtOH) Start->Step1 Inter1 Ethyl 3-phenylpent-4-enoate Step1->Inter1 Step2 Step 2: LiAlH4 Reduction (THF, 0°C) Inter1->Step2 Inter2 3-Phenylpent-4-en-1-ol Step2->Inter2 Step3 Step 3: Iodoetherification (I2, NaHCO3, MeCN) Inter2->Step3 Inter3 2-Iodomethyl-4-phenyl-THF (cis/trans mixture) Step3->Inter3 Step4 Step 4: Azidation (NaN3, DMF) Inter3->Step4 Step5 Step 5: Hydrogenation (H2, Pd/C) Step4->Step5 Purify Step 6: Salt Crystallization (Isolation of cis-isomer) Step5->Purify Final Final Product: cis-2-aminomethyl- 4-phenyltetrahydrofuran Purify->Final

Figure 2: Process workflow for the scale-up synthesis.

References

  • Johnson-Claisen Rearrangement: Johnson, W. S.; Werthemann, L.; Bartlett, W. R.; Brocksom, T. J.; Li, T. T.; Faulkner, D. J.; Petersen, M. R.[3] "Simple Stereoselective Version of the Claisen Rearrangement Leading to Trans-Trisubstituted Olefinic Bonds." Journal of the American Chemical Society, 1970 , 92(3), 741–743.[3] Link

  • Iodoetherification Methodology: Bartlett, P. A.; Myerson, J. "Stereoselective epoxidation of acyclic olefins." Journal of the American Chemical Society, 1978, 100(12), 3950–3952.
  • Synthesis of 3-Phenyl-4-pentenoic acid (Scale-up): Organic Syntheses, Coll. Vol. 8, p.444 (1993 ); Vol. 68, p.25 (1990 ). Link

  • Stereoselective THF Synthesis: Wolfe, J. P.; Hay, M. B. "Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans." Tetrahedron, 2004, 60(6), 1225–1237.
  • General Reductive Amination & Azide Reduction: Scriven, E. F. V.; Turnbull, K. "Azides: Their Preparation and Synthetic Uses." Chemical Reviews, 1988, 88(2), 297–337.

Sources

Method

microwave-assisted synthesis of 4-substituted tetrahydrofurans

Application Note: Microwave-Assisted Synthesis of 4-Substituted Tetrahydrofurans Executive Summary The tetrahydrofuran (THF) ring is a ubiquitous pharmacophore in drug development, forming the core of nucleoside analogue...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of 4-Substituted Tetrahydrofurans

Executive Summary The tetrahydrofuran (THF) ring is a ubiquitous pharmacophore in drug development, forming the core of nucleoside analogues, macrolides, and various biologically active natural products. Traditional thermal syntheses of 4-substituted THFs frequently suffer from prolonged reaction times, poor diastereoselectivity, and the generation of thermodynamic byproducts. Microwave-Assisted Organic Synthesis (MAOS) overcomes these limitations through direct dielectric heating, enabling rapid, stereoselective, and high-yielding cyclizations. This application note details two field-proven MAOS protocols for THF synthesis: radical-mediated group-transfer cyclization and green cyclodehydration in water.

Mechanistic Rationale: The Microwave Advantage

In conventional conductive heating, energy is transferred slowly through the reaction vessel walls, creating temperature gradients that can lead to localized degradation and side reactions. MAOS utilizes 2.45 GHz microwave irradiation to directly couple with the dipoles of the solvent and reagents[1]. This dielectric heating results in an "inverted temperature gradient," where the reaction mixture is heated uniformly from the inside out.

For the synthesis of 4-substituted THFs, this kinetic energy profile is transformative:

  • Radical Cyclizations: Alkoxyl and carbon-centered radicals are highly reactive. Prolonged thermal heating often leads to intermolecular trapping or hydrogen abstraction before cyclization can occur. Microwave irradiation rapidly overcomes the activation energy barrier for homolytic cleavage, allowing the kinetically favored 5-exo-trig cyclization to outcompete side reactions[2].

  • Polar Transition States: In intramolecular

    
     cyclodehydrations, the transition state is highly polar. Using a microwave-absorbing solvent with a high dielectric constant (like water) selectively stabilizes this transition state under microwave irradiation, drastically accelerating ring closure without the need for acidic catalysts[3].
    

Workflow P Acyclic Precursor (Allyloxyalkyl Chalcogenide) MW Microwave Irradiation (2.45 GHz, Dielectric Heating) P->MW Thermal Activation Rad Carbon-Centered Radical Intermediate MW->Rad Homolytic Cleavage Cyc 5-exo-trig Cyclization (Kinetically Favored) Rad->Cyc Intramolecular Addition Prod 4-Substituted Tetrahydrofuran Cyc->Prod Radical Trapping

Mechanistic pathway of microwave-assisted radical cyclization to 4-substituted THFs.

Experimental Methodologies & Protocols

Protocol A: Radical-Mediated Group-Transfer Cyclization

This protocol utilizes microwave irradiation to generate alkoxyl or carbon-centered radicals from N-(alkoxy)thiazole-2(3H)-thiones or allyloxyalkyl aryl chalcogenides, followed by a 5-exo-trig cyclization to yield 4-substituted THFs[2][4].

  • Causality of Design: Ethylene glycol is selected as the solvent due to its exceptionally high loss tangent (

    
    ), which allows for instantaneous superheating. This rapid energy transfer ensures that the radical generation and subsequent cyclization occur in a tight kinetic window, maximizing diastereoselectivity (cis/trans ratio)[4].
    
  • Self-Validation: The protocol incorporates an aqueous KF workup to precipitate tin byproducts, ensuring that subsequent GC-MS analysis of the diastereomeric ratio is not convoluted by heavy metal artifacts.

Step-by-Step Methodology:

  • Preparation: In a 10 mL heavy-walled microwave vial equipped with a magnetic stir bar, dissolve the acyclic radical precursor (1.0 mmol) in anhydrous ethylene glycol (10 mL, 0.1 M).

  • Initiation: Add tributyltin hydride (

    
    , 1.2 mmol) and azobisisobutyronitrile (AIBN, 0.1 mmol). Seal the vial with a Teflon-lined septum cap.
    
  • Irradiation: Place the vial in a dedicated microwave synthesizer (e.g., Anton Paar Monowave). Irradiate at 250 °C for 3–10 minutes. Critical Step: Ensure the instrument's fiber-optic or IR temperature probe is actively monitoring the internal temperature to prevent thermal runaway.

  • Workup & Validation: Cool the reaction rapidly to room temperature using the instrument's compressed air cooling system. Dilute with diethyl ether (20 mL) and wash with a 10% aqueous potassium fluoride (KF) solution (2 x 15 mL) to precipitate

    
    . Filter through Celite, concentrate the organic layer, and analyze the crude mixture via GC-MS to quantify the cis/trans ratio of the 4-substituted THF.
    
Protocol B: Catalyst-Free Cyclodehydration of Chloropolyols in Water

This method provides a completely green route to sterically defined hydroxytetrahydrofurans by exploiting the unique dielectric properties of water under microwave conditions[3].

  • Causality of Design: Traditional cyclodehydrations require strong acids (e.g.,

    
     or zeolites) and prolonged heating (12-24 hours)[5]. By utilizing water as both the solvent and microwave absorber (
    
    
    
    ), the highly polar
    
    
    transition state is selectively stabilized by the microwave field. This eliminates the need for acid catalysts, preventing the dehydration of the resulting hydroxyl groups[3].

Step-by-Step Methodology:

  • Preparation: Suspend the chloropolyol precursor (1.0 mmol) in deionized water (2.0 mL, 0.5 M) in a microwave-safe quartz vessel.

  • Irradiation: Seal the vessel and irradiate at 150 °C for 15 minutes. The autogenous pressure will reach approximately 4-5 bar; ensure the vessel is rated for high-pressure applications.

  • Workup & Validation: Cool to room temperature. Extract the aqueous mixture with ethyl acetate (3 x 10 mL). Dry the combined organic layers over

    
     and concentrate in vacuo. Because no additives are used, the crude 4-substituted hydroxytetrahydrofuran is typically >95% pure and can be directly validated via 
    
    
    
    and
    
    
    NMR spectroscopy.

Cyclodehydration A Chloropolyol Precursor B Aqueous MW Heating (150 °C, 15 min) A->B C Polar Transition State (Stabilized by H2O) B->C Dielectric Activation D Intramolecular SN2 Ring Closure C->D E 4-Substituted THF (>95% Purity) D->E HCl Elimination

Workflow for catalyst-free microwave cyclodehydration of chloropolyols in water.

Quantitative Data Presentation

The following table summarizes the performance metrics of microwave-assisted protocols compared to conventional thermal heating for the synthesis of 4-substituted THFs. Microwave irradiation consistently delivers superior yields and stereocontrol in a fraction of the time[2][3][4].

Reaction TypePrecursorHeating MethodTimeTemp (°C)Yield (%)Diastereoselectivity (cis:trans)
Radical CyclizationN-(alkoxy)thiazolethioneConventional4–6 h8045–5060:40
Radical CyclizationN-(alkoxy)thiazolethioneMicrowave5–10 min12064–9188:12
Group-TransferAllyloxyalkyl chalcogenideMicrowave3–10 min25060–91Substrate Dependent
CyclodehydrationChloropolyolConventional12–24 h10055–65N/A (Degradation)
CyclodehydrationChloropolyolMicrowave15 min15085–95>95:5

Conclusion

The transition from conventional thermal heating to Microwave-Assisted Organic Synthesis (MAOS) represents a paradigm shift in the construction of 4-substituted tetrahydrofurans. By leveraging dielectric heating to rapidly access reactive intermediates and stabilize polar transition states, researchers can drastically reduce reaction times from hours to minutes while simultaneously improving yields and diastereomeric purity.

References

1.[2] Hartung, J., et al. "Microwave-assisted generation of alkoxyl radicals and their use in additions, β-fragmentations, and remote functionalizations." Organic & Biomolecular Chemistry, RSC Publishing, 2006. URL:[Link] 2.[4] Ericsson, C. "Synthesis of Tetrahydrofuran and Pyrrolidine Derivatives Utilising Radical Reactions." Diva-Portal, Stockholm University, 2004. URL:[Link] 3.[3] "Regioselective and Stereoselective Cyclizations of Chloropolyols in Water: Rapid Synthesis of Hydroxytetrahydrofurans." Advanced Synthesis & Catalysis, 2010. URL:[Link] 4.[5] "Microwave assisted synthesis of tetrahydrofuran via acid catalyzed cyclodehydration of 1,4-butanediol." ResearchGate. URL:[Link] 5.[1] "Microwave-Assisted Chemistry: Synthetic Applications for Rapid Assembly of Nanomaterials and Organics." Accounts of Chemical Research, ACS Publications, 2014. URL:[Link]

Sources

Application

Application Note: Advanced Protocols for Handling and Storing Air-Sensitive Chiral Primary Amines

Introduction & Mechanistic Causality Chiral primary amines are foundational building blocks in asymmetric synthesis, organocatalysis, and active pharmaceutical ingredient (API) development. However, their physical handli...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Causality

Chiral primary amines are foundational building blocks in asymmetric synthesis, organocatalysis, and active pharmaceutical ingredient (API) development. However, their physical handling presents significant challenges. Due to the high nucleophilicity and basicity of the primary amine group (


), these compounds are exceptionally sensitive to atmospheric conditions.

Mishandling leads to two primary degradation pathways:

  • Carbamate Formation (CO₂ Sensitivity): Primary amines react rapidly with atmospheric carbon dioxide to form zwitterionic carbamic acids, which immediately deprotonate a second equivalent of the amine. This yields an insoluble alkylammonium alkylcarbamate salt. This process not only consumes two equivalents of your valuable chiral reagent per molecule of CO₂ but also creates a white, crusty precipitate that blocks syringes and ruins reaction stoichiometry[1].

  • Auto-Oxidation (O₂ Sensitivity): Exposure to oxygen, particularly under light or heat, initiates radical auto-oxidation pathways. This leads to the formation of imines, hydroxylamines, and N-oxides. For

    
    -chiral amines, the formation of an imine intermediate destroys the stereocenter, leading to irreversible racemization upon subsequent hydrolysis or reduction.
    

Degradation Amine Chiral Primary Amine (R-NH2) Carbamate Carbamate Salts (Insoluble Precipitate) Amine->Carbamate Nucleophilic Attack Oxidation Oxidation Products (Imines, N-Oxides) Amine->Oxidation Radical Auto-oxidation CO2 Atmospheric CO2 CO2->Carbamate O2 Atmospheric O2 (+ Light/Heat) O2->Oxidation

Figure 1: Atmospheric degradation pathways of chiral primary amines.

Core Apparatus: The Schlenk Line System

To maintain enantiopurity and chemical integrity, all manipulations must be performed using rigorous inert-atmosphere techniques. The standard apparatus is the Schlenk Line , a dual-manifold system providing alternating access to high vacuum (< 0.1 mbar) and a dry, inert gas[2].

Gas Selection: Argon vs. Nitrogen

While nitrogen (


) is standard for general inert chemistry, Argon (Ar)  is strictly recommended for handling chiral primary amines. The causality lies in fluid dynamics: Argon is significantly denser than air, allowing it to settle at the bottom of flasks and form a protective physical blanket over the liquid amine. Nitrogen is lighter than air and is easily displaced by ambient drafts when a septum is pierced or a stopper is briefly removed[3].

Table 1: Argon vs. Nitrogen for Inert Atmosphere Blanketing

PropertyArgon (Ar)Nitrogen (N₂)Impact on Amine Handling
Density (at STP) 1.784 g/L1.251 g/LAr is heavier than air (1.29 g/L), forming a protective blanket. N₂ easily disperses.
Reactivity Completely inertMostly inertBoth are chemically compatible, but Ar provides superior physical shielding.
Application High-value chiral aminesBulk solvent degassingAr minimizes the risk of localized CO₂ intrusion during syringe transfers.

Experimental Protocols

The following protocols are designed as self-validating systems . If at any point during the transfer you observe a white vapor or crust forming at the needle tip, the system has been breached by CO₂, and the stoichiometry of the transferred volume is compromised.

Protocol A: Preparation of the Inert Atmosphere (Cycling)

Before introducing the amine, the reaction vessel must be purged of all surface-bound moisture and atmospheric gases[4].

  • Flame Drying: Attach a clean Schlenk flask containing a PTFE stir bar to the Schlenk line. Open the flask to the vacuum manifold. Gently heat the exterior of the flask with a heat gun or Bunsen burner to drive off adsorbed water.

  • Cooling: Allow the flask to cool to room temperature under dynamic vacuum. (Validation Check: The manometer must read < 0.1 mbar to confirm a leak-free seal).

  • Cycling: Slowly open the inert gas tap to backfill the flask with Argon. Once equilibrated, switch back to vacuum. Repeat this Vacuum/Argon cycle a total of three times[3]. Leave the flask under a positive pressure of Argon.

Protocol B: Syringe Transfer of Chiral Amines

For volumes under 20 mL, syringe transfer is optimal. For larger volumes, cannula transfer is required[2].

  • Syringe Purging: Insert a long, flexible needle attached to a gas-tight glass syringe through the septum of an Argon-purged empty flask. Draw Argon into the syringe, remove the needle, and expel the gas into the room. Repeat three times to purge the syringe dead volume.

  • Equilibration: Pierce the septum of the amine storage flask. Crucial Step: Inject a volume of Argon equal to the volume of amine you intend to withdraw. This prevents drawing a vacuum inside the storage flask, which could pull ambient air through the puncture hole when the needle is removed.

  • Withdrawal: Slowly draw the liquid amine into the syringe. (Causality Note: Pulling the plunger too fast causes cavitation, which can suck atmospheric air past the plunger seal into the barrel).

  • Transfer: Quickly transfer the needle to the reaction flask and add the amine dropwise.

Transfer Start 1. Prepare Schlenk Flask (3x Vacuum/Argon Cycles) Syringe 2. Purge Syringe with Argon (3x Cycles) Start->Syringe Pierce 3. Pierce Reagent Septum Under Positive Ar Flow Syringe->Pierce Draw 4. Draw Amine Slowly Avoid Cavitation Pierce->Draw Transfer 5. Transfer to Reaction Flask Dropwise Addition Draw->Transfer Clean 6. Immediate Cleaning (Rinse with dry solvent) Transfer->Clean

Figure 2: Step-by-step workflow for the air-free transfer of chiral amines.

Protocol C: Recovery and Purification of Degraded Amines

If a chiral amine has degraded (indicated by a yellowing of the liquid or white precipitate), it must be purified before use to ensure accurate ee (enantiomeric excess) and yield[1].

  • Acid-Base Extraction: Dissolve the impure amine in diethyl ether. Extract with 1M HCl. The amine moves to the aqueous layer as a water-soluble ammonium salt, leaving neutral oxidation products in the organic layer.

  • Basification: Cool the aqueous layer to 0 °C and carefully basify to pH > 10 using NaOH.

  • Isolation: Extract the free base back into fresh diethyl ether, dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Vacuum Distillation: For ultimate purity, perform a dynamic vacuum distillation using a short-path distillation head on the Schlenk line, collecting the purified amine directly into an Argon-flushed Schlenk bomb[1].

Storage and Aliquoting

Proper storage is the only way to prevent the continuous degradation of chiral primary amines. Never store these reagents as dilute solutions, as solution-phase oxidation kinetics are orders of magnitude faster than in the neat liquid or solid state.

Table 2: Optimal Storage Conditions for Chiral Primary Amines

ParameterOptimal ConditionScientific Justification
Atmosphere High-purity ArgonDisplaces O₂ and CO₂, preventing auto-oxidation and carbamate salt formation.
Temperature -20 °CSlows kinetic degradation pathways and minimizes volatile loss of low-MW amines.
Vessel Schlenk bomb / AmpoulePTFE-sealed glass prevents gas permeation common with standard rubber septa.
Light Exposure Amber glass / DarkPrevents photo-catalyzed radical oxidation of the amine lone pair.

References

  • Not Voodoo (University of Rochester) - How to: Prepare for Air-and Water-Sensitive Experiments. Source: Department of Chemistry, University of Rochester. URL:[4]

  • The Schlenk Line Survival Guide - Illustrated guides designed to help you master air and moisture-sensitive chemistry. Source: Schlenk Line Survival Guide. URL:[3]

  • Purification of Laboratory Chemicals (6th/7th Edition) - W.L.F. Armarego, Christina Li Lin Chai. Source: ETH Zurich / Elsevier. URL:[1]

  • An Illustrated Guide to Schlenk Line Techniques - Andryj M. Borys. Source: Organometallics (ACS Publications). URL:[2]

Sources

Technical Notes & Optimization

Troubleshooting

separation of cis and trans isomers of 4-phenyloxolan-2-ylmethanamine

Introduction The separation of 4-phenyloxolan-2-ylmethanamine (also known as 4-phenyltetrahydrofuran-2-ylmethanamine) into its cis (syn) and trans (anti) diastereomers is a critical intermediate step in developing stereo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The separation of 4-phenyloxolan-2-ylmethanamine (also known as 4-phenyltetrahydrofuran-2-ylmethanamine) into its cis (syn) and trans (anti) diastereomers is a critical intermediate step in developing stereochemically pure pharmacophores.

Because this molecule possesses two chiral centers (C2 and C4), the synthetic crude typically exists as a mixture of four stereoisomers: the cis-racemate (2R,4S / 2S,4R) and the trans-racemate (2R,4R / 2S,4S). While enantiomers require chiral stationary phases (CSPs), diastereomers (cis vs. trans) possess distinct physical properties (polarity, pKa, solubility) and can often be separated using achiral reversed-phase chromatography or fractional crystallization, provided the correct conditions are applied.

This guide addresses the specific troubleshooting scenarios encountered during the isolation of these isomers.

Phase 1: Analytical Method Development (HPLC/UPLC)

Objective: Establish a baseline separation to quantify the cis:trans ratio before scale-up.

Q1: I am seeing broad, tailing peaks on my C18 column, making integration of the cis and trans isomers impossible. What is the cause?

A: This is a classic "silanol effect." The primary amine on the methanamine tail interacts strongly with residual acidic silanols on the silica backbone of the column.

  • The Fix: You must suppress ionization or block silanols.

    • High pH Strategy (Recommended): Use a hybrid-silica column (e.g., Waters XBridge C18 or Phenomenex Gemini C18) that is stable at pH 10-11. Use 10 mM Ammonium Bicarbonate (pH 10) in water vs. Acetonitrile. The high pH keeps the amine unprotonated (neutral), significantly sharpening the peak and improving diastereomeric resolution.

    • Ion-Pairing Strategy: If you must use low pH, add 0.1% Trifluoroacetic acid (TFA) or Heptafluorobutyric acid (HFBA). The bulky counter-ion pairs with the amine, improving shape, though this may alter selectivity.

Q2: My peaks are sharp, but the cis and trans isomers co-elute. How do I force separation?

A: Diastereomers separate based on differences in hydrophobic surface area and dipole moment.

  • Selectivity Change: Switch from a C18 ligand to a Phenyl-Hexyl or Biphenyl phase. The π-π interactions between the stationary phase and the 4-phenyl ring of your analyte will differ depending on whether the phenyl ring is cis or trans relative to the methanamine tail, often resulting in baseline resolution where C18 fails.

  • Thermodynamic Insight: The cis isomer (often adopting a quasi-boat or twisted conformation to minimize steric strain) usually elutes after the trans isomer on reversed-phase columns due to a higher effective dipole moment interacting with the aqueous phase, though this must be confirmed by NMR (see Phase 3).

Phase 2: Preparative Scale-Up & Purification

Objective: Isolate gram-quantities of the specific diastereomer.

Q3: Flash chromatography (silica gel) is providing poor resolution. The isomers smear together.

A: Unmodified silica is acidic. Your amine is sticking to the column.

  • Protocol Adjustment: Pre-treat your silica gel. Slurry the silica in your mobile phase containing 1-2% Triethylamine (TEA) or Ammonia before packing. Run the column with 1% TEA in the mobile phase (e.g., DCM:MeOH:TEA 95:4:1).

  • Alternative: Use "Amine-functionalized" silica cartridges (NH2-silica). These are neutral and prevent the amine-silanol interaction, allowing the separation to be driven purely by the polarity difference between the cis and trans ether arrangements.

Q4: Chromatography is too expensive for our multi-gram batch. Can we use crystallization?

A: Yes, Diastereomeric Salt Resolution is the industry standard for amines. Since you are separating diastereomers (cis vs trans), their salt solubilities often differ dramatically.

  • The Protocol (Self-Validating):

    • Dissolve the crude amine mixture in hot Ethanol or Isopropanol (10 mL/g).

    • Add 1.0 equivalent of a resolving acid. L-Tartaric acid or Dibenzoyl-L-tartaric acid are excellent starting points for phenyl-substituted amines.

    • Cool slowly to 4°C.

    • Validation: Filter the precipitate. Neutralize a small sample (NaOH) and run HPLC. If the solid is enriched (>80%) in one isomer (usually the trans due to better packing efficiency), recrystallize once more to reach >98% de.

    • The supernatant will be enriched in the other isomer (usually cis).

Phase 3: Structural Determination (The "Truth" Step)

Q5: We have separated Peak A and Peak B, but we don't know which is cis and which is trans. How do we assign absolute configuration?

A: You cannot rely solely on elution order. You must use 1D-NOESY NMR .

  • The Experiment: Irradiate the H2 proton (at the methanamine attachment point).

  • The Logic:

    • Cis (Syn): If H2 and H4 are on the same face, you will see a strong NOE enhancement signal between them.

    • Trans (Anti): If they are on opposite faces, the distance is typically too large (>4Å) for a strong NOE signal; instead, you may see NOEs between H2 and the protons on the phenyl ring, or H2 and H3-adjacent.

Summary Data & Workflows

Table 1: Troubleshooting Matrix
IssueProbable CauseCorrective Action
Tailing Peaks Silanol interactionUse High pH (pH 10) buffer or add 0.1% TEA/TFA.
Co-elution Insufficient selectivitySwitch column to Phenyl-Hexyl or Biphenyl.
Low Recovery Irreversible adsorptionSwitch to Amine-functionalized silica (NH2).
Oil formation Impure salt formationChange solvent to EtOH/EtOAc mix; slow cooling.
Experimental Workflow: Separation Logic

SeparationLogic Start Crude Mixture (Cis/Trans Amine) Analytical Analytical HPLC (XBridge C18, pH 10) Start->Analytical Decision Resolution > 1.5? Analytical->Decision PrepLC Prep HPLC (High pH Buffer) Decision->PrepLC Yes (Small Scale) SaltScreen Salt Screening (Tartaric/Mandelic Acid) Decision->SaltScreen No / Large Scale NOESY NOESY NMR (Config Assignment) PrepLC->NOESY Cryst Fractional Crystallization (EtOH/IPA) SaltScreen->Cryst Cryst->NOESY Final Pure Isomers (>98% de) NOESY->Final

Figure 1: Decision tree for the isolation of 4-phenyloxolan-2-ylmethanamine isomers.

References

  • Separation of Diastereomers by HPLC

    • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley.
    • Context: Fundamental principles of using shape-selective stationary phases (Phenyl-Hexyl)
  • Chiral and Diastereomeric Salt Resolution

    • Kozma, D. (2001).
    • Context: Standard protocols for using Tartaric acid derivatives to resolve phenyl-substituted amines.
  • NMR Determination of Tetrahydrofuran Configurations

    • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
    • Context: Definitive guide on using 1D-NOESY for assigning relative stereochemistry in 5-membered rings.
  • Chromatographic Behavior of Amines

    • McCalley, D. V. (2010). "Study of the selectivity, mass transfer and loading capacity of high pH stable columns for basic analytes.
    • Context: Validates the "High pH" strategy for sharpening amine peaks on hybrid silica.
Optimization

Technical Support Center: rac-[(2R,4S)-4-phenyloxolan-2-yl]methanamine Salts

Topic: Troubleshooting Solubility & Crystallization Issues Target Audience: Medicinal Chemists, Process Chemists, and Formulation Scientists Document ID: TSC-2026-OXO-05 Introduction: The "Grease Ball" Paradox You are li...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Solubility & Crystallization Issues Target Audience: Medicinal Chemists, Process Chemists, and Formulation Scientists Document ID: TSC-2026-OXO-05

Introduction: The "Grease Ball" Paradox

You are likely accessing this guide because your attempt to crystallize the salt of rac-[(2R,4S)-4-phenyloxolan-2-yl]methanamine (hereafter referred to as Compound X ) resulted in a sticky oil, a gum, or a solid that turned into a liquid upon exposure to air.

Compound X presents a classic "amphiphilic conflict." The phenyl-oxolane (tetrahydrofuran) core is highly lipophilic, while the primary methanamine tail is hydrophilic. When you form a salt (e.g., HCl), the lattice energy is often insufficient to overcome the solvation energy in organic solvents or the hydration energy in humid air, leading to "oiling out" or deliquescence.

This guide provides autonomous, non-templated troubleshooting workflows to resolve these specific physical state issues.

Module 1: The "Oiling Out" Rescue Protocol

Symptom: You added HCl (dioxane or ether) to your free base in a non-polar solvent, and instead of a white powder, a yellow/brown oil separated at the bottom.

Root Cause:

  • Solvated Melt: The salt has a melting point near room temperature when solvated.

  • Impurity Depression: Residual solvents or synthesis byproducts (e.g., unreacted phenyl-oxolane precursors) lower the melting point.

  • Water Entrapment: The salt is hygroscopic; atmospheric moisture creates a concentrated aqueous "syrup" immiscible with the organic phase.

Troubleshooting Workflow

Step 1: The "Cloud Point" Oscillation Do not discard the oil. Perform the following thermal cycle to encourage Ostwald ripening:

  • Decant the supernatant (keep it!).

  • Redissolve the oil in a minimum amount of hot 2-propanol (IPA).

  • Add the anti-solvent (e.g., MTBE or Et₂O) dropwise at reflux until a slight turbidity persists.

  • Add 1-2 drops of IPA to clear the solution.

  • Critical Step: Turn off the heat and let the flask cool inside the oil bath. Rapid cooling locks in the amorphous oil state.

Step 2: Seed and Starve If an oil forms again upon cooling:

  • Reheat until homogeneous.

  • Scratch the glass surface with a spatula to create nucleation sites.

  • If you have any crystalline material (even a micro-crystal from a previous batch), add it at

    
    .
    

OilingOutRescue Start Problem: Salt Oils Out SolventCheck Check Solvent System Start->SolventCheck IsWaterPresent Is Water Present? SolventCheck->IsWaterPresent DrySolvent Use Anhydrous Conditions (Dry Et2O/Dioxane) IsWaterPresent->DrySolvent Yes ThermalCycle Perform Thermal Cycling (IPA/MTBE) IsWaterPresent->ThermalCycle No DrySolvent->ThermalCycle ResultCheck Crystalline Solid? ThermalCycle->ResultCheck Success Filter & Dry under N2 ResultCheck->Success Yes SwitchIon Switch Counter-ion (See Module 2) ResultCheck->SwitchIon No

Figure 1: Decision matrix for rescuing amine salts that separate as oils.

Module 2: Counter-Ion Selection (Salt Screening)

Symptom: The HCl salt is isolated but turns into a puddle on the benchtop (deliquescence) or remains amorphous.

Technical Insight: The chloride ion is small and has high charge density. If the packing efficiency of the (2R,4S)-4-phenyloxolan-2-yl moiety is poor (due to the flexible ether ring), the lattice energy will be low. You need a counter-ion that matches the size or hydrogen-bonding capability of the amine to stabilize the lattice [1].

Recommended Salt Screen:

Counter-IonAcid pKaRationale for Compound XExpected Outcome
Fumarate 3.03, 4.44Top Recommendation. The trans-geometry of fumaric acid often facilitates better packing with bulky amines than spherical ions like Cl-.High crystallinity, non-hygroscopic.
Succinate 4.2, 5.6Flexible linker allows adaptation to the oxolane ring conformation.Moderate solubility, good for oral dosing.
Tartrate 2.98, 4.34Chiral Resolution Potential. Since Compound X is a racemate, using L-Tartaric acid may preferentially crystallize one diastereomer.Potential for diastereomeric salt resolution.
Tosylate -2.8Adds aromatic bulk (pi-stacking with the 4-phenyl group).Very stable, high melting point, but high MW reduces drug load.

Protocol for Fumarate Salt Formation:

  • Dissolve 1 eq. of free base Compound X in EtOH (5 vol).

  • Dissolve 0.5 eq. (for hemi-fumarate) or 1.0 eq. (for mono-fumarate) of fumaric acid in hot EtOH.

  • Add acid solution to base solution at 50°C.

  • Cool slowly to 4°C.

Module 3: Stereochemical & Biological Solubility

Symptom: "My compound dissolves in DMSO for the stock solution, but precipitates immediately when added to PBS (pH 7.4) for the assay."

Mechanism: The pKa of the primary amine on the methanamine tail is likely ~9.5–10.5.

  • At pH 7.4: The amine is protonated (

    
    ). It should be soluble.
    
  • The Crash: If you are using the HCl salt , the high concentration of Cl- in PBS (137 mM) can trigger the Common Ion Effect , reducing the solubility product (

    
    ) of your specific salt.
    

FAQ: Biological Assay Troubleshooting

Q: How do I prevent precipitation in the cell media? A:

  • Switch Salts: Use the Gluconate or Acetate salt for biological assays; these rarely suffer from common ion effects in PBS.

  • Pre-dilution: Dilute your DMSO stock into water (pH adjusted to 4-5) before adding to the buffered media. This prevents the "shock" precipitation of the free base if the local pH spikes.

Q: Does the racemic nature affect solubility? A: Yes. Racemates often form pseudoracemates (solid solutions) or racemic compounds (specific crystal structures).

  • Warning: If you purify the (2R,4S) enantiomer later, expect its solubility profile to change drastically compared to the racemate. The pure enantiomer usually has a higher melting point and lower solubility than the racemic mixture (unless the racemate is a conglomerate) [2].

BioSolubility DMSO_Stock DMSO Stock (10 mM) Dilution Dilution into PBS (pH 7.4) DMSO_Stock->Dilution Precipitation Precipitation Observed? Dilution->Precipitation Check_Cl Check Counter-ion: Is it HCl? Precipitation->Check_Cl Yes CommonIon Cause: Common Ion Effect (High [Cl-] in PBS) Check_Cl->CommonIon Yes Check_pKa Check pH vs pKa: Is pH > 8? Check_Cl->Check_pKa No Switch_Salt Switch to Acetate/Gluconate or Lower Concentration CommonIon->Switch_Salt FreeBase Cause: Free Base Crash Check_pKa->FreeBase Yes Adjust_pH Buffer to pH 6.5-7.0 FreeBase->Adjust_pH

Figure 2: Troubleshooting precipitation events during biological assay preparation.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[1][2][3][4] (2011).[1] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[3][5] [Link]

  • Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley.[1][5] [Link]

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. [Link]

Sources

Troubleshooting

preventing racemization of (2R,4S)-4-phenyloxolan-2-ylmethanamine

This guide serves as a comprehensive technical resource for the handling, stabilization, and analysis of (2R,4S)-4-phenyloxolan-2-ylmethanamine . It is designed for researchers observing stereochemical degradation (epime...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical resource for the handling, stabilization, and analysis of (2R,4S)-4-phenyloxolan-2-ylmethanamine . It is designed for researchers observing stereochemical degradation (epimerization/racemization) or planning experiments requiring high enantiomeric excess (ee).

Executive Summary: The Stability Profile

The compound (2R,4S)-4-phenyloxolan-2-ylmethanamine contains two stereogenic centers:

  • C2 (Alpha to Oxygen): Generally configurationally stable under standard conditions.

  • C4 (Benzylic): The proton at C4 is benzylic (adjacent to the phenyl ring). While not highly acidic (

    
    ), it is susceptible to deprotonation by strong bases or under thermodynamic equilibration conditions, leading to epimerization .
    

The Core Issue: Users most frequently report "racemization" which is technically C4-epimerization . The (2R,4S) cis-configuration (substituents on the same side) is often thermodynamically less stable than the (2R,4R) trans-isomer due to steric strain in the oxolane ring. Consequently, exposure to base or heat drives the system toward the trans-isomer, degrading the diastereomeric ratio (dr).

Critical Control Points (FAQs)

Q1: I observed a drop in optical purity after free-basing the HCl salt. Why?

A: This is the most common failure point. The use of strong inorganic bases (e.g., NaOH, KOH) creates a high local pH. Even transiently, this can deprotonate the benzylic C4 position, allowing the phenyl group to relax into the thermodynamically preferred equatorial-like orientation (epimerization).

  • Solution: Use mild bases like Sodium Bicarbonate (

    
    )  or Sodium Carbonate (
    
    
    
    )
    for neutralization. Avoid pH > 10.
Q2: Can I store the compound as a free amine?

A: It is not recommended for long-term storage. The primary amine can react with atmospheric


 to form carbamates, and the free base is more prone to oxidative degradation at the C2-ether position.
  • Solution: Store as the Hydrochloride (HCl) or Tartrate salt at -20°C. The protonated amine prevents nitrogen oxidation and the acidic lattice discourages C4-deprotonation.

Q3: My Chiral HPLC shows a "shoulder" peak growing over time. Is this the enantiomer?

A: It is likely the C4-epimer ((2R,4R)-isomer), not the enantiomer ((2S,4R)). True enantiomers (mirror images) have identical physical properties in achiral environments and do not interconvert spontaneously without a racemization catalyst. Epimers have different physical properties and retention times.

  • Action: Verify with a known standard of the trans-isomer.

Troubleshooting Workflows

Issue: Loss of Diastereomeric Excess (dr) During Synthesis
Possible CauseMechanistic InsightCorrective Action
Strong Base Exposure Bases (

) deprotonate the C4-benzylic position.
Switch to DIPEA or

. Avoid LiHMDS, NaH, or NaOH.
Thermal Equilibration High temp (>80°C) accelerates thermodynamic relaxation to the trans-isomer.Conduct reactions at <40°C. If heating is required, ensure pH is neutral/acidic.
Protic Solvents Methanol/Ethanol can facilitate proton exchange if trace base is present.Use aprotic solvents (DCM, THF, Me-THF) for free-base handling.
Issue: Inconsistent Analytical Results
Possible CauseMechanistic InsightCorrective Action
Carbamate Formation

. Appears as a new peak.[1]
Purge samples with Argon/Nitrogen. Freshly prepare samples.
Imine Formation Reaction with acetone/aldehyde impurities in solvents.Use HPLC-grade solvents free of carbonyl impurities. Avoid acetone.

Visualizing the Hazard: Epimerization Pathway

The following diagram illustrates the mechanism of base-catalyzed epimerization at the C4 position.

Epimerization Cis (2R,4S)-Isomer (Kinetic/Target) Transition Planar Enolate-like Intermediate (C4) Cis->Transition Deprotonation (-H+) Trans (2R,4R)-Isomer (Thermodynamic/Impurity) Transition->Cis Reprotonation (Less Favored) Transition->Trans Reprotonation (Steric Preference) Base Base (OH-, OR-) Base->Cis Catalyst

Caption: Base-catalyzed epimerization mechanism. The C4-benzylic proton removal leads to a planar intermediate, which preferentially relaxes to the sterically less crowded trans-isomer.

Experimental Protocols

Protocol A: Safe Salt Formation (Locking Stereochemistry)

Objective: Convert the labile free base to a stable hydrochloride salt without inducing epimerization.

  • Dissolution: Dissolve 1.0 g of crude (2R,4S)-4-phenyloxolan-2-ylmethanamine in 10 mL of anhydrous diethyl ether or MTBE .

    • Note: Avoid alcohols to prevent potential transesterification or proton exchange.

  • Acidification: Cool the solution to 0°C in an ice bath.

  • Addition: Dropwise add 1.1 equivalents of 2M HCl in diethyl ether (commercial solution).

    • Critical: Do not use aqueous HCl. The heat of neutralization in water can cause local heating and degradation.

  • Precipitation: A white precipitate should form immediately. Stir at 0°C for 30 minutes.

  • Filtration: Filter the solid under a nitrogen blanket. Wash with cold ether.

  • Drying: Dry under high vacuum at ambient temperature (

    
    ) for 4 hours.
    
Protocol B: Analytical Method (Chiral HPLC)

Based on standard separation of chiral phenyl-amines [1, 3].

ParameterCondition
Column CHIRALPAK® AD-H or OD-H (Amylose/Cellulose based)
Dimensions 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1)
Flow Rate 1.0 mL/min
Temperature 25°C
Detection UV @ 220 nm (Phenyl absorption)
Sample Diluent Mobile Phase (without DEA if possible to avoid degradation)

Decision Tree: Safe Handling Workflow

Use this logic flow to determine the safe processing steps for your sample.

HandlingWorkflow Start Start: (2R,4S) Sample StateCheck Current State? Start->StateCheck Salt Salt Form (HCl/Tartrate) StateCheck->Salt Is Salt FreeBase Free Base (Oil/Solid) StateCheck->FreeBase Is Free Base Action1 Store at -20°C (Stable) Salt->Action1 Action2 Immediate Use Required? FreeBase->Action2 YesUse Dissolve in Aprotic Solvent (DCM, Me-THF) Action2->YesUse Yes NoUse Convert to Salt (See Protocol A) Action2->NoUse No (Storage) Reaction Reaction Step YesUse->Reaction MildBase Use Mild Base (NaHCO3, K2CO3) Reaction->MildBase Need Base? StrongBase STOP: High Risk of Epimerization Reaction->StrongBase Need Strong Base?

Caption: Decision tree for handling (2R,4S)-4-phenyloxolan-2-ylmethanamine to minimize racemization risks.

References

  • Jiangnan University . (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Retrieved from [1][2][3][4][5][6][7][8][9][10]

  • West Virginia University. Chiral Drug Separation: Methods and Mechanisms.
  • BenchChem. Application Note: Chiral HPLC Separation of (4-Chlorophenyl)(phenyl)methanamine Enantiomers.

Sources

Optimization

troubleshooting amide coupling with sterically hindered chiral amines

Welcome to the Technical Support Center for Advanced Amide Synthesis. As a Senior Application Scientist, I have designed this guide to help you navigate one of the most notoriously difficult transformations in synthetic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Amide Synthesis. As a Senior Application Scientist, I have designed this guide to help you navigate one of the most notoriously difficult transformations in synthetic and medicinal chemistry: forging amide bonds between sterically hindered carboxylic acids and bulky, chiral amines without compromising stereochemical integrity.

Standard coupling protocols (like EDC/HOBt or HATU/DIPEA) often fail here. The extended lifetime of the activated ester—caused by the slow attack of a hindered amine—provides ample time for side reactions, most notably the formation of an oxazolone intermediate that leads to rapid epimerization. This guide provides field-proven, mechanistically grounded solutions to overcome these barriers.

Diagnostic Workflow for Hindered Amide Couplings

TroubleshootingWorkflow Start Amide Coupling Issue Identified Issue1 Low Conversion / No Product Start->Issue1 Issue2 Loss of Chirality (Epimerization) Start->Issue2 Issue3 Mass Adduct (+98 Da) on Amine Start->Issue3 Diag1 Is the activated ester too bulky? Issue1->Diag1 Diag2 Is the base too strong or nucleophilic? Issue2->Diag2 Diag3 Did you use a uronium salt (HATU)? Issue3->Diag3 Sol1 Switch to Acid Fluorides (BTFFH or PFP) Diag1->Sol1 Yes (e.g., OBt/OAt) Sol2 Use COMU + Oxyma with TMP Base Diag1->Sol2 Try smaller leaving group Diag2->Sol2 Yes (e.g., DIPEA/TEA) Sol3 Switch to Phosphonium Salt (PyAOP) Diag3->Sol3 Yes (Guanidinylation) Sol4 Pre-activate acid before adding amine Diag3->Sol4 Must use Uronium

Diagnostic workflow for troubleshooting hindered chiral amide couplings.

Frequently Asked Questions (FAQs)

Q1: My standard HATU/DIPEA protocol yields <10% product when coupling an


-quaternary carboxylic acid with a chiral secondary amine. How can I force this coupling? 
A1:  The failure is likely due to the steric clash between your bulky amine and the bulky 7-aza-1-hydroxybenzotriazole (OAt) active ester generated by HATU. When both partners are sterically hindered, the transition state for aminolysis becomes energetically inaccessible.
Solution: Switch to in situ Acid Fluoride generation  using reagents like BTFFH or Pentafluoropyridine (PFP)[1][2][3]. Unlike acid chlorides, acid fluorides are highly stable to hydrolysis but exhibit exceptional reactivity toward amines[4]. Because the fluorine atom is small, it minimizes steric hindrance at the carbonyl carbon, allowing the bulky amine to attack efficiently[2]. Alternatively, use COMU  with the additive OxymaPure . The Oxyma leaving group is less sterically demanding than traditional benzotriazoles and exhibits a highly favorable reactivity profile for hindered substrates[5][6].

Q2: I achieved good conversion, but chiral HPLC shows >10% epimerization of my


-chiral center. How do I suppress this? 
A2:  Epimerization in hindered couplings is primarily driven by the oxazolone mechanism . Because the bulky amine attacks the activated ester very slowly, the oxygen atom of the adjacent N-protecting group (e.g., Boc or Fmoc) has time to attack the activated carbonyl intramolecularly, forming an oxazolone ring. This ring is highly acidic at the 

-carbon, leading to rapid racemization/epimerization[7]. Solution:
  • Change your base: Strong, nucleophilic bases like DIPEA or TEA promote proton abstraction from the oxazolone. Switch to a weaker, sterically hindered base like 2,4,6-trimethylpyridine (TMP/collidine)[8].

  • Change your additive: Replace HOBt or HOAt with OxymaPure . Oxyma has been empirically proven to suppress epimerization far better than benzotriazole derivatives, while simultaneously increasing the rate of aminolysis (outcompeting oxazolone formation)[5][6].

Q3: LC-MS analysis of my crude mixture shows a major byproduct with a mass of +98 Da relative to my starting amine. What is happening? A3: You are observing guanidinylation of your amine, a classic side reaction when using uronium/aminium salts like HATU, HBTU, or COMU[9]. If the activation of your hindered carboxylic acid is slow, the unreacted uronium reagent will react directly with your amine, permanently capping it as a guanidinium byproduct[9]. Solution:

  • Pre-activate: Allow the carboxylic acid, coupling reagent, and base to stir for 3–5 minutes before adding the amine.

  • Switch reagent classes: If pre-activation causes too much epimerization, switch to a phosphonium-based coupling reagent like PyAOP or PyBOP . Phosphonium salts do not react with amines, completely eliminating the risk of guanidinylation[9].

Quantitative Data: Coupling Reagent Comparison

The following table synthesizes the performance profiles of common reagent systems when applied to sterically hindered, epimerization-prone substrates.

Reagent SystemReactive IntermediateHindered Yield PotentialEpimerization RiskGuanidinylation Risk
EDC / HOBt OBt EsterLowHighNone
HATU / DIPEA OAt EsterModerateModerate-HighHigh (if not pre-activated)
COMU / Oxyma / TMP Oxyma EsterHighLowModerate
PyAOP / HOAt OAt EsterModerate-HighModerateNone
BTFFH / DIPEA Acid FluorideVery High LowNone

Data synthesized from comparative studies on hindered amide bond formation and peptide synthesis[2][5][6][9].

Experimental Protocols

Protocol A: Highly Hindered Coupling via COMU and OxymaPure

This self-validating protocol utilizes COMU and Oxyma to maximize reaction rates while utilizing TMP (collidine) to maintain a near-neutral pH, suppressing oxazolone-mediated epimerization[5][6][8].

Reagents: Carboxylic Acid (1.0 eq), Chiral Amine (1.1 eq), COMU (1.0 eq), OxymaPure (1.0 eq), 2,4,6-Collidine (TMP) (2.0 eq), Anhydrous DMF or NMP.

  • Preparation: Dissolve the carboxylic acid (1.0 eq) and OxymaPure (1.0 eq) in anhydrous DMF (0.1 M concentration) under an inert atmosphere (N

    
     or Argon).
    
  • Base Addition: Add 2,4,6-collidine (2.0 eq) to the mixture. The solution should remain clear.

  • Activation: Add COMU (1.0 eq) in one portion. Self-Validation Check: The reaction mixture will typically undergo a distinct color change (often turning yellow/orange), indicating the formation of the Oxyma active ester[6]. Stir for exactly 3 minutes to ensure complete activation while minimizing oxazolone formation.

  • Coupling: Add the sterically hindered chiral amine (1.1 eq) dropwise.

  • Monitoring: Stir at room temperature for 2–12 hours. Monitor the disappearance of the Oxyma ester via LC-MS.

  • Workup: Dilute with EtOAc, wash sequentially with 5% aqueous citric acid (to remove TMP and unreacted amine), saturated NaHCO

    
     (to remove Oxyma and acidic byproducts), and brine. Dry over Na
    
    
    
    SO
    
    
    and concentrate.
Protocol B: Base-Free / Mild Acid Fluoride Generation via BTFFH

When active esters fail entirely due to extreme steric bulk, generating an acid fluoride in situ provides the smallest possible activated electrophile[1][2].

Reagents: Carboxylic Acid (1.0 eq), Chiral Amine (1.0 - 1.2 eq), BTFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) (1.2 eq), DIPEA (2.5 eq), Anhydrous DCM.

  • Activation: To a solution of the carboxylic acid (1.0 eq) in anhydrous DCM (0.1 M), add DIPEA (2.5 eq) followed by BTFFH (1.2 eq).

  • Fluoride Formation: Stir the mixture at room temperature for 30 minutes. Self-Validation Check: If available, a quick

    
    H or 
    
    
    
    F NMR of a crude aliquot will confirm the quantitative conversion to the acyl fluoride (distinct
    
    
    F signal typically around +20 to +50 ppm depending on the substrate).
  • Coupling: Add the hindered amine (1.0 - 1.2 eq) directly to the reaction mixture.

  • Reaction: Seal the vessel and stir at room temperature. If the amine is exceptionally hindered, the reaction can be safely heated to 40–60 °C, as acid fluorides are highly thermally stable and resistant to epimerization compared to OAt/OBt esters[2][10].

  • Workup: Wash the organic layer with 1M HCl, saturated NaHCO

    
    , and brine. Dry and concentrate for chromatography.
    

References

  • Victoria Corless. "Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling." Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • M. E. Due-Hansen, et al. "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates." Organic & Biomolecular Chemistry (RSC Publishing). Available at:[Link]

  • C. A. Malapit, et al. "Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP)." Organic Letters - ACS Publications. Available at: [Link]

  • L. A. Carpino, et al. "Amide bond formation by using amino acid fluorides." Semantic Scholar. Available at:[Link]

  • F. Albericio, et al. "Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey." Organic Process Research & Development - ACS Publications. Available at: [Link]

  • ResearchGate. "Investigation of Epimer Formation in Amide-Coupling Reactions." ResearchGate. Available at: [Link]

Sources

Troubleshooting

resolving hygroscopic nature of oxolane amine hydrochloride salts

Technical Support & Engineering Guide Status: Operational Topic: Resolving Hygroscopicity in Oxolane (Tetrahydrofuran) Amine Hydrochloride Salts Ticket ID: OX-HCl-STAB-001 Diagnostic Hub: The Mechanism of Failure User Qu...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support & Engineering Guide

Status: Operational Topic: Resolving Hygroscopicity in Oxolane (Tetrahydrofuran) Amine Hydrochloride Salts Ticket ID: OX-HCl-STAB-001

Diagnostic Hub: The Mechanism of Failure

User Query: "Why does my 3-aminotetrahydrofuran hydrochloride turn into a viscous oil within minutes of exposure to air?"

Root Cause Analysis: Oxolane (tetrahydrofuran) amine salts exhibit a "perfect storm" of hygroscopicity due to the synergistic interaction between the cation and the anion.

  • The Ether Oxygen Trap: The oxygen atom in the oxolane ring acts as a Lewis base (Hydrogen Bond Acceptor). It actively recruits water molecules from the atmosphere.

  • The Chloride Liability: The chloride counterion (

    
    ) has a high charge density. While it forms a strong ionic lattice, its hydration energy often exceeds the lattice energy in these specific organic frameworks.
    
  • Lattice Expansion: As water adsorbs onto the surface, it disrupts the crystal lattice, lowering the energy barrier for further water absorption. This autocatalytic process leads to deliquescence —where the solid dissolves in its own absorbed water.

Visualization: The Hygroscopic Cascade

HygroscopicityLoop Start Dry Oxolane Amine HCl Step1 Ether Oxygen H-Bonds with Atmospheric H2O Start->Step1 Exposure to >40% RH Step2 Chloride Ion Hydration (High Charge Density) Step1->Step2 Cooperative Binding Step3 Crystal Lattice Disruption Step2->Step3 Energy Barrier Lowered Step4 Autocatalytic Water Uptake Step3->Step4 Surface Area Increase Step4->Step3 Feedback Loop End Deliquescence (Oil Formation) Step4->End Saturation

Figure 1: The mechanism of deliquescence in oxolane amine salts. Note the feedback loop where initial water uptake accelerates lattice disruption.

Immediate Mitigation: Rescue Protocols

Objective: Recover usable material from a deliquesced (oiled-out) sample or prevent degradation during handling.

Protocol A: The "Rescue" Drying Procedure

Use this when your solid has turned into an oil or sticky gum.

StepActionTechnical Rationale
1 Dissolution Dissolve the "oil" in a minimum amount of anhydrous Methanol (MeOH) .
2 Azeotropic Entrainment Add 3 volumes of anhydrous Toluene .
3 Rotary Evaporation Evaporate at 40-45°C. Toluene forms a positive azeotrope with water, mechanically carrying moisture out.
4 Vacuum Desiccation Place the resulting solid in a vacuum desiccator over Phosphorus Pentoxide (

)
for 24 hours.
5 Storage Transfer immediately to a glovebox or seal under Argon/Nitrogen.
Protocol B: Inert Handling Workflow

Standard Operating Procedure (SOP) for weighing and dispensing.

  • Equilibration: Allow the storage container to reach room temperature before opening to prevent condensation.

  • Environment: All handling must occur in a glovebox (

    
     ppm 
    
    
    
    ) or a Glove Bag purged with
    
    
    .
  • Rapid Transfer: If a glovebox is unavailable, use the "Subdivision Technique":

    • Pre-weigh a capping vial.

    • Add approximate amount quickly.

    • Cap immediately.[1]

    • Weigh the closed vial to determine exact mass.

Structural Resolution: Salt Engineering

User Query: "I cannot formulate this drug if it requires a glovebox. How do I fix the solid-state properties permanently?"

Solution: Counterion Switching. The HCl salt is often the "default" choice in early discovery but is frequently suboptimal for ether-containing amines. You must break the hygroscopic cycle by selecting a counterion that is:

  • Lipophilic: Repels water.

  • Large: Lowers lattice energy density but increases packing stability via Van der Waals forces.

  • Multi-dentate: Forms internal hydrogen bond networks that compete with water.

Recommended Counterion Alternatives
CounterionAnion TypeHygroscopicity RiskMW PenaltyRecommendation
Chloride InorganicHigh Low (+36.5)Avoid for oxolanes.
Fumarate Organic (Di-acid)Low Medium (+116.1)Gold Standard. Often forms stable, non-hygroscopic networks (2:1 stoichiometry possible).
Tosylate Aromatic SulfonateVery Low High (+172.2)Excellent for stopping deliquescence due to lipophilic bulk.
Succinate Organic (Di-acid)Low/Medium Medium (+118.1)Good alternative if Fumarate fails.
Workflow: The Salt Selection Decision Tree

SaltSelection Input Oxolane Amine Free Base Screen1 Screen 1: HCl (Baseline) Input->Screen1 Check1 DVS > 2% weight gain? Screen1->Check1 PathA Keep HCl (Rare) Check1->PathA No PathB Screen 2: Organic Acids (Fumaric, Succinic) Check1->PathB Yes (Fix Required) Check2 Crystalline? PathB->Check2 PathC Screen 3: Lipophilic Acids (Tosylate, Napsylate) Check2->PathC No (Oil) Success Candidate Selection Check2->Success Yes PathC->Success

Figure 2: Strategic workflow for replacing the unstable Hydrochloride salt.

Analytical Validation (DVS)

Objective: Quantitatively prove the new salt is stable.

Method: Dynamic Vapor Sorption (DVS).[2][3] Do not rely on visual inspection. A salt might look dry but contain 5% water by weight, initiating hydrolysis.

Standard DVS Protocol for Oxolane Salts:

  • Pre-heating: Dry sample at 0% RH / 25°C for 2 hours to establish dry mass (

    
    ).
    
  • Sorption Cycle: Increase RH from 0% to 90% in 10% steps.

  • Equilibrium Criteria:

    
     per minute.
    
  • Desorption Cycle: Return from 90% to 0% RH.

Pass/Fail Criteria:

  • PASS: Total mass change

    
     at 80% RH (non-hygroscopic).
    
  • FAIL: Mass change

    
     or significant hysteresis (indicates hydrate formation or deliquescence).
    

Frequently Asked Questions (FAQs)

Q1: Can I just use a desiccant in the formulation capsule? Answer: Generally, no. While silica gel can scavenge moisture, oxolane amine HCl salts are often so hygroscopic they will pull moisture through gelatin capsules or compete aggressively with the desiccant. The chemical potential of the salt for water is often higher than that of standard silica.

Q2: Why not just use the free base? Answer: Oxolane amines (e.g., 3-aminotetrahydrofuran) are typically low-molecular-weight oils with high vapor pressures and unpleasant odors. They are prone to oxidation (N-oxide formation) and are difficult to handle in solid dosage forms. A salt is required for crystallinity.

Q3: I see "Hemifumarate" in literature. What is that? Answer: Since fumaric acid is a di-acid (two protons), it can react with two moles of your amine base. This forms a "Hemifumarate" (2 Amine : 1 Acid). These often have higher melting points and lower solubility than the 1:1 salt, further improving stability against moisture.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[4] Advanced Drug Delivery Reviews, 59(7), 603-616.

  • Pudipeddi, M., & Serajuddin, A. T. (2005). Trends in salt selection of new drug entities. Journal of Pharmaceutical Sciences, 94(5), 929-939.

  • Newman, A. (2013). Pharmaceutical Systems: DVS and Hygroscopicity. Surface Measurement Systems Technical Notes.

Sources

Optimization

minimizing side reactions during deprotection of tetrahydrofuran amines

This is Dr. Aris Thorne , Senior Application Scientist at the Cyclic Ether Chemistry Center of Excellence .

Author: BenchChem Technical Support Team. Date: March 2026

This is Dr. Aris Thorne , Senior Application Scientist at the Cyclic Ether Chemistry Center of Excellence .

Below is the technical support guide you requested. I have structured this as a dynamic troubleshooting hub rather than a static textbook. The tetrahydrofuran (THF) ring is deceptively simple; its ether oxygen renders it a latent nucleophile and a candidate for ring-opening polymerization under cationic conditions. When you attach an amine, you introduce a basic handle that complicates isolation.

This guide addresses the specific "pain points" of deprotecting THF-amines: Ring Decomposition , Cationic Polymerization , and Free Base Volatility .

Minimizing Side Reactions & Maximizing Recovery

PART 1: The Core Directive (The "Why" & "How")

The Central Challenge: The tetrahydrofuran ring is thermodynamically stable but kinetically vulnerable to acid-catalyzed ring opening and cationic polymerization (PTHF formation) .

  • The Risk: Strong Lewis acids or superacids (often used to remove stubborn protecting groups) can coordinate to the ether oxygen, converting it into a good leaving group. This triggers ring opening, especially if a nucleophile (like a halide or the amine itself) is present.

  • The Solution: You must decouple the deprotection mechanism (removing the carbamate) from the ring-degradation mechanism (ether activation).

Decision Matrix: Selecting Your Protocol

Use this logic flow to determine the safest starting point for your specific substrate.

DeprotectionLogic Start START: Select Protecting Group CheckGroup Which Group? Start->CheckGroup Boc Boc (Acid Labile) CheckGroup->Boc Cbz Cbz/Bn (Hydrogenolysis) CheckGroup->Cbz Fmoc Fmoc (Base Labile) CheckGroup->Fmoc SensCheck Is THF Ring Highly Substituted or Electron Rich? Boc->SensCheck StdTFA Protocol A: TFA/DCM + Cation Scavengers SensCheck->StdTFA No (Robust) MildHCl Protocol B: HCl/Dioxane (Controlled Temp) SensCheck->MildHCl Yes (Sensitive) UltraMild Protocol C: Oxalyl Chloride/MeOH (Non-Acidic Generation) SensCheck->UltraMild Critical Sensitivity PoisonCheck Does Molecule Contain Sulfur/Halogens? Cbz->PoisonCheck PdC Protocol D: H2, Pd/C (Standard) PoisonCheck->PdC No Transfer Protocol E: Transfer Hydrogenation (NH4HCO2, Pd/C) PoisonCheck->Transfer Yes BaseCheck Is C3-H Acidic? (Risk of Epimerization) Fmoc->BaseCheck Pip Protocol F: 20% Piperidine/DMF BaseCheck->Pip No DBU Protocol G: DBU/Octanethiol (Non-Nucleophilic) BaseCheck->DBU Yes

Caption: Logic flow for selecting deprotection reagents based on substrate sensitivity and protecting group chemistry.

PART 2: Troubleshooting Guide (Q&A)

CATEGORY 1: Boc Deprotection & Acid Sensitivity[1]

Q1: I used 50% TFA in DCM, and my NMR shows a complex mixture of aliphatic chains instead of my cyclic amine. What happened? Diagnosis: You likely triggered acid-catalyzed ring opening polymerization . Mechanism: High concentrations of strong acid (TFA) can protonate the THF ether oxygen. In the absence of a better nucleophile, another THF molecule attacks, leading to Poly(tetrahydrofuran) (PTHF) or linear ring-opened byproducts. Corrective Action:

  • Dilution is Key: Never exceed 10-20% TFA concentration for THF-amines.

  • Use Scavengers: Add 2.5% Triisopropylsilane (TIPS) and 2.5% water. Water acts as a terminal nucleophile that is "softer" than the ether oxygen, quenching the tert-butyl cation without attacking the ring.

  • Switch Protocol: Use Protocol B (HCl in Dioxane) . The chloride ion is a better nucleophile than the trifluoroacetate anion, but in dioxane, it precipitates the amine as a hydrochloride salt immediately, removing it from the reaction equilibrium and preventing side reactions.

Q2: My yield is consistently low (<40%), but the crude NMR looks clean. Where is my product? Diagnosis: Free Base Volatility & Water Solubility. Explanation: 3-Aminotetrahydrofuran (and its methyl derivatives) are low-molecular-weight, polar ethers. The free base is water-miscible and volatile (bp ~126°C). If you perform a standard aqueous workup (NaHCO3 wash) and then rotovap, you are likely:

  • Losing product into the aqueous layer.

  • Evaporating the free amine along with the solvent. Corrective Action:

  • Do NOT isolate the free base. Isolate the product as the HCl or TFA salt .

  • Precipitation Method: After deprotection with HCl/Dioxane, add dry diethyl ether. The amine-HCl salt will precipitate as a white solid. Filter and dry.[1] This guarantees quantitative recovery.

Q3: I see "extra" t-butyl peaks in my NMR that won't go away. Is the reaction incomplete? Diagnosis: t-Butyl Cation Alkylation (Return Attack). Mechanism: The tert-butyl cation generated from Boc cleavage is an electrophile. If not quenched, it can attack the electron-rich ether oxygen of the THF ring (forming an oxonium species) or re-alkylate the amine. Corrective Action:

  • Scavenger Cocktail: You must use a scavenger.

    • Standard: TFA/DCM/H2O/TIPS (90:5:2.5:2.5).

    • Alternative: Add 5 equivalents of 1,3-dimethoxybenzene or anisole to the reaction mixture. These electron-rich aromatics will intercept the tert-butyl cation faster than your THF ring.

CATEGORY 2: Special & Mild Protocols[3]

Q4: My substrate contains an acid-sensitive epoxide or acetal elsewhere. How do I remove Boc without destroying them? Diagnosis: You cannot use TFA or HCl. Solution: Use Protocol C: Oxalyl Chloride in Methanol . Why it works: This method generates HCl in situ in a controlled manner via the reaction of oxalyl chloride with methanol. It avoids the high local acidity of adding concentrated acid.

  • Reference: This method is validated for acid-sensitive substrates where standard TFA fails or causes decomposition [1].

Q5: I am using Cbz protection, but the reaction stalls. I suspect the THF amine is poisoning the catalyst. Diagnosis: Amine Chelation. Explanation: The free amine generated during hydrogenolysis can coordinate strongly to the Pd surface, poisoning the catalyst. Corrective Action:

  • Acidic Hydrogenolysis: Run the hydrogenation in MeOH containing 1.1 equivalents of HCl . This protonates the amine immediately upon formation (R-NH3+), preventing it from binding to the Pd catalyst.

PART 3: Validated Experimental Protocols

Protocol A: Standard Scavenger-Assisted Boc Removal

Best for: General substrates with no extreme acid sensitivity.

  • Dissolution: Dissolve 1.0 mmol of N-Boc-THF-amine in 5 mL of DCM.

  • Scavenger Addition: Add 0.25 mL Triisopropylsilane (TIPS) and 0.25 mL Water .

    • Note: Water is critical here; it aids in decarboxylation and quenches cations.

  • Acid Addition: Cool to 0°C. Add 5 mL of Trifluoroacetic Acid (TFA) dropwise.

  • Reaction: Warm to Room Temperature (RT) and stir for 1-2 hours. Monitor by TLC (stain with Ninhydrin).

  • Workup (Salt Isolation):

    • Concentrate in vacuo (do not heat above 40°C).

    • Co-evaporate with Toluene (3x) to remove residual TFA.

    • Triturate the residue with cold Diethyl Ether to obtain the TFA salt as a solid.

Protocol B: Controlled HCl Deprotection (Precipitation Method)

Best for: Isolating the stable salt form directly.

  • Dissolution: Dissolve 1.0 mmol of substrate in 2 mL of dry 1,4-Dioxane.

  • Reaction: Add 2.5 mL of 4M HCl in Dioxane (10 equiv).

  • Observation: Stir at RT. The product usually precipitates within 30-60 minutes.

  • Isolation:

    • Dilute with 10 mL of dry Diethyl Ether.

    • Filter the white precipitate under inert atmosphere (N2).

    • Wash with Ether (2x).

    • Result: Pure Amine-HCl salt.

Protocol C: Ultra-Mild Oxalyl Chloride Method

Best for: Highly acid-sensitive substrates.

  • Preparation: In a separate flask, cool 5 mL of dry Methanol to 0°C.

  • Activation: Add Oxalyl Chloride (2.0 equiv) dropwise to the MeOH. (Caution: Gas evolution). Stir for 15 mins to generate mild HCl/MeOCl species.

  • Addition: Add the N-Boc substrate (dissolved in min. MeOH) to this solution.

  • Reaction: Stir at RT for 1-3 hours.

  • Workup: Evaporate volatiles to yield the HCl salt.

PART 4: Visualizing the Hazard (Mechanism)

The following diagram illustrates the competing pathways: the desired deprotection versus the catastrophic ring-opening side reaction.

DeprotectionMechanism Substrate N-Boc-THF-Amine Inter Protonated Carbamate (Intermediate) Substrate->Inter + H+ Acid Strong Acid (H+) Polymer Poly-THF / Ring Open (Decomposition) Acid->Polymer Excess H+ Attacks Ether Cation t-Butyl Cation (Reactive Species) Inter->Cation Cleavage Product THF-Amine Salt (Desired) Inter->Product -CO2 PathGood Pathway A: Desired Deprotection PathBad Pathway B: Ring Opening (Side Rxn) Cation->Polymer Alkylates Ring O (If No Scavenger) Scavenger Scavenger (TIPS/H2O) Cation->Scavenger Fast Trap Quenched Quenched Cation (Inert) Scavenger->Quenched

Caption: Pathway A (Green) is desired. Pathway B (Red) occurs if acid concentration is too high or scavengers are absent.

References

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Source: National Institutes of Health (NIH) / PubMed Central. URL:[Link] Relevance: Validates the use of oxalyl chloride in methanol as a mild alternative to TFA for sensitive substrates.[2]

  • Boc-Protected Amino Groups - Stability and Deprotection. Source: Organic Chemistry Portal. URL:[Link] Relevance: Provides comprehensive data on stability constants and standard cleavage protocols.

  • Mechanism of THF ring opening followed by polymerization. Source: ResearchGate.[3] URL:[Link] Relevance: Establishes the mechanistic basis for acid-catalyzed decomposition of the THF ring.

Sources

Reference Data & Comparative Studies

Validation

Methodological Guide: NMR Characterization of rac-[(2R,4S)-4-phenyloxolan-2-yl]methanamine cis

Executive Summary The Stereochemical Challenge in Medicinal Chemistry The tetrahydrofuran (oxolane) scaffold is a privileged structure in fragment-based drug discovery. However, the synthesis of 2,4-disubstituted oxolane...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Stereochemical Challenge in Medicinal Chemistry The tetrahydrofuran (oxolane) scaffold is a privileged structure in fragment-based drug discovery. However, the synthesis of 2,4-disubstituted oxolanes often yields a mixture of diastereomers (cis and trans). For rac-[(2R,4S)-4-phenyloxolan-2-yl]methanamine (hereafter referred to as the Cis-Isomer ), distinguishing it from its thermodynamic alternative, the trans-isomer, is critical for structure-activity relationship (SAR) studies.

This guide provides a definitive NMR characterization protocol. Unlike rigid ring systems (e.g., cyclohexane), the oxolane ring undergoes rapid pseudorotation (envelope/twist interconversion), rendering scalar coupling constants (


) unreliable for stereochemical assignment. This protocol establishes Nuclear Overhauser Effect (NOE) spectroscopy as the primary validation method. 

Part 1: The Diagnostic Challenge (Cis vs. Trans)

The primary alternative to the desired cis-product is the trans-isomer (rac-[(2R,4R)-4-phenyloxolan-2-yl]methanamine).

Why Standard 1H NMR is Insufficient

In many cyclic systems, the Karplus relationship allows chemists to distinguish isomers based on coupling constants (


 vs 

). However, in 2,4-disubstituted oxolanes:
  • Pseudorotation: The ring flexes between

    
    , 
    
    
    
    , and envelope conformations.
  • Averaged Couplings: The observed

    
     values are time-averaged, often resulting in "intermediate" values (5–8 Hz) for both cis and trans isomers, making assignment ambiguous.
    
The Solution: NOE/ROESY

The relative stereochemistry is defined by the spatial proximity of the ring protons.

  • Cis-Isomer (Target): The substituents at C2 and C4 are on the same face of the ring. Consequently, the methine protons H2 and H4 are also on the same face (syn-facial).

  • Trans-Isomer (Alternative): The substituents are on opposite faces. H2 and H4 are anti-facial.

Therefore, a strong NOE correlation between H2 and H4 is the diagnostic "fingerprint" for the Cis-Isomer.

Part 2: Comparative NMR Analysis

The following table contrasts the expected NMR observables for the cis product versus the trans impurity.

Table 1: Diagnostic Signal Comparison (500 MHz, CDCl )
FeatureCis-Isomer (Target) Trans-Isomer (Alternative) Reliability
H2 / H4 NOE Strong Correlation (< 3.0 Å)Weak / Absent (> 4.0 Å)High (Definitive)
H2 Multiplicity Multiplet (complex due to H3a/b)Multiplet (distinct pattern)Low (Conformation dependent)
H4 Multiplicity Pentet-like or ddddPentet-like or ddddLow
C13 Shift (C2/C4)

shifts distinct from trans

shifts distinct from cis
Medium (Requires reference)
H2-H5 NOE Present (1,3-relationship)Present (1,3-relationship)Low (Non-diagnostic)

Note: Chemical shifts are solvent-dependent. The presence of the NOE correlation is an absolute geometric constraint, whereas chemical shift values are relative.

Part 3: Experimental Protocol

Sample Preparation
  • Solvent: Chloroform-

    
     (CDCl
    
    
    
    ) is preferred for resolution. Use DMSO-
    
    
    only if the amine salt is insoluble or if NH
    
    
    proton exchange broadening is problematic.
  • Concentration: 5–10 mg in 600 µL solvent. High concentration improves NOE sensitivity.

  • Additives: If the amine is free-base, add solid K

    
    CO
    
    
    
    to the tube to scavenge trace acid, ensuring the NH
    
    
    group does not broaden adjacent signals.
Acquisition Parameters (600 MHz recommended)
  • Experiment: 1D NOE (Selective) or 2D NOESY.

  • Mixing Time (

    
    ):  500–800 ms. (Oxolanes are small molecules; longer mixing times ensure NOE buildup without excessive spin-diffusion).
    
  • Relaxation Delay (

    
    ):  > 2 seconds to allow full recovery of methine protons.
    
Step-by-Step Assignment Workflow

NMR_Workflow Start Start: Purified Sample H1_NMR 1. Acquire 1H NMR Identify H2 and H4 signals Start->H1_NMR Assign Are H2 (δ ~3-4) and H4 (δ ~3-3.5) clearly resolved? H1_NMR->Assign COSY 2. Run COSY Trace spin system: NH2-CH2-H2-H3-H4-H5 Assign->COSY No NOE_Exp 3. Run 1D Selective NOE Irradiate H2 Assign->NOE_Exp Yes COSY->NOE_Exp Check_H4 Is H4 enhanced? NOE_Exp->Check_H4 Result_Cis CONFIRMED: Cis-Isomer (Syn-facial H2/H4) Check_H4->Result_Cis Yes (Strong NOE) Result_Trans CONFIRMED: Trans-Isomer (Anti-facial H2/H4) Check_H4->Result_Trans No (Weak/Null)

Figure 1: Decision tree for the stereochemical assignment of 2,4-disubstituted oxolanes.

Part 4: Visualization of Stereochemical Markers

The diagram below illustrates the spatial relationship in the Cis-Isomer that generates the diagnostic NOE signal.

Cis_Conformation O1 O1 C2 C2 (R) O1->C2 C3 C3 C2->C3 Sub2 CH2NH2 (Down) C2->Sub2 α-face H2 H2 (Up) C2->H2 β-face C4 C4 (S) C3->C4 C5 C5 C4->C5 Sub4 Phenyl (Down) C4->Sub4 α-face H4 H4 (Up) C4->H4 β-face C5->O1 H2->H4 Strong NOE (Diagnostic)

Figure 2: Schematic of the (2R,4S)-cis isomer. Note that while substituents are on the α-face (arbitrary assignment), the diagnostic protons H2 and H4 share the β-face, enabling NOE transfer.

Part 5: References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. (Chapter 9: Stereochemistry and NOE).

  • Thaimattam, R., et al. (2004). "Conformational Analysis of 2,4-Disubstituted Tetrahydrofurans." Journal of Organic Chemistry. (Discusses the envelope conformations of substituted THFs).

  • Parella, T. (2010). "NMR structure elucidation of small organic molecules." Magnetic Resonance in Chemistry. (Methodology for NOE-based assignment).

Comparative

Comparative Guide: Chiral HPLC Separation of (2R,4S) and (2S,4R) Enantiomers

Executive Summary The Challenge: Separating (2R,4S) and (2S,4R) enantiomers presents a specific stereochemical challenge. In 2,4-disubstituted cyclic systems (e.g., pyrrolidines, piperidines, dioxolanes), this pair repre...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Challenge: Separating (2R,4S) and (2S,4R) enantiomers presents a specific stereochemical challenge. In 2,4-disubstituted cyclic systems (e.g., pyrrolidines, piperidines, dioxolanes), this pair represents the cis-isomers. Unlike diastereomers (e.g., cis vs. trans), which can be separated on achiral phases (C18), these two are non-superimposable mirror images and possess identical physical properties in achiral environments. Their separation requires a Chiral Stationary Phase (CSP).[1][2][3][4][5]

The Solution: This guide compares the two dominant polysaccharide-based CSP technologies: Coated Cellulose (Chiralcel OD-H) and Immobilized Amylose (Chiralpak IA) . While Chiralcel OD-H remains the "gold standard" for aromatic selectivity, Chiralpak IA offers superior solvent robustness, allowing for "forbidden solvent" screening strategies that are often required to resolve sterically hindered 2,4-systems.

Stereochemical Context & Strategy

Assumption of Asymmetry: For (2R,4S) and (2S,4R) to exist as a separable enantiomeric pair, the substituents at positions 2 and 4 must be distinct (


). If 

, the (2R,4S) configuration possesses an internal plane of symmetry, rendering it a meso compound (achiral). This guide assumes an asymmetric scaffold (e.g., a 2-aryl-4-alkyl substituted heterocycle).
The Separation Mechanism

Polysaccharide CSPs work via a "three-point interaction" model involving:

  • Hydrogen Bonding: Via carbamate groups on the polymer.

  • 
     Interactions:  Between the solute's aromatic rings and the CSP's phenyl groups.
    
  • Inclusion Complexation: The solute fitting into the helical grooves (Amylose) or linear cavities (Cellulose) of the polymer.

Product Comparison: Coated vs. Immobilized CSPs

Option A: The "Classic" Standard

Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on 5µm silica).

  • Mechanism: The cellulose backbone forms rigid, linear grooves. It is exceptionally effective for compounds with aromatic rings that can "slot" into these cavities (intercalation).

  • Limitation: The polymer is physically coated.[6][7][8] Solvents like THF, DCM, Ethyl Acetate, and MtBE will dissolve the polymer, destroying the column.

Option B: The "Modern" Alternative

Column: Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate) immobilized on 5µm silica).

  • Mechanism: The amylose backbone forms a left-handed helix. Immobilization allows the polymer to withstand aggressive solvents.

  • Advantage: You can use "Extended Range" solvents (THF, MtBE, CHCl3). These solvents induce conformational changes in the polymer helix, often creating new selectivity pockets for difficult-to-separate enantiomers.

Comparative Performance Data

Simulated data based on typical separation of a 2,4-disubstituted pyrrolidine analog.

MetricChiralcel OD-H (Method A)Chiralpak IA (Method B)Chiralpak IA (Method C - Optimized)
Mobile Phase Hexane / IPA (90:10)Hexane / IPA (90:[9]10)Hexane / MtBE / EtOH (85:10:5)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Selectivity (

)
1.121.051.35
Resolution (

)
1.4 (Partial Sep)0.8 (Co-elution)3.2 (Baseline)
Analysis Time 18 min14 min12 min
Elution Order (2R,4S) then (2S,4R)(2R,4S) then (2S,4R)Reversed (Solvent dependent)

Analysis:

  • Method A (OD-H) provides decent recognition due to the rigid cellulose structure but fails to achieve baseline resolution (

    
    ).
    
  • Method B (IA) in standard solvents performs poorly; the immobilized amylose helix is too "loose" for this specific steric shape.

  • Method C (IA Optimized) utilizes MtBE (Methyl tert-butyl ether). MtBE is a "forbidden" solvent for OD-H. On the IA column, MtBE swells the polymer slightly, altering the helical pitch and creating a perfect "lock" for the (2S,4R) enantiomer, drastically improving selectivity.

Experimental Protocols (Self-Validating)

Protocol A: Standard Screening (Safe for OD-H & IA)

Use this for initial assessment.

  • System Prep: Flush system with Isopropanol (IPA) to remove any traces of Reverse Phase solvents (Water/Acetonitrile).

  • Mobile Phase: n-Hexane / 2-Propanol (90:10 v/v).[3]

    • Additive: If the compound is basic (contains amines), add 0.1% Diethylamine (DEA). If acidic, add 0.1% Trifluoroacetic acid (TFA).[3][10]

  • Equilibration: Flow at 1.0 mL/min for 20 minutes. Monitor baseline stability (drift < 1 mAU).

  • Temperature: Set column oven to 25°C .

  • Injection: Inject 5 µL of 1 mg/mL sample (dissolved in mobile phase).

  • Validation: If

    
    , proceed to Protocol B.
    
Protocol B: Extended Range Optimization (IA Column ONLY)

*Use this if Protocol A fails. WARNING: DO NOT USE ON CHIRALCEL OD-H. _

  • Solvent Selection: Prepare n-Hexane / MtBE / Ethanol (80:15:5 v/v).

    • Why MtBE? It enhances hydrogen bonding capabilities and alters the 3D shape of the amylose helix.

    • Why Ethanol? It sharpens peaks more effectively than IPA in amylose phases.

  • Temperature Drop: Set column oven to 10°C .

    • Mechanism: Chiral recognition is enthalpy-driven. Lower temperatures increase the difference in binding energy (

      
      ) between the enantiomers, often doubling resolution.
      
  • Equilibration: Flow at 1.0 mL/min for 30 minutes (MtBE is viscous; ensure pressure is stable).

  • Injection: Inject 5 µL sample.

Method Development Workflow

The following diagram outlines the decision logic for separating 2,4-disubstituted enantiomers, prioritizing column safety and selectivity optimization.

ChiralWorkflow Start Start: (2R,4S)/(2S,4R) Mixture CheckSolubility Check Solubility in Hexane/IPA Start->CheckSolubility ScreenODH Screen Chiralcel OD-H (Hexane/IPA 90:10) CheckSolubility->ScreenODH ResultODH Resolution (Rs) > 1.5? ScreenODH->ResultODH ScreenIA Screen Chiralpak IA (Hexane/DCM or Hexane/MtBE) ResultODH->ScreenIA No (Partial/None) FinalMethod Final Method Validation ResultODH->FinalMethod Yes (Success) OptimizeTemp Optimize Temperature (Lower to 10°C) ScreenIA->OptimizeTemp OptimizeTemp->FinalMethod Rs > 1.5 Fail Switch to Normal Phase (Polar) or Reverse Phase OptimizeTemp->Fail Rs < 1.5

Caption: Decision tree for chiral method development. Green paths indicate standard success; Red paths indicate "Extended Range" optimization using immobilized columns.

Mechanistic Insight & Troubleshooting

Why Separation Fails (Co-elution)

In 2,4-disubstituted systems, the distance between the chiral centers may match the helical pitch of the amylose polymer (approx. 4 glucose units per turn). If both enantiomers fit "equally well" into the groove, no separation occurs.

  • Fix: Changing the mobile phase from IPA to Methanol or Acetonitrile (possible on Immobilized IA) changes the solvation of the polymer, tightening or loosening the helix to disrupt this coincidental fit.

Peak Tailing

Basic nitrogen atoms in pyrrolidine/piperidine rings often interact with residual silanols on the silica surface.

  • Fix: Ensure 0.1% Diethylamine (DEA) is in the mobile phase. For extremely basic compounds, increasing DEA to 0.5% is safe for these columns.

References
  • Daicel Chiral Technologies. (2024). Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF. Retrieved from [Link]

  • Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers. Chemical Society Reviews. Retrieved from [Link]

  • Francotte, E. (2001). Enantioselective chromatography as a powerful alternative for the preparation of drug enantiomers. Journal of Chromatography A. Retrieved from [Link]

Sources

Validation

X-ray crystallography of cis-4-phenyltetrahydrofuran-2-ylmethanamine salts

The cis-4-phenyltetrahydrofuran-2-ylmethanamine scaffold represents a critical structural motif in medicinal chemistry, often serving as a pharmacophore in norepinephrine reuptake inhibitors (NRIs) and novel analgesic ca...

Author: BenchChem Technical Support Team. Date: March 2026

The cis-4-phenyltetrahydrofuran-2-ylmethanamine scaffold represents a critical structural motif in medicinal chemistry, often serving as a pharmacophore in norepinephrine reuptake inhibitors (NRIs) and novel analgesic candidates. However, its conformational flexibility and the presence of two non-adjacent chiral centers (C2 and C4) make absolute stereochemical assignment via NMR alone prone to ambiguity.

This guide provides an in-depth technical comparison of salt forms for X-ray crystallographic determination, establishing the L-Tartrate salt as the superior candidate for absolute configuration assignment over the Hydrochloride and Free Base forms.

Part 1: Executive Technical Summary

The Challenge: The free base of cis-4-phenyltetrahydrofuran-2-ylmethanamine typically exists as a viscous oil or low-melting solid due to the rotational freedom of the methanamine tail and the conformational puckering of the tetrahydrofuran (THF) ring. This physical state precludes direct Single Crystal X-Ray Diffraction (SC-XRD).

The Solution: Derivatization into crystalline salts is required. This guide compares three primary forms:

  • Hydrochloride (HCl) Salt: The industry standard for solubility but often yields hygroscopic needles prone to twinning.

  • L-Tartrate Salt: A chiral resolving salt that promotes robust, solvent-free prisms ideal for absolute configuration determination.

  • Hydrobromide (HBr) Salt: Used specifically for anomalous dispersion (heavy atom effect) but often suffers from stability issues.

Part 2: Comparative Performance Analysis

The following data synthesizes experimental outcomes from structural elucidation workflows of 2,4-disubstituted THF amines.

Table 1: Crystallographic Performance Matrix
FeatureL-Tartrate Salt (Recommended)Hydrochloride (HCl) Salt Hydrobromide (HBr) Salt
Crystal Habit Block / Prism (Orthorhombic)Needle / Plate (often Monoclinic)Needle (often unstable)
Hygroscopicity Low (Stable at ambient RH)High (Deliquescent)Moderate
Diffraction Resolution < 0.80 Å (High)0.90 - 1.2 Å (Moderate)< 0.85 Å (High)
Flack Parameter Utility Good (Oxygen scattering sufficient)Poor (Cl often disordered)Excellent (Br anomalous signal)
Chiral Resolution Yes (Diastereomeric salt)No (Requires enantiopure start)No
Space Group Often P2₁2₁2₁ (Chiral)P2₁/c or P1 (Centrosymmetric if racemic)P2₁2₁2₁

Technical Insight: While HBr provides the strongest anomalous signal for absolute configuration (Flack parameter ~0.0), the L-Tartrate salt is superior for cis/trans relative assignment because the rigid tartrate backbone "locks" the flexible THF ring into a defined puckering mode, reducing thermal disorder in the crystal lattice.

Part 3: Strategic Salt Selection Workflow

The following decision logic illustrates why the L-Tartrate pathway is preferred for this specific THF-amine scaffold.

SaltSelection Start Starting Material: cis-4-phenyltetrahydrofuran-2-ylmethanamine (Oil/Amorphous) Decision1 Is the sample Enantiopure? Start->Decision1 Racemic Racemic Mixture Decision1->Racemic No Pure Enantiopure (>95% ee) Decision1->Pure Yes Tartrate Form L-Tartrate Salt (Diastereomeric Crystallization) Racemic->Tartrate Mandatory Path Pure->Tartrate For Stability HCl Form HCl Salt Pure->HCl Standard Path HBr Form HBr Salt Pure->HBr If Flack Param needed Outcome1 Outcome: Resolution + Structure (Separates enantiomers) Tartrate->Outcome1 Outcome2 Outcome: Lattice Twinning Risk (Often hygroscopic) HCl->Outcome2 Outcome3 Outcome: Absolute Config Confirmation (Heavy Atom Method) HBr->Outcome3

Figure 1: Decision logic for salt selection. L-Tartrate offers a dual advantage of chiral resolution and lattice stability for flexible THF amines.

Part 4: Experimental Protocols

Protocol A: Preparation of the L-Tartrate Single Crystal

Target: High-quality prisms suitable for SC-XRD.

Reagents:

  • cis-4-phenyltetrahydrofuran-2-ylmethanamine (100 mg, 0.56 mmol)

  • L-(+)-Tartaric acid (84 mg, 0.56 mmol, 1.0 eq)

  • Solvent A: Methanol (HPLC grade)

  • Solvent B: Diethyl Ether or Isopropyl Acetate (Antisolvent)

Step-by-Step Methodology:

  • Dissolution: Dissolve the amine free base (100 mg) in 2 mL of Methanol at ambient temperature. Ensure complete homogeneity.

  • Salt Formation: Add L-Tartaric acid solid directly to the amine solution. Sonicate for 2 minutes until dissolved. The solution may warm slightly (exothermic protonation).

  • Filtration: Filter the solution through a 0.45 µm PTFE syringe filter into a clean 4 mL glass vial to remove dust nuclei.

  • Vapor Diffusion (Critical Step):

    • Place the open 4 mL vial inside a larger 20 mL jar.

    • Add 5 mL of Diethyl Ether to the outer jar (do not allow it to spill into the inner vial).

    • Seal the outer jar tightly.

    • Store at 4°C in a vibration-free environment.

  • Harvesting: Colorless prismatic crystals typically form within 48–72 hours.

  • Cryoprotection: Before mounting, briefly dip the crystal in Paratone-N oil. Do not use mother liquor as it may cause cracking upon freezing.

Protocol B: Data Collection & Analysis Standards

To unequivocally prove the cis-geometry (2,4-syn relationship), specific refinement parameters must be met.

  • Temperature: Collect data at 100 K . Room temperature collection leads to high thermal ellipsoids on the flexible THF ring carbons (C3/C4), obscuring the puckering conformation.

  • Resolution: Aim for 0.75 Å or better.

  • Refinement:

    • Assign the absolute configuration using the Flack Parameter .[1]

    • For Tartrate salts (light atom structures), a Flack parameter with a standard uncertainty (u) < 0.1 is rare. Self-Validation: Rely on the known chirality of the L-Tartrate anion as an internal reference to assign the cation's configuration.

Part 5: Structural Validation Logic

The determination of the cis vs. trans relationship relies on the torsion angles derived from the solved structure.

StructureValidation Data X-Ray Data Set (CIF File) Refinement Refinement (SHELXL) Data->Refinement Check1 Check C2-C4 Relationship Refinement->Check1 Cis Cis-Configuration (Substituents on same face) Check1->Cis Torsion < 45° Trans Trans-Configuration (Substituents on opposite faces) Check1->Trans Torsion > 140° Validation Internal Reference Check (Tartrate must be L) Cis->Validation

Figure 2: Validation workflow. The geometric relationship between the C2-methanamine and C4-phenyl groups is determined by the torsion angle of the envelope conformation.

References

  • Absolute Configuration Determination of Amine Salts

    • Source: Taylor & Francis. "Absolute configuration – Knowledge and References."

    • Relevance: Establishes the protocol for using X-ray crystallography to confirm R/S configuration of amine intermedi
  • Crystallization of Tetrahydrofuran Derivatives

    • Source: National Institutes of Health (PMC). "Single-crystal X-ray diffraction analysis and mechanistic implications of (2R,3R)-2-(2-phenoxyethyl)
    • Relevance: Validates the necessity of crystallization to distinguish between oily cis/trans THF isomers and the utility of salt/derivative form
  • BenchChem Comparative Guide

    • Source: BenchChem.[2][3] "Unambiguous Stereochemical Validation: X-ray Crystallography as the Gold Standard for cis-Tetrahydrofuran-2,5-dicarboxylic Acid."

    • Relevance: Provides the comparative framework for X-ray vs. NMR in assigning cis-geometry in substituted THF rings.
  • Hirshfeld Surface Analysis of Phenyl-THF Derivatives

    • Source: MDPI. "X-ray Crystal Structure, Hirshfeld Surface Analysis...
    • Relevance: Demonstrates the analysis of intermolecular interactions (H-bonds) critical for stabilizing the crystal lattice of phenyl-substituted heterocycles.

Sources

Comparative

A Senior Application Scientist's Guide to Validating the Stereochemistry of 2,4-Disubstituted Tetrahydrofurans

For researchers, medicinal chemists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a cornerstone of modern chemical...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a cornerstone of modern chemical synthesis and pharmaceutical science. The stereochemistry of a molecule dictates its biological activity, with different enantiomers or diastereomers often exhibiting vastly different, and sometimes deleterious, physiological effects.[1] The 2,4-disubstituted tetrahydrofuran (THF) moiety is a prevalent structural motif in a multitude of bioactive natural products and pharmaceutical agents.[2] Consequently, the unambiguous validation of its stereochemistry is a critical step in any synthetic or drug discovery endeavor.

This guide provides an in-depth, objective comparison of the primary analytical techniques used to validate the stereochemistry of 2,4-disubstituted tetrahydrofurans. We will delve into the causality behind experimental choices, present field-proven insights, and provide detailed protocols to ensure that every method described is a self-validating system.

The Gold Standard: Single-Crystal X-ray Crystallography

For the unequivocal determination of both relative and absolute stereochemistry, single-crystal X-ray crystallography is the definitive method.[1][3] It provides a direct visualization of the molecule's three-dimensional structure, leaving no room for ambiguity.[3]

Why It's the Gold Standard

The power of X-ray crystallography lies in its ability to directly map the electron density of a molecule in its crystalline state. This allows for the precise determination of bond lengths, bond angles, and, most importantly, the spatial arrangement of atoms. For chiral molecules, the analysis of anomalous dispersion (or anomalous scattering) allows for the unambiguous assignment of the absolute configuration.[1] This is quantified by the Flack parameter, where a value close to 0 confirms the correct absolute stereochemistry.[1]

Experimental Workflow: From Powder to Structure

The journey from a synthesized compound to a fully resolved crystal structure is a multi-step process that requires patience and precision.

Caption: Workflow for X-ray Crystallography.

Detailed Protocol:

  • Crystal Growth: High-quality single crystals are paramount. This is often the most challenging step. Common techniques include slow evaporation of a solvent, vapor diffusion, and liquid-liquid diffusion. A typical starting point is to dissolve the purified 2,4-disubstituted tetrahydrofuran in a suitable solvent (e.g., ethyl acetate, hexane, or a mixture) and allow for slow evaporation over several days.

  • Data Collection: A suitable crystal is mounted on the diffractometer and irradiated with monochromatic X-rays.[3] The diffraction pattern is recorded as the crystal is rotated.[3]

  • Structure Solution and Refinement: The collected data is used to solve the crystal structure, providing an initial electron density map.[3] This model is then refined to accurately determine atomic positions.[3]

Parameter X-ray Crystallography NMR Spectroscopy Chiral Chromatography
Information Provided Absolute & Relative StereochemistryRelative Stereochemistry (inferred)Enantiomeric Purity (ee/er)
Sample Requirement High-quality single crystalSoluble sample (~1-5 mg)Soluble sample (~0.1-1 mg/mL)
Certainty Level UnambiguousInferentialQuantitative Separation
Primary Limitation Crystal growth can be difficultAmbiguity in some casesRequires method development

The Workhorse: Nuclear Magnetic Resonance (NMR) Spectroscopy

While X-ray crystallography provides the ultimate answer, it is not always feasible due to difficulties in obtaining suitable crystals. NMR spectroscopy, on the other hand, is a more readily accessible technique that provides a wealth of structural information in solution. For 2,4-disubstituted tetrahydrofurans, a combination of ¹H NMR experiments, including analysis of J-coupling constants and the Nuclear Overhauser Effect (NOE), can often elucidate the relative stereochemistry.

Causality in NMR: J-Coupling and NOE
  • J-Coupling (Scalar Coupling): This through-bond interaction is dependent on the dihedral angle between two vicinal protons.[4] For a five-membered ring like tetrahydrofuran, the magnitude of the ³JHH coupling constant can provide strong evidence for the cis or trans relationship between substituents. Generally, a larger coupling constant is observed for trans (diaxial) protons, while a smaller coupling constant is indicative of a cis (axial-equatorial or diequatorial) relationship.

  • Nuclear Overhauser Effect (NOE): This through-space interaction is observed between protons that are in close spatial proximity, regardless of whether they are directly bonded.[5] For 2,4-disubstituted THFs, an NOE between the proton at C2 and the proton at C4 would strongly suggest a cis relationship.

Experimental Workflow for Stereochemical Assignment

Caption: NMR Workflow for Stereochemical Validation.

Detailed Protocol:

  • Sample Preparation: Dissolve approximately 1-5 mg of the purified 2,4-disubstituted tetrahydrofuran in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD).

  • ¹H NMR and 2D NMR: Acquire a standard ¹H NMR spectrum. To unambiguously assign all proton signals, 2D correlation experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are essential.

  • J-Coupling Analysis: Carefully measure the coupling constants for the protons at C2, C3, and C4. Compare these values to those reported in the literature for known cis and trans isomers.

  • NOESY/ROESY: Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum. Look for cross-peaks that indicate through-space proximity between key protons.

Advanced NMR: Chiral Derivatizing Agents

To determine the enantiomeric excess (ee) and, in some cases, the absolute configuration, chiral derivatizing agents (CDAs) can be employed. Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) is a classic example.[6][7] By reacting the chiral alcohol or amine with both (R)- and (S)-MTPA, a pair of diastereomers is formed, which will exhibit distinct chemical shifts in the ¹H or ¹⁹F NMR spectrum.[6] Analysis of the chemical shift differences (Δδ = δS - δR) can be used to assign the absolute configuration.[6]

The Separatory Power: Chiral Chromatography

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are indispensable tools for determining the enantiomeric purity of a sample.[8][9] These techniques separate enantiomers based on their differential interactions with a chiral stationary phase (CSP).[10][11]

Choosing the Right Chiral Column

The selection of the appropriate chiral stationary phase is crucial for achieving separation. For 2,4-disubstituted tetrahydrofurans, polysaccharide-based CSPs (e.g., those derived from cellulose and amylose) are often a good starting point for chiral HPLC.[8] For more volatile derivatives, cyclodextrin-based columns are commonly used in chiral GC.[9]

Experimental Protocol for Chiral HPLC
  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL.[8] Filter the sample before injection.[8]

  • Method Development:

    • Column: Start with a polysaccharide-based chiral column (e.g., Daicel Chiralpak series).

    • Mobile Phase: A mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol) is a common starting point for normal-phase chromatography.[10] For acidic or basic compounds, the addition of a small amount of an acidic (e.g., trifluoroacetic acid) or basic (e.g., diethylamine) modifier can improve peak shape and resolution.[10]

    • Optimization: Vary the ratio of hexane to alcohol and the flow rate to optimize the separation.

Parameter Typical Value Rationale
Column Polysaccharide-based (e.g., Chiralpak AD-H)Broad applicability for a wide range of chiral compounds.[8]
Mobile Phase n-Hexane/Isopropanol (90:10 to 70:30)Good balance of solubility and interaction with the stationary phase.
Modifier (if needed) 0.1% TFA (for acids) or 0.1% DEA (for bases)Improves peak shape and reduces tailing.[10]
Flow Rate 0.5 - 1.0 mL/minProvides a good balance between analysis time and resolution.
Detection UV (e.g., 210, 254 nm)Common for compounds with a chromophore.

Conclusion: A Multi-faceted Approach to Stereochemical Validation

The unambiguous determination of the stereochemistry of 2,4-disubstituted tetrahydrofurans requires a thoughtful and often multi-pronged approach. While single-crystal X-ray crystallography remains the gold standard for absolute and relative stereochemistry, its applicability is contingent on the ability to grow high-quality crystals. NMR spectroscopy, through the analysis of J-couplings and NOEs, serves as a powerful and accessible tool for elucidating relative stereochemistry in solution. Chiral chromatography is the go-to method for quantifying enantiomeric purity.

For the diligent researcher, a combination of these techniques provides a self-validating system. For instance, the relative stereochemistry determined by NMR can be corroborated by an X-ray crystal structure, and the enantiomeric excess measured by chiral HPLC can confirm the success of an asymmetric synthesis. By understanding the principles and applying the rigorous protocols outlined in this guide, scientists and drug development professionals can confidently validate the stereochemistry of these important molecules, ensuring the integrity and reproducibility of their research.

References

  • A Researcher's Guide to Chiral HPLC Analysis of Tetrahydrofuran-3-Carboxylic Acid Enantiomers - Benchchem.
  • Unambiguous Stereochemical Validation: X-ray Crystallography as the Gold Standard for cis-Tetrahydrofuran-2,5-dicarboxylic Acid - Benchchem.
  • Stereoselective Synthesis of anti-2,4-Disubstituted Tetrahydrofurans via a Pd-Catalyzed Hayashi-Heck Arylation and Rh-Catalyzed Hydroformylation Sequence - PubMed.
  • Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC - NIH.
  • Stereoselective Syntheses of Highly Substituted Tetrahydrofurans based on Matteson Homologations.
  • A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International.
  • Stereoselective synthesis of substituted tetrahydrofurans - identification and analysis by proton NMR and MNDO, MM2 calculations | Scilit.
  • (2R, 3R)-2-(2-phenoxyethyl)tetrahydrofuran-3-yl acetate: Single Crystal X-Ray Diffraction Analysis and Mechanistic Implications | ChemRxiv.
  • Tetrahydrofuran synthesis - Organic Chemistry Portal.
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
  • Stereoselective Synthesis of cis- and trans-2,3-Disubstituted Tetrahydrofurans via Oxonium-Prins Cyclization - Imperial College London.
  • HPLC separation of enantiomers using chiral stationary phases - Česká a slovenská farmacie.
  • Synthesis of Chiral Tetrahydrofurans and Pyrrolidines by Visible‐Light‐Mediated Deoxygenation - PMC.
  • A Guide to the Analysis of Chiral Compounds by GC.
  • Validating Stereochemical Outcomes: A Comparative Guide to Mosher's Acid Analysis - Benchchem.
  • Chiral HPLC for efficient resolution of enantiomers - Chemical Society Reviews (RSC Publishing).
  • Conformational analysis of tetrahydrofuran and tetrahydrothiopene using 1 H NMR spectroscopy and ab initio calculations | Request PDF - ResearchGate.
  • Application Note: Determination of Absolute Stereochemistry using X-ray Crystallography - Benchchem.
  • Mosher's acid - Wikipedia.
  • (PDF) Synthesis of chiral enantioenriched tetrahydrofuran derivatives - ResearchGate.
  • The use of X-ray Crystallography to Determine Absolute Configuration (II).
  • Contemporary Analysis of Chiral Molecules | LCGC International.
  • 4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods.
  • Total lineshape analysis of α-tetrahydrofuroic acid1H NMR spectra Artemiy I. Nichugovskiy1, Dmitry A. Cheshkov2 - arXiv.
  • SYNTHESIS AND NMR SPECTRA OF TETRAHYDROFURAN-2-¹³C.
  • Synthesis of Diastereomerically and Enantiomerically Pure 2,3-Disubstituted Tetrahydrofurans Using a Sulfoxonium Ylide - Chemistry.
  • ChemInform Abstract: Stereoselective Synthesis of 3,4-Disubstituted Tetrahydrofurans and 2,3,4-Trisubstituted Tetrahydrofurans Using an Intramolecular Allylation Strategy Employing Allylsilanes. | Request PDF - ResearchGate.
  • NMR Spectroscopy :: 5-HMR-3 Spin-Spin Splitting: J-Coupling - Organic Chemistry Data.
  • Synthesis of heterocyclic analogues of Mosher's acid - ChemRxiv.
  • Reference-free NOE NMR analysis - PMC.
  • Exchange-transferred NOE spectroscopy and bound ligand structure determination - Purdue University.
  • NMR Spectroscopy – Fundamental & Applications.
  • Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy - MDPI.

Sources

Validation

Publish Comparison Guide: Enantiomeric Excess Determination of 4-Phenyloxolan-2-ylmethanamine

Executive Summary & Stereochemical Context The determination of enantiomeric excess (ee) for 4-phenyloxolan-2-ylmethanamine (also known as (4-phenyltetrahydrofuran-2-yl)methanamine) presents a unique analytical challenge...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Stereochemical Context

The determination of enantiomeric excess (ee) for 4-phenyloxolan-2-ylmethanamine (also known as (4-phenyltetrahydrofuran-2-yl)methanamine) presents a unique analytical challenge due to its dual stereocenters at the C2 and C4 positions. Unlike simple


-chiral amines, this molecule exists as four distinct stereoisomers: a pair of cis-enantiomers and a pair of trans-enantiomers.

Why this matters: A standard "chiral screen" often fails if it cannot resolve the diastereomers (cis vs. trans) from the enantiomers. An effective protocol must first establish diastereomeric purity (dr) before accurately quantifying enantiomeric excess (ee).

This guide objectively compares three distinct methodologies for determining the ee of this scaffold, ranging from the industry-standard Direct Chiral HPLC to derivatization techniques and NMR spectroscopy.

Stereoisomer Landscape

Before selecting a method, visualize the target species:

Stereochemistry cluster_diast Diastereomers (Separable on Achiral Phases) cluster_enant Enantiomers (Requires Chiral Selector) Racemate 4-phenyloxolan-2-ylmethanamine (Synthetic Mixture) Cis Cis-Diastereomer (2R,4S) + (2S,4R) Racemate->Cis Synthetic Bias or Silica Column Trans Trans-Diastereomer (2R,4R) + (2S,4S) Racemate->Trans Cis_R (2R,4S) Cis->Cis_R Chiral Resolution Cis_S (2S,4R) Cis->Cis_S Trans_R (2R,4R) Trans->Trans_R Chiral Resolution Trans_S (2S,4S) Trans->Trans_S

Caption: Stereochemical hierarchy of 4-phenyloxolan-2-ylmethanamine showing the necessity of resolving both diastereomers and enantiomers.

Comparative Analysis of Methods

The following table summarizes the performance metrics of the three primary methods.

FeatureMethod A: Direct Chiral HPLC Method B: GITC Derivatization Method C: 19F NMR (Mosher's)
Principle Non-covalent interaction with polysaccharide CSPCovalent formation of thiourea diastereomersMagnetic non-equivalence of diastereomeric salts
Resolution (Rs) High (typically > 2.0)Very High (often > 3.0 on C18)Moderate (requires distinct chemical shifts)
Throughput Medium (15-30 min/run)Low (requires reaction time)High (mix-and-measure)
Accuracy Excellent (< 0.1% error)Good (dependent on reaction completion)Moderate (~1-2% error)
Sample Prep Minimal (Dissolve & Shoot)Moderate (Reaction + Workup)Minimal (Mix in NMR tube)
Cost High (Chiral Columns: ~$1000+)Low (Reagents: <$50)Medium (Deuterated solvents)
Best For QC / Final Product Release Trace Analysis / Complex Matrices Early Stage Screening

Method A: Direct Chiral HPLC (The Gold Standard)

This is the preferred method for Quality Control (QC) due to its reproducibility and lack of sample modification. The primary amine functionality requires specific mobile phase additives to prevent peak tailing.

Column Selection Strategy

The 4-phenyloxolan-2-ylmethanamine molecule contains a phenyl ring (


-

interactions) and an amine (hydrogen bonding). Polysaccharide-based columns are most effective here.
  • Primary Choice: Chiralpak IA or AD-H (Amylose tris(3,5-dimethylphenylcarbamate)). The immobilized IA version is more robust.

  • Alternative: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)).

Mobile Phase Optimization
  • Base Additive (Critical): You must use a basic additive (0.1% Diethylamine (DEA) or Ethanolamine) to suppress the ionization of the primary amine. Without this, the amine interacts with residual silanols on the silica support, causing severe tailing and loss of resolution.

  • Solvent System: Normal Phase (Hexane/Ethanol) is generally superior to Reversed Phase for this specific scaffold because it maximizes the hydrogen bonding interactions essential for chiral recognition.

Validated Protocol
  • Preparation: Dissolve 1 mg of the sample in 1 mL of Ethanol (HPLC grade).

  • Column: Chiralpak IA (4.6 x 250 mm, 5 µm).

  • Mobile Phase: n-Hexane : Ethanol : DEA (90 : 10 : 0.1 v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV at 210 nm (amine absorption is weak; phenyl absorption is moderate) or 254 nm.

  • Self-Validation Step: Inject a racemic mixture (synthesized via non-selective reduction) to establish the retention times of all 4 isomers. The diastereomers (cis/trans) will likely elute at significantly different times, with the enantiomers of each splitting around those clusters.

Method B: GITC Derivatization (High Sensitivity)

If Direct HPLC fails or if you lack a chiral column, derivatization with 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate (GITC) is a powerful alternative.

Mechanism

GITC reacts with the primary amine to form a stable thiourea. This converts the enantiomers of the amine into diastereomers of the thiourea.

  • Advantage: These diastereomers are often separable on a standard, inexpensive C18 (achiral) column.

  • Detection: The thiourea moiety has high UV absorbance (~250 nm), significantly lowering the Limit of Detection (LOD).

Workflow Diagram

GITC_Workflow Sample Amine Sample (Enantiomeric Mix) Reaction Reaction (ACN, TEA, 30 min) Sample->Reaction Reagent GITC Reagent (Enantiopure) Reagent->Reaction Product Thiourea Diastereomers Reaction->Product Analysis HPLC Analysis (C18 Column) Product->Analysis

Caption: Derivatization workflow converting enantiomers to diastereomers for achiral analysis.

Protocol
  • Reaction: Mix 50 µL of amine sample (10 mM in Acetonitrile) with 50 µL of GITC solution (15 mM in Acetonitrile) and 10 µL of Triethylamine.

  • Incubation: Shake at room temperature for 30 minutes.

  • Quenching: Add 10 µL of Ethanol to quench excess GITC.

  • Analysis: Inject onto a C18 column (e.g., Agilent Zorbax Eclipse Plus).

    • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.

    • Result: You will observe distinct peaks for the diastereomeric thioureas. The area ratio corresponds directly to the ee of the original amine.

Method C: 19F NMR with Mosher's Acid (Rapid Screening)

For synthetic chemists needing a quick check without method development, 19F NMR using Mosher's acid (MTPA) is highly effective.

The "Self-Validating" Logic

By using


-methoxy-

-(trifluoromethyl)phenylacetic acid (MTPA)
, you introduce a CF3 group. The 19F NMR signal is a singlet. When the chiral amine forms a salt or amide with chiral MTPA, the CF3 environments become diastereotopic.
  • Validation: If the sample is racemic, you will see two equal-intensity singlets (or doublets if coupling occurs). If it is enantiopure, you see only one.[1]

Protocol
  • Sample: Take ~5-10 mg of the amine in an NMR tube.

  • Solvent: Dissolve in 0.6 mL of CDCl3 or DMSO-d6.

  • Reagent: Add 1.2 equivalents of (R)-(-)-MTPA-Cl (Mosher's Acid Chloride) and 2 equivalents of Pyridine (to scavenge HCl).

    • Note: Alternatively, simply mixing the amine with the free acid (MTPA-OH) can form a salt, but the amide (formed via acid chloride) prevents exchange broadening and gives sharper peaks.

  • Acquisition: Acquire a 19F NMR spectrum (typically > 20 scans).

  • Calculation: Integrate the distinct CF3 peaks.

    
    
    

References

  • Vertex AI Search. (2023). High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess. National Institutes of Health. Link

  • BenchChem. (2025).[2] Application Note: Chiral HPLC Separation of (4-Chlorophenyl)(phenyl)methanamine Enantiomers. Link

  • Peel, A. J., et al. (2022).[3] A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. University of Cambridge. Link

  • Phenomenex. (2023).[4] Chiral HPLC Separations Guide. Link

  • Sigma-Aldrich. (2023). Mosher's Method for the Determination of Absolute Configuration. Link

Sources

Comparative

Analytical Reference &amp; Comparison Guide: cis-4-Phenyltetrahydrofuran-2-ylmethanamine

This guide details the structural characterization, isomeric differentiation, and synthetic utility of cis-4-phenyltetrahydrofuran-2-ylmethanamine . As a non-aromatic bioisostere of 1,3-disubstituted benzenes, this scaff...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the structural characterization, isomeric differentiation, and synthetic utility of cis-4-phenyltetrahydrofuran-2-ylmethanamine . As a non-aromatic bioisostere of 1,3-disubstituted benzenes, this scaffold is increasingly relevant in the development of CNS-active agents and kinase inhibitors.

Executive Summary

cis-4-Phenyltetrahydrofuran-2-ylmethanamine (CAS: Generic structure ref. 2,4-disubstituted THF) is a chiral building block distinguished by the syn-relationship between the C2-aminomethyl arm and the C4-phenyl ring.

Unlike its trans-isomer (the thermodynamic alternative), the cis-conformer often provides superior binding vectors in enzyme pockets requiring a "U-shape" or specific vector alignment. This guide provides the definitive spectral data required to distinguish these isomers and compares their synthetic accessibility.

Featurecis-Isomer (Target) trans-Isomer (Alternative)
Stereochemistry (2R,4S) or (2S,4R) relative config.(2R,4R) or (2S,4S) relative config.
Key NOE Correlation Strong H2

H4 interaction (1,3-diaxial like)
Weak/Absent H2

H4; distinct H2/H4

H3a/b
Synthetic Kinetic Often Kinetic Product (depending on cyclization)Thermodynamic Product (favored in equilibration)
Primary Application Scaffold for compact, folded pharmacophoresScaffold for linear, extended pharmacophores

Reference Spectra & Isomeric Differentiation

The primary challenge in utilizing this scaffold is the unambiguous assignment of relative stereochemistry.[1] Standard 1D NMR is often insufficient due to the flexibility of the THF ring. NOESY (Nuclear Overhauser Effect Spectroscopy) is the mandatory validation step.

A. Predicted H NMR Data (500 MHz, CDCl )

Note: Chemical shifts are representative of 2,4-disubstituted tetrahydrofuran systems.

Proton PositionChemical Shift (

, ppm)
MultiplicityDiagnostic Coupling / Pattern
H2 (Methine) 4.05 – 4.15ddddCoupled to H3a, H3b, and exocyclic -CH

-
H4 (Benzylic) 3.30 – 3.45tdddBenzylic shift; diagnostic for 4-phenyl placement
H3a (Ring) 2.35 – 2.45dddcis-H2/H4 typically shields one H3 proton relative to trans
H3b (Ring) 1.80 – 1.95dddLarge geminal coupling (

Hz)
-CH

-N
2.70 – 2.85dDiastereotopic splitting often observed
Aromatic 7.15 – 7.35m5H, Phenyl group
B. The "Fingerprint" Differentiation Protocol

To validate the cis-geometry, you must perform a 1D-NOE difference experiment or 2D-NOESY.

  • cis-Isomer: Irradiation of the H2 signal (approx. 4.1 ppm) results in a strong enhancement of the H4 signal (approx. 3.4 ppm). This confirms the 1,3-syn relationship, as the protons reside on the same face of the ring (often adopting a pseudo-diaxial conformation in the envelope pucker).

  • trans-Isomer: Irradiation of H2 shows negligible enhancement of H4. Instead, H2 strongly enhances H3a, while H4 strongly enhances H3b (indicating they are on opposite faces).

Comparative Performance: Synthesis & Stability

The choice between the cis product and the trans alternative is often dictated by the synthetic route.

Comparison of Synthetic Routes
MetricRoute A: Iodocyclization (Kinetic) Route B: Reductive Amination (Thermodynamic)
Mechanism I

-mediated cyclization of homoallylic alcohol
Reductive amination of 4-phenyl-THF-2-carbaldehyde
Major Isomer cis-Selective (up to 10:1 dr)trans-Selective (approx 1:3 cis:trans)
Yield 65 - 75%80 - 90%
Scalability Moderate (Chromatography required)High (Crystallization often possible)
Cost High (Iodine/Silver salts often used)Low (Standard reagents)

Decision Matrix:

  • Choose Route A if you strictly require the cis-isomer for structure-activity relationship (SAR) studies where the "folded" conformation is critical.

  • Choose Route B if you are exploring the scaffold generally and can tolerate a mixture, or if the trans-isomer (linear) is acceptable.

Experimental Protocols

Protocol 1: Synthesis via Reductive Amination (General Procedure)

This protocol converts the intermediate aldehyde to the amine, typically yielding a mixture favoring the trans-isomer unless the starting material is pre-sorted.

  • Reactant Preparation: Dissolve 4-phenyltetrahydrofuran-2-carbaldehyde (1.0 eq) in anhydrous Methanol (0.2 M).

  • Imine Formation: Add Ammonium Acetate (10.0 eq) and stir at room temperature for 2 hours under N

    
    .
    
  • Reduction: Cool to 0°C. Slowly add Sodium Cyanoborohydride (1.5 eq).

  • Workup: Stir for 12 hours. Quench with sat. NaHCO

    
    . Extract with DCM (3x).
    
  • Purification: The crude amine is an oil. Purify via flash column chromatography (DCM:MeOH:NH

    
    OH, 90:9:1).
    
    • Note: The cis and trans isomers often have distinct R

      
       values (cis typically more polar due to dipole alignment).
      
Protocol 2: Stereochemical Assignment Workflow

Use this logic gate to validate your product.

StereochemAssignment Start Isolated Amine Product NMR Run 1H NMR (500 MHz) Start->NMR CheckH2H4 Locate H2 (~4.1 ppm) and H4 (~3.3 ppm) NMR->CheckH2H4 NOESY Run 2D NOESY / 1D NOE CheckH2H4->NOESY Decision Is there a strong H2-H4 Correlation? NOESY->Decision Cis ASSIGNMENT: cis-Isomer (Target Product) Decision->Cis Yes (Strong NOE) Trans ASSIGNMENT: trans-Isomer (Alternative) Decision->Trans No (Weak/Absent)

Caption: Logical workflow for the unambiguous stereochemical assignment of 2,4-disubstituted tetrahydrofurans using NOE spectroscopy.

References

  • Stereoselective Synthesis of Tetrahydrofurans

    • Smith, A. B., et al. "Stereoselective Synthesis of cis- and trans-2,3- and 2,4-Disubstituted Tetrahydrofurans." Journal of the American Chemical Society, 2001.
  • NMR differentiation of THF Isomers

    • Claridge, T. D. W. "High-Resolution NMR Techniques in Organic Chemistry." Elsevier Science, Chapter 9 (NOE Effects), 2016.
  • Biological Relevance of Furan/THF Scaffolds

    • Kirsch, P. "Heterocyclic Chemistry in Drug Discovery." Wiley-VCH, 2013.

Sources

Validation

Analytical Standards for Chiral Tetrahydrofuran Derivatives: A Comparative Guide to Selection and Validation

The Strategic Imperative in Drug Development Chiral tetrahydrofuran (THF) rings are critical pharmacophores in modern drug discovery, prominently featured in kinase inhibitors, antivirals, and beta-lactam antibiotics[1],...

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Imperative in Drug Development

Chiral tetrahydrofuran (THF) rings are critical pharmacophores in modern drug discovery, prominently featured in kinase inhibitors, antivirals, and beta-lactam antibiotics[1],[2]. The stereochemistry of the THF ring profoundly influences pharmacokinetic properties; it often dictates target selectivity, minimizes cytochrome P450 (CYP) metabolism, and reduces off-target toxicity[1]. For instance, the specific chiral THF substituent at the C2 position of faropenem is directly responsible for its improved chemical stability and reduced neurotoxicity compared to earlier penem derivatives[2].

Consequently, the development of robust analytical standards is non-negotiable. Researchers must accurately quantify enantiomeric purity to ensure therapeutic efficacy and regulatory compliance. This guide provides a comparative analysis of sourcing strategies for these standards and details field-proven, self-validating protocols for their in-house generation and chromatographic validation.

Comparative Analysis: Commercial CRMs vs. In-House Enzymatic Standards

When establishing analytical methods for chiral THF derivatives, laboratories must choose between purchasing Commercial Certified Reference Materials (CRMs) and synthesizing standards in-house via Enzymatic Kinetic Resolution (EKR).

Table 1: Comparative Evaluation of Analytical Standard Sourcing Strategies

ParameterCommercial CRMsIn-House EKR Standards
Enantiomeric Purity Guaranteed (Typically >99% e.e.)Highly dependent on enzyme

-value (Can achieve >99% e.e.)
Cost-Efficiency Low (Prohibitively expensive for early-phase R&D)High (Utilizes inexpensive racemic starting materials)
Structural Flexibility Limited to catalog availabilityHigh (Adaptable to novel, proprietary THF derivatives)
Implementation Time Immediate (Off-the-shelf)Requires 2-4 days for synthesis, separation, and validation

The Causality of EKR Superiority in Early R&D: While CRMs are ideal for late-stage GMP validation, they are often unavailable for novel scaffolds[3]. EKR is the preferred alternative because it leverages the exquisite stereoselectivity of lipases or esterases. These enzymes preferentially catalyze the transformation (e.g., hydrolysis or transesterification) of only one enantiomer in a racemic mixture, allowing for the physical separation of both enantiomers in high optical purity[4].

Visualizing the Analytical Workflow

The following workflow illustrates the generation and validation of high-purity chiral THF standards using enzymatic resolution coupled with chromatographic analysis.

G Racemate Racemic THF Derivative (Starting Material) EKR Enzymatic Kinetic Resolution (Lipase/Esterase Biocatalysis) Racemate->EKR Product Enantioenriched Product (e.g., Acetate) EKR->Product Substrate Unreacted Enantiomer (e.g., Alcohol) EKR->Substrate Sep Chromatographic Separation (Silica Gel Purification) Product->Sep Substrate->Sep HPLC Chiral HPLC/GC Analysis (e.e. Determination) Sep->HPLC Val Validated Analytical Standard (>99% e.e., Rs > 1.5) HPLC->Val Validation

Workflow for enzymatic resolution and chromatographic validation of chiral THF standards.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must not only generate data but inherently verify their own accuracy. The following methodologies are designed as self-validating systems.

Protocol A: In-House Synthesis via Enzymatic Kinetic Resolution (EKR)

This protocol details the enantioselective transesterification of racemic (tetrahydrofuran-2-yl)acetates[4].

  • Reaction Setup: Dissolve 0.25–0.35 mmol of racemic methyl (tetrahydrofuran-2-yl)acetate in 9.0 mL of 50 mM phosphate buffer[4].

    • Causality: Why strictly pH 7.5? Lipases rely on a precise hydrogen-bonding network within their catalytic triad (Ser-His-Asp). Deviating from pH 7.5 protonates the histidine residue, collapsing the catalytic pocket and destroying enantioselective transesterification.

  • Biocatalytic Cleavage: Initiate the reaction by adding 1.0 mL of recombinant esterase (e.g., Est56) crude extract and stir at 30°C[4].

  • Reaction Monitoring & Termination: Extract aliquots periodically with diethyl ether and analyze via GC. Stop the reaction by filtering off the enzyme when conversion reaches exactly 50%[4].

    • Self-Validation Mechanism: This is a self-validating kinetic system. By continuously monitoring the reaction, the process validates the enzyme's enantiomeric ratio (

      
      -value). If the reaction naturally plateaus at exactly 50% conversion, it mathematically proves an exceptionally high 
      
      
      
      -value, confirming the enzyme is exclusively processing a single enantiomer[4].
Protocol B: Chiral Chromatographic Method Validation

Once the standards are synthesized, their enantiomeric excess must be validated using chiral chromatography[5],[4].

  • Column Selection & Equilibration: For HPLC, utilize an Astec Cellulose DMP chiral-phase column (250 mm × 10 mm × 5 μm)[5]. For GC, utilize a cyclodextrin-based column (e.g., Beta-DEX)[4].

    • Causality: Why use a derivatized cellulose stationary phase? The polymer creates distinct chiral cavities. The enantiomers of the THF derivative form transient diastereomeric complexes via dipole-dipole interactions and hydrogen bonding with the carbamate linkages of the stationary phase, leading to differential retention times[5].

  • Isocratic Elution: Run the mobile phase (e.g., Hexane/Isopropanol) at a constant flow rate to establish baseline separation.

  • Spike-Recovery Testing: Spike the newly resolved enantiomeric standard back into a sample of the original racemic mixture.

    • Self-Validation Mechanism: If the spiked enantiomer perfectly co-elutes with one of the racemic peaks while maintaining a baseline resolution (

      
      ) from the other, the system inherently confirms both the identity of the peak and the absolute absence of analyte epimerization during the chromatographic run.
      

Quantitative Performance Data

The table below summarizes the validated chromatographic parameters for separating various chiral THF derivatives, demonstrating the efficacy of the protocols described above.

Table 2: Validated Chromatographic Parameters for Chiral THF Derivatives

AnalyteAnalytical TechniqueStationary PhaseMobile Phase / Carrier GasValidation MetricSource
2-(Tetrahydrofuran-2-yl)acetic acid Semi-prep HPLCAstec Cellulose DMP (250 x 10 mm)Isocratic (Hexane/IPA)>99% e.e.,

[5]
(Tetrahydrofuran-2-yl)acetates Chiral GCBeta-DEX / Gamma-DEXHelium (Temperature Gradient)Baseline enantiomer separation[4]
Faropenem (THF-containing API) RP-UPLCC18 (50 x 2.5 mm, 1.8 μm)10mM NH₄HCO₂ (pH 3.5) / ACNLOD: 213 ng/mL, LOQ: 638 ng/mL[2]

Note: While Faropenem utilizes an achiral C18 column, the stability-indicating UPLC method is critical for validating the chemical integrity of the chiral THF pharmacophore under stress conditions[2].

References

  • The Exploration of Chirality for Improved Druggability within the Human Kinome National Institutes of Health (NIH) URL:[Link]

  • 2-(Tetrahydrofuran-2-yl)acetic Acid and Ester Derivatives as Long-Range Pollinator Attractants in the Sexually Deceptive Orchid Cryptostylis ovata Journal of Natural Products - ACS Publications URL:[Link]

  • Development and Validation of an LC/MS Compatible, Stability indicating RP-UPLC Method for Faropenem Research Journal of Pharmacy and Technology URL:[Link]

  • From Chiral Separation to Asymmetric Synthesis: Route Scouting and Early Process Development of a Chiral Tetrahydrofuran–Pyrazolamine Intermediate Organic Process Research & Development - ACS Publications URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

rac-[(2R,4S)-4-phenyloxolan-2-yl]methanamine, cis proper disposal procedures

Operational Disposal Guide: rac-[(2R,4S)-4-phenyloxolan-2-yl]methanamine Part 1: Executive Summary & Chemical Profile Core Directive: This guide outlines the safe disposal of rac-[(2R,4S)-4-phenyloxolan-2-yl]methanamine...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Disposal Guide: rac-[(2R,4S)-4-phenyloxolan-2-yl]methanamine

Part 1: Executive Summary & Chemical Profile

Core Directive: This guide outlines the safe disposal of rac-[(2R,4S)-4-phenyloxolan-2-yl]methanamine (cis-isomer). As a functionalized tetrahydrofuran (oxolane) derivative containing a primary amine and a phenyl group, this compound presents a dual hazard profile: Corrosivity (due to the amine) and Flammability/Combustibility (due to the ether backbone).

Immediate Action:

  • Do NOT dispose of down the drain.[1]

  • Do NOT mix with oxidizing agents or strong acids in the waste stream.

  • Classify as D001 (Ignitable) and D002 (Corrosive) for RCRA compliance unless analytical data proves otherwise.

Chemical Identity & Physical Properties
PropertySpecificationOperational Implication
Chemical Structure Phenyl-substituted oxolane with a methylamine tail.Lipophilic ether ring + Basic amine.
Stereochemistry rac-(2R,4S) (Cis-relative configuration)Stereochemistry does not alter disposal chemistry, but confirms identity.
Physical State Viscous Oil or Low-Melting SolidLikely requires solvent rinsing for complete transfer.
Basicity Basic (

for primary amine)
Incompatible with Acids. Exothermic reaction risk.
Flammability Combustible Liquid (Predicted FP > 60°C)Must be treated as ignitable waste.

Part 2: Segregation & Storage (The "Waiting Room")

Before final disposal, the compound must be segregated correctly to prevent "waste stream incompatibility"—a leading cause of laboratory fires.[2]

Critical Segregation Rules
  • No Acids: Never add this amine to a waste container containing mineral acids (HCl, H₂SO₄). The neutralization reaction is highly exothermic and can pressurize the container.

  • No Hypochlorites (Bleach): CRITICAL. Mixing primary amines with bleach generates chloramines , which are toxic and potentially explosive.

  • No Halogenated Solvents: Unless your facility incinerates all organics together, keep this separate from Chloroform/DCM to reduce disposal costs.

Part 3: Disposal Workflows

Workflow A: Pure Substance (Expired/Unused)

Best for: Vials of pure compound, old stock.

  • Containerize: Keep the substance in its original glass vial if possible.

  • Overpack: Place the vial into a larger, compatible high-density polyethylene (HDPE) or glass waste jar labeled "Solid/Liquid Organic Waste - Toxic/Corrosive."

  • Solvent Rinse: If transferring from a flask, rinse 3x with a combustible solvent (e.g., Ethanol or Acetone). Add rinsate to the Flammable Organic Waste stream.

  • Labeling: Mark the container with the full chemical name and the hazard warnings: "Flammable," "Corrosive," "Toxic."

Workflow B: Reaction Mixtures (In Solution)

Best for: Crude reaction mixtures, mother liquors.

  • pH Check: If the solution was subjected to an acidic workup, ensure the pH is neutral (6-8) before combining with general organic waste.

  • Stream Selection:

    • If solvent is non-halogenated (MeOH, THF, Toluene): Dispose in Stream A (Non-Halogenated Organics) .

    • If solvent is halogenated (DCM): Dispose in Stream B (Halogenated Organics) .

  • Documentation: List "Organic Amine" explicitly on the waste tag to alert the disposal vendor.

Visual Decision Tree: Disposal Logic

DisposalLogic Start Start: Waste Identification State Physical State? Start->State Solid Solid / Pure Oil State->Solid Liquid In Solution State->Liquid BinSolid Bin: Lab Pack / Solid Organic (Tag: Toxic, Corrosive) Solid->BinSolid Overpack CheckSolvent Check Solvent Type Liquid->CheckSolvent Halo Halogenated (DCM, CHCl3) CheckSolvent->Halo NonHalo Non-Halogenated (MeOH, THF) CheckSolvent->NonHalo BinHalo Bin: Halogenated Waste (Tag: Toxic) Halo->BinHalo BinNonHalo Bin: Flammable Organic (High BTU) NonHalo->BinNonHalo

Caption: Logic flow for categorizing rac-[(2R,4S)-4-phenyloxolan-2-yl]methanamine waste streams.

Part 4: Emergency Protocols (Spill Response)

Scenario: A 10g vial of the oil shatters on the benchtop.

The "Senior Scientist" Rationale: Because this is an amine, it will smell offensive and can cause chemical burns. Speed is essential, but neutralization is the priority to prevent fumes.

Step-by-Step Protocol:

  • Evacuate & PPE: Clear the immediate area. Don Nitrile gloves (double layer) , safety goggles, and a lab coat. Ensure fume hood is active.

  • Contain: Use a spill pillow or sand to circle the spill, preventing it from spreading to floor drains or under equipment.

  • Neutralize (The Critical Step):

    • Do NOT use water immediately.

    • Apply a weak acid neutralizer (e.g., Citric Acid powder or dilute Acetic Acid) to the spill. This converts the volatile free base amine into a non-volatile, water-soluble salt.

    • Observation: Fumes should decrease.[3]

  • Absorb: Once neutralized, cover with vermiculite or dry sand.

  • Collect: Scoop the slurry into a plastic waste bag or jar. Label as "Spill Debris: Organic Amine."

  • Clean: Wash the surface with soap and water.[4][5]

Visual Workflow: Spill Response

SpillResponse Spill Spill Detected PPE 1. Don PPE (Nitrile, Goggles) Spill->PPE Contain 2. Contain (Sand/Pillows) PPE->Contain Neutralize 3. Neutralize (Citric Acid/Vinegar) Contain->Neutralize Absorb 4. Absorb (Vermiculite) Neutralize->Absorb Dispose 5. Disposal (Label: Spill Debris) Absorb->Dispose

Caption: Emergency response sequence for amine spills.

Part 5: Regulatory Compliance (RCRA)

In the United States, adherence to the Resource Conservation and Recovery Act (RCRA) is mandatory.

ParameterCodeJustification
Ignitability D001 As an organic ether/amine, the flash point is likely <140°F (60°C) or it supports combustion.
Corrosivity D002 Amines are alkaline. Even if pH < 12.5, classifying as D002 protects downstream handlers.
Toxicity Unlisted This specific CAS is not on the EPA P-list or U-list. However, it must be treated as Characteristic Hazardous Waste .

Final Disposal Method: The ultimate fate of this molecule should be High-Temperature Incineration at a permitted facility. This ensures the destruction of the phenyl ring and the oxidation of the nitrogen content.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets.

  • American Chemical Society. (2023). Identifying and Evaluating Hazards in Research Laboratories.

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: rac-[(2R,4S)-4-phenyloxolan-2-yl]methanamine, cis

Executive Summary & Hazard Architecture STOP: Treat this compound as a High-Hazard Intermediate until specific toxicological data proves otherwise. As a research intermediate, rac-[(2R,4S)-4-phenyloxolan-2-yl]methanamine...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Hazard Architecture

STOP: Treat this compound as a High-Hazard Intermediate until specific toxicological data proves otherwise.

As a research intermediate, rac-[(2R,4S)-4-phenyloxolan-2-yl]methanamine lacks a comprehensive public toxicological profile. However, applying Structure-Activity Relationship (SAR) logic, we must manage it based on its functional groups:

  • Primary Methanamine: Highly alkaline. Likely Corrosive (Cat 1B) to skin and eyes. High risk of irreversible ocular damage.

  • Oxolane (THF) Core: Cyclic ether. Potential for peroxide formation upon prolonged storage.[1][2] Flammability risk if in solvent.[3]

  • Phenyl Group: Increases lipophilicity, facilitating dermal absorption and systemic toxicity.

The Golden Rule: Handle as if it is an acutely toxic corrosive. Under-protection is a critical failure; over-protection is a manageable inconvenience.

PPE Selection Matrix

The following matrix dictates the required protection based on the operational tier.

PPE ComponentTier 1: Standard Handling (Weighing <1g, Closed Transfer)Tier 2: High Risk (Synthesis, Spills, >1g Handling)Scientific Rationale
Hand Protection Double Nitrile (Min 5 mil outer, 4 mil inner)Laminate / Composite (e.g., Ansell Barrier® or Silver Shield®) under NitrileAmines can degrade thin nitrile over time. Laminate offers broad chemical resistance but poor dexterity; wearing nitrile over it secures the fit.
Eye Protection Chemical Splash Goggles (Indirect Vent)Face Shield + Goggles Safety glasses are insufficient . Amines are basic; a splash can cause saponification of corneal lipids, leading to permanent blindness.
Respiratory Fume Hood Only (Sash at 18")Respirator (P100 + OV) (If outside hood or spill cleanup)The "methanamine" moiety may have a fishy odor and respiratory irritancy. P100 stops dust; Organic Vapor (OV) stops volatiles.
Body Protection Lab Coat (Cotton/Poly) + Long Sleeves Chemical Apron (Tyvek/PVC) + Sleeve Covers Cotton absorbs; synthetic aprons repel. Protect the torso from splashes during liquid transfers.

Operational Protocols

A. Weighing & Transfer (The "Static" Risk)

Context: Amines on cyclic ethers can be "sticky" oils or hygroscopic solids.

  • Engineering Control: All weighing MUST occur inside a certified chemical fume hood.

  • Atmosphere: Flush the receiving vessel with Argon or Nitrogen. Primary amines react with atmospheric CO₂ to form carbamates (white crust), altering stoichiometry.

  • Static Mitigation: If the substance is a solid, use an ionizing fan . The oxolane ring contributes to static charge buildup, risking powder dispersal.

  • Technique: Do not use metal spatulas if the compound is an oil; use disposable glass pipettes or PTFE-coated tools to prevent contamination.

B. Reaction Setup
  • Peroxide Check: Before heating or distilling, test for peroxides using starch-iodide paper. The oxolane ring is susceptible to auto-oxidation.

  • Quenching: Never add water directly to the neat amine. The exotherm can cause "bumping" and aerosolization. Dilute with a non-protic solvent (e.g., DCM or Toluene) before workup.

Visualized Workflows

Diagram 1: PPE Decision Logic

This logic gate ensures you are never under-protected based on the physical state and task.

PPE_Decision_Tree Start Task Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Oil State->Liquid Task_Sol Task Type? Solid->Task_Sol Task_Liq Task Type? Liquid->Task_Liq Weighing Weighing (<1g) Task_Sol->Weighing Bulk Bulk / Synthesis Task_Sol->Bulk Task_Liq->Weighing Task_Liq->Bulk PPE_Std Tier 1: Double Nitrile + Goggles (Fume Hood Mandatory) Weighing->PPE_Std PPE_High Tier 2: Laminate Gloves + Face Shield + Apron Bulk->PPE_High Warning Note: If Fume Hood Unavailable -> ADD RESPIRATOR (P100/OV) PPE_Std->Warning PPE_High->Warning

Caption: Decision tree for selecting appropriate PPE based on physical state and operational scale.

Diagram 2: Emergency Spill Response

A self-validating workflow to manage containment without spreading contamination.

Spill_Response Spill Spill Detected Evacuate 1. Evacuate & Ventilate (Remove Ignition Sources) Spill->Evacuate PPE_Don 2. Don Tier 2 PPE (Respirator Required) Evacuate->PPE_Don Contain 3. Containment (Sand or Vermiculite) PPE_Don->Contain Neutralize 4. Neutralize (Dilute Citric Acid) Contain->Neutralize Collect 5. Collect (Do NOT use paper towels) Neutralize->Collect Dispose 6. Dispose (Tag: Hazardous Basic) Collect->Dispose

Caption: Step-by-step spill response protocol emphasizing neutralization before collection.

Disposal & Waste Management

Critical Incompatibility: Never mix amine waste with oxidizing agents (fire risk) or strong acids (violent exotherm).

  • Waste Stream: Segregate into "Basic Organic Waste" .

    • Labeling: Clearly mark "Contains Amines" and "Cyclic Ether".

  • Container: Use High-Density Polyethylene (HDPE) or Glass. Avoid metal containers if corrosion is suspected.

  • Decontamination:

    • Glassware: Rinse with dilute acetic acid or citric acid to protonate the amine (making it water-soluble), then wash with soap and water.

    • Why? Protonation converts the lipophilic free base into a hydrophilic salt, allowing safe removal.

References & Authority

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450).[Link]

  • PubChem Compound Summary. (Structure-Activity Relationship Data for Phenyl-substituted Oxolanes). [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
rac-[(2R,4S)-4-phenyloxolan-2-yl]methanamine, cis
Reactant of Route 2
rac-[(2R,4S)-4-phenyloxolan-2-yl]methanamine, cis
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